1-Methyluric Acid-d3
Description
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Properties
IUPAC Name |
1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849615 | |
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189480-64-5 | |
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and metabolic context of 1-Methyluric Acid-d3. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in pharmacokinetic and toxicological studies of methylxanthines like caffeine (B1668208) and theophylline.
Core Physicochemical Data
This compound is the deuterated analog of 1-Methyluric acid, where the three hydrogen atoms of the N1-methyl group are replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | 1-(Methyl-d3)uric Acid; 7,9-Dihydro-1-(methyl-d3)-1H-purine-2,6,8(3H)-trione | [1][2] |
| CAS Number | 1189480-64-5 | [3] |
| Molecular Formula | C₆H₃D₃N₄O₃ | |
| Molecular Weight | 185.16 g/mol | |
| Appearance | Brownish Yellow Solid | |
| Solubility | H₂O : 1 mg/mL (5.40 mM) with sonication and heating to 60°C. DMSO : < 1 mg/mL (Slightly soluble to insoluble). | |
| Storage Conditions | 2-8°C in a refrigerator. | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | Typically ≥95% deuterium incorporation. | |
| LogP (Crippen, estimated) | -3.203 (for non-deuterated form) | |
| InChI Key | QFDRTQONISXGJA-FIBGUPNXSA-N | |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |
Experimental Protocols
The characterization and quantification of this compound rely on robust analytical techniques. The primary methods are employed to confirm its identity, purity, and isotopic enrichment.
Purity and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for verifying the molecular weight and purity of this compound.
-
Objective: To confirm the mass of the deuterated compound and assess its purity by separating it from non-deuterated analogs and other potential impurities.
-
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., a small amount of ammonium (B1175870) hydroxide (B78521) in water to aid solubility). This stock is then diluted to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase.
-
Chromatography: A reversed-phase HPLC method is typically used.
-
Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).
-
Ionization Mode: Negative ion mode is often preferred for uric acid derivatives.
-
Detection: The instrument monitors for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z of approximately 184.07, confirming the incorporation of three deuterium atoms compared to the non-deuterated m/z of 181.05.
-
-
-
Data Analysis: Purity is assessed by integrating the area of the primary analyte peak in the chromatogram. Isotopic enrichment is confirmed by the mass spectrum, which should show a dominant peak at the expected deuterated mass.
Isotopic Enrichment Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.
-
Objective: To verify that the deuterium atoms are located on the N1-methyl group as intended.
-
Methodology:
-
Sample Preparation: A sufficient amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as DMSO-d₆.
-
¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the N1-methyl protons (which appears around δ ~3.0-3.3 ppm in the non-deuterated compound) will be absent or significantly diminished, confirming successful deuteration.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, providing definitive proof of the label's presence and location.
-
-
Data Analysis: The absence of the key proton signal in the ¹H NMR spectrum is the primary indicator of high isotopic enrichment at the target position.
Mandatory Visualizations
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric Acid is a terminal metabolite of caffeine and theophylline. Its formation is a two-step enzymatic process involving key enzymes from drug metabolism pathways.
Caption: Metabolic conversion of caffeine to 1-Methyluric Acid.
Experimental Workflow for Quantification
The use of this compound as an internal standard is crucial for accurately quantifying its non-deuterated counterpart in biological samples. The workflow below illustrates this process.
Caption: Analytical workflow using this compound as an internal standard.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and metabolic context of 1-Methyluric Acid-d3. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in pharmacokinetic and toxicological studies of methylxanthines like caffeine and theophylline.
Core Physicochemical Data
This compound is the deuterated analog of 1-Methyluric acid, where the three hydrogen atoms of the N1-methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | 1-(Methyl-d3)uric Acid; 7,9-Dihydro-1-(methyl-d3)-1H-purine-2,6,8(3H)-trione | [1][2] |
| CAS Number | 1189480-64-5 | [3] |
| Molecular Formula | C₆H₃D₃N₄O₃ | |
| Molecular Weight | 185.16 g/mol | |
| Appearance | Brownish Yellow Solid | |
| Solubility | H₂O : 1 mg/mL (5.40 mM) with sonication and heating to 60°C. DMSO : < 1 mg/mL (Slightly soluble to insoluble). | |
| Storage Conditions | 2-8°C in a refrigerator. | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | Typically ≥95% deuterium incorporation. | |
| LogP (Crippen, estimated) | -3.203 (for non-deuterated form) | |
| InChI Key | QFDRTQONISXGJA-FIBGUPNXSA-N | |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |
Experimental Protocols
The characterization and quantification of this compound rely on robust analytical techniques. The primary methods are employed to confirm its identity, purity, and isotopic enrichment.
Purity and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for verifying the molecular weight and purity of this compound.
-
Objective: To confirm the mass of the deuterated compound and assess its purity by separating it from non-deuterated analogs and other potential impurities.
-
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., a small amount of ammonium hydroxide in water to aid solubility). This stock is then diluted to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase.
-
Chromatography: A reversed-phase HPLC method is typically used.
-
Column: C18 or C8 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is used to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry: The column eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).
-
Ionization Mode: Negative ion mode is often preferred for uric acid derivatives.
-
Detection: The instrument monitors for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z of approximately 184.07, confirming the incorporation of three deuterium atoms compared to the non-deuterated m/z of 181.05.
-
-
-
Data Analysis: Purity is assessed by integrating the area of the primary analyte peak in the chromatogram. Isotopic enrichment is confirmed by the mass spectrum, which should show a dominant peak at the expected deuterated mass.
Isotopic Enrichment Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.
-
Objective: To verify that the deuterium atoms are located on the N1-methyl group as intended.
-
Methodology:
-
Sample Preparation: A sufficient amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as DMSO-d₆.
-
¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the N1-methyl protons (which appears around δ ~3.0-3.3 ppm in the non-deuterated compound) will be absent or significantly diminished, confirming successful deuteration.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the -CD₃ group, providing definitive proof of the label's presence and location.
-
-
Data Analysis: The absence of the key proton signal in the ¹H NMR spectrum is the primary indicator of high isotopic enrichment at the target position.
Mandatory Visualizations
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric Acid is a terminal metabolite of caffeine and theophylline. Its formation is a two-step enzymatic process involving key enzymes from drug metabolism pathways.
Caption: Metabolic conversion of caffeine to 1-Methyluric Acid.
Experimental Workflow for Quantification
The use of this compound as an internal standard is crucial for accurately quantifying its non-deuterated counterpart in biological samples. The workflow below illustrates this process.
Caption: Analytical workflow using this compound as an internal standard.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Methyluric Acid-d3 (CAS: 1189480-64-5), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1][2] Given its role in pharmacokinetic and metabolic studies of widely consumed compounds like caffeine (B1668208) and theophylline (B1681296), ensuring its chemical and isotopic integrity is paramount.[1][3]
Introduction
This compound is the deuterated analog of 1-Methyluric acid, a primary metabolite of theophylline and a minor metabolite of caffeine.[3] The incorporation of three deuterium (B1214612) atoms in the N1-methyl group allows for its use as an ideal internal standard in quantitative mass spectrometry assays, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass. This guide details a representative synthetic protocol and a robust analytical method for the determination of its isotopic purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of a suitable uric acid precursor using a deuterated methylating agent. A common and effective method involves the direct methylation of uric acid using iodomethane-d3 (B117434) in the presence of a base.
Experimental Protocol: N-methylation of Uric Acid
Materials:
-
Uric Acid (C₅H₄N₄O₃)
-
Iodomethane-d3 (CD₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add uric acid (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (2.5 equivalents) to the suspension. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Methylation: Slowly add iodomethane-d3 (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.
-
Acidification: Acidify the mixture to pH 3-4 with 1M hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitate and wash with cold deionized water.
-
Purification: Recrystallize the crude product from hot water or a suitable solvent system to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter and is best determined by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated compound from any potential impurities and the accurate determination of the relative abundance of the different isotopic species (d3, d2, d1, and d0).
Experimental Protocol: LC-HRMS for Isotopic Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in a suitable solvent (e.g., 50:50 Methanol:Water).
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from any non-deuterated or partially deuterated species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mode (>60,000).
-
Scan Range: m/z 180-195.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the protonated molecular ions of this compound ([M+H]⁺ ≈ 186.08), d2 ([M+H]⁺ ≈ 185.07), d1 ([M+H]⁺ ≈ 184.07), and d0 ([M+H]⁺ ≈ 183.06).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopic species to determine the isotopic purity.
-
Isotopic Purity Analysis Workflow Diagram
Caption: Workflow for isotopic purity analysis of this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and isotopic purity analysis of this compound.
Table 1: Representative Synthesis Data
| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |
| Uric Acid | Iodomethane-d3 | This compound | 75-85 |
Table 2: Representative Isotopic Purity Data
| Isotopic Species | Theoretical [M+H]⁺ (m/z) | Representative Relative Abundance (%) |
| d3 | 186.08 | >98 |
| d2 | 185.07 | <1.5 |
| d1 | 184.07 | <0.5 |
| d0 | 183.06 | <0.1 |
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The presented protocols are based on established chemical principles and analytical techniques, ensuring the production and verification of high-quality, isotopically enriched material suitable for demanding bioanalytical applications. Adherence to these methodologies will enable researchers to confidently utilize this compound as a reliable internal standard in their studies.
References
- 1. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 1-Methyluric acid (HMDB0003099) [hmdb.ca]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Methyluric Acid-d3 (CAS: 1189480-64-5), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1][2] Given its role in pharmacokinetic and metabolic studies of widely consumed compounds like caffeine and theophylline, ensuring its chemical and isotopic integrity is paramount.[1][3]
Introduction
This compound is the deuterated analog of 1-Methyluric acid, a primary metabolite of theophylline and a minor metabolite of caffeine.[3] The incorporation of three deuterium atoms in the N1-methyl group allows for its use as an ideal internal standard in quantitative mass spectrometry assays, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass. This guide details a representative synthetic protocol and a robust analytical method for the determination of its isotopic purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of a suitable uric acid precursor using a deuterated methylating agent. A common and effective method involves the direct methylation of uric acid using iodomethane-d3 in the presence of a base.
Experimental Protocol: N-methylation of Uric Acid
Materials:
-
Uric Acid (C₅H₄N₄O₃)
-
Iodomethane-d3 (CD₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add uric acid (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (2.5 equivalents) to the suspension. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Methylation: Slowly add iodomethane-d3 (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.
-
Acidification: Acidify the mixture to pH 3-4 with 1M hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitate and wash with cold deionized water.
-
Purification: Recrystallize the crude product from hot water or a suitable solvent system to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter and is best determined by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This technique allows for the separation of the deuterated compound from any potential impurities and the accurate determination of the relative abundance of the different isotopic species (d3, d2, d1, and d0).
Experimental Protocol: LC-HRMS for Isotopic Purity
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in a suitable solvent (e.g., 50:50 Methanol:Water).
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from any non-deuterated or partially deuterated species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mode (>60,000).
-
Scan Range: m/z 180-195.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the protonated molecular ions of this compound ([M+H]⁺ ≈ 186.08), d2 ([M+H]⁺ ≈ 185.07), d1 ([M+H]⁺ ≈ 184.07), and d0 ([M+H]⁺ ≈ 183.06).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopic species to determine the isotopic purity.
-
Isotopic Purity Analysis Workflow Diagram
Caption: Workflow for isotopic purity analysis of this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and isotopic purity analysis of this compound.
Table 1: Representative Synthesis Data
| Reactant 1 | Reactant 2 | Product | Representative Yield (%) |
| Uric Acid | Iodomethane-d3 | This compound | 75-85 |
Table 2: Representative Isotopic Purity Data
| Isotopic Species | Theoretical [M+H]⁺ (m/z) | Representative Relative Abundance (%) |
| d3 | 186.08 | >98 |
| d2 | 185.07 | <1.5 |
| d1 | 184.07 | <0.5 |
| d0 | 183.06 | <0.1 |
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The presented protocols are based on established chemical principles and analytical techniques, ensuring the production and verification of high-quality, isotopically enriched material suitable for demanding bioanalytical applications. Adherence to these methodologies will enable researchers to confidently utilize this compound as a reliable internal standard in their studies.
References
- 1. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 1-Methyluric acid (HMDB0003099) [hmdb.ca]
Technical Guide: The Application of 1-Methyluric Acid-d3 in Advanced Caffeine Metabolism Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Complexity of Caffeine (B1668208) Metabolism
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages and foods.[1][2] Its metabolism is a complex process, primarily occurring in the liver, and is of significant interest in pharmacology, clinical diagnostics, and drug development.[1][3] The cytochrome P450 enzyme CYP1A2 is responsible for the vast majority of caffeine's primary biotransformation, converting it into its three main metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine).[3] These metabolites undergo further downstream processing, resulting in a variety of methylxanthines and methyluric acids that are ultimately excreted in urine.
1-Methyluric acid (1-MU) is a significant downstream metabolite, and its accurate quantification, along with other related compounds, is crucial for several applications. These include pharmacokinetic studies, assessing dietary intake, and, most notably, in vivo phenotyping of CYP1A2 enzyme activity. The activity of CYP1A2 varies significantly among individuals due to genetic polymorphisms, environmental factors, and drug interactions, impacting the efficacy and toxicity of numerous clinically important drugs.
The gold standard for quantifying small molecules like caffeine metabolites in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To achieve the highest degree of accuracy and precision, this technique relies on stable isotope-labeled internal standards. This guide focuses on the critical role and application of 1-Methyluric Acid-d3 (or equivalent heavy-isotope labeled analogs) as an internal standard in caffeine metabolism research.
The Role of 1-Methyluric Acid in the Metabolic Pathway
Caffeine is primarily metabolized via N-demethylation by CYP1A2. Approximately 80-90% is converted to paraxanthine, with the remainder forming theobromine and theophylline. Paraxanthine is further metabolized to 1-methylxanthine (B19228), which is then oxidized by xanthine (B1682287) oxidase (XO) to form 1-methyluric acid. Theophylline also contributes to the 1-methylxanthine pool and subsequently to 1-methyluric acid. Given that 1-methyluric acid is a major urinary metabolite, its concentration is a valuable indicator of the overall flux through these metabolic pathways.
Principle and Importance of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of 1-methyluric acid.
Key Advantages of SIL Internal Standards:
-
Chemical and Physical Similarity: A SIL IS (e.g., containing deuterium (B1214612) (d), ¹³C, or ¹⁵N) has nearly identical chemical and physical properties to the native analyte. It co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source.
-
Correction for Matrix Effects: Biological samples like plasma and urine contain complex mixtures of molecules that can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Because the SIL IS is affected in the same way as the native analyte, the ratio of their signals remains constant, correcting for this variability.
-
Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, extraction, transfer) will be mirrored by a proportional loss of the SIL IS, ensuring the final analytical ratio is unaffected.
The use of a SIL IS for each analyte is considered the most rigorous approach for bioanalytical method validation.
Experimental Protocols and Data
While commercially available this compound may be specialized, researchers have successfully biosynthesized heavy isotope-labeled 1-methyluric acid for use as an internal standard. The following protocol is a synthesized methodology based on established practices for quantifying caffeine metabolites in urine and plasma.
Detailed Experimental Protocol: LC-MS/MS Quantification
1. Preparation of Internal Standard (IS) Solution:
-
A stock solution of this compound (or a similar labeled standard like [2-¹³C, 1,3-¹⁵N₂]-1-methyluric acid) is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
A working IS solution is prepared by diluting the stock. This solution often contains a mixture of all SIL IS for the other analytes of interest (e.g., Caffeine-d9, Paraxanthine-d3).
2. Sample Preparation (Human Urine):
-
Thaw frozen urine samples and vortex to mix.
-
Take a 10 µL aliquot of the urine sample.
-
Add 65 µL of a dilution buffer (e.g., 25 mM ammonium (B1175870) formate, pH 2.75).
-
Add 25 µL of the mixed internal standard working solution.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for injection.
3. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 or similar column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm) is commonly used.
-
Mobile Phase A: 0.05-0.5% Acetic or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.05% Formic Acid.
-
Flow Rate: 200-400 µL/min.
-
Gradient: A gradient elution is employed to separate the various metabolites over a short run time (typically 5-10 minutes).
-
Injection Volume: 10-50 µL.
4. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.
Data Presentation: Quantitative Tables
The following tables summarize typical parameters used in LC-MS/MS analysis and the resulting pharmacokinetic data.
Table 1: Example MRM Transitions for Caffeine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Caffeine | 195.1 | 138.1 | Positive |
| Paraxanthine | 181.1 | 124.0 | Positive |
| Theophylline | 181.1 | 124.0 | Positive |
| Theobromine | 181.1 | 138.0 | Positive |
| 1-Methyluric Acid | 183.1 | 124.1 | Positive |
| This compound (IS) | 186.1 | 127.1 | Positive |
(Note: Exact m/z values are representative and may vary slightly based on instrumentation and adduct formation. Data synthesized from)
Table 2: Pharmacokinetic Parameters of Caffeine and Metabolites in Plasma
| Compound | Cmax (μM) | Tmax (h) |
|---|---|---|
| Caffeine | 10.50 | 1.2 |
| Paraxanthine | 3.36 | 6.0 (approx.) |
| 1-Methylxanthine | 1.27 | 8.0 (approx.) |
| 1-Methyluric Acid | 1.44 | 8.0 (approx.) |
(Data adapted from a study on healthy subjects after a single coffee dose)
Table 3: Median Urinary Concentrations of Caffeine Metabolites (NHANES 2011-2014)
| Metabolite | Median Concentration (μmol/L) |
|---|---|
| Caffeine (1,3,7-TMX) | 3.08 |
| Paraxanthine (1,7-DMX) | 16.10 |
| 1-Methylxanthine (1-MX) | 26.30 |
| 1-Methyluric Acid (1-MU) | 56.85 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 |
(Data from a large-scale population study, highlighting 1-MU as a major metabolite)
Application in CYP1A2 Phenotyping
A critical application of quantifying caffeine metabolites is the in vivo assessment of CYP1A2 enzyme activity. This is often done by calculating a metabolic ratio (MR) from concentrations measured in a single biological sample (plasma, saliva, or urine) taken at a specific time point after a caffeine dose. A higher ratio of metabolites to the parent drug indicates higher enzyme activity.
While many ratios exist, one common approach involves downstream metabolites. For example, the ratio of (AFMU + 1U + 1X) / 1,7U has been used as an index of xanthine oxidase activity, while other ratios directly reflect CYP1A2's initial demethylation steps. The accurate measurement of 1-methyluric acid (1U) is essential for these calculations, and the use of this compound ensures this accuracy.
Conclusion
The study of caffeine metabolism provides a powerful, non-invasive window into the activity of key drug-metabolizing enzymes like CYP1A2. The accuracy of these studies hinges on the precise quantification of caffeine and its numerous metabolites in complex biological fluids. 1-Methyluric acid is a major terminal metabolite, making its measurement essential for a complete metabolic profile and for calculating certain enzymatic activity indices.
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for overcoming the challenges of matrix effects and sample preparation variability in LC-MS/MS analysis. By ensuring the highest level of analytical accuracy and reliability, this compound enables researchers and clinicians to confidently conduct pharmacokinetic studies, assess enzyme function, and ultimately improve our understanding of drug metabolism and personalized medicine.
References
- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Application of 1-Methyluric Acid-d3 in Advanced Caffeine Metabolism Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Complexity of Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages and foods.[1][2] Its metabolism is a complex process, primarily occurring in the liver, and is of significant interest in pharmacology, clinical diagnostics, and drug development.[1][3] The cytochrome P450 enzyme CYP1A2 is responsible for the vast majority of caffeine's primary biotransformation, converting it into its three main metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[3] These metabolites undergo further downstream processing, resulting in a variety of methylxanthines and methyluric acids that are ultimately excreted in urine.
1-Methyluric acid (1-MU) is a significant downstream metabolite, and its accurate quantification, along with other related compounds, is crucial for several applications. These include pharmacokinetic studies, assessing dietary intake, and, most notably, in vivo phenotyping of CYP1A2 enzyme activity. The activity of CYP1A2 varies significantly among individuals due to genetic polymorphisms, environmental factors, and drug interactions, impacting the efficacy and toxicity of numerous clinically important drugs.
The gold standard for quantifying small molecules like caffeine metabolites in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To achieve the highest degree of accuracy and precision, this technique relies on stable isotope-labeled internal standards. This guide focuses on the critical role and application of 1-Methyluric Acid-d3 (or equivalent heavy-isotope labeled analogs) as an internal standard in caffeine metabolism research.
The Role of 1-Methyluric Acid in the Metabolic Pathway
Caffeine is primarily metabolized via N-demethylation by CYP1A2. Approximately 80-90% is converted to paraxanthine, with the remainder forming theobromine and theophylline. Paraxanthine is further metabolized to 1-methylxanthine, which is then oxidized by xanthine oxidase (XO) to form 1-methyluric acid. Theophylline also contributes to the 1-methylxanthine pool and subsequently to 1-methyluric acid. Given that 1-methyluric acid is a major urinary metabolite, its concentration is a valuable indicator of the overall flux through these metabolic pathways.
Principle and Importance of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of 1-methyluric acid.
Key Advantages of SIL Internal Standards:
-
Chemical and Physical Similarity: A SIL IS (e.g., containing deuterium (d), ¹³C, or ¹⁵N) has nearly identical chemical and physical properties to the native analyte. It co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source.
-
Correction for Matrix Effects: Biological samples like plasma and urine contain complex mixtures of molecules that can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect." Because the SIL IS is affected in the same way as the native analyte, the ratio of their signals remains constant, correcting for this variability.
-
Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, extraction, transfer) will be mirrored by a proportional loss of the SIL IS, ensuring the final analytical ratio is unaffected.
The use of a SIL IS for each analyte is considered the most rigorous approach for bioanalytical method validation.
Experimental Protocols and Data
While commercially available this compound may be specialized, researchers have successfully biosynthesized heavy isotope-labeled 1-methyluric acid for use as an internal standard. The following protocol is a synthesized methodology based on established practices for quantifying caffeine metabolites in urine and plasma.
Detailed Experimental Protocol: LC-MS/MS Quantification
1. Preparation of Internal Standard (IS) Solution:
-
A stock solution of this compound (or a similar labeled standard like [2-¹³C, 1,3-¹⁵N₂]-1-methyluric acid) is prepared in a suitable solvent (e.g., methanol or water).
-
A working IS solution is prepared by diluting the stock. This solution often contains a mixture of all SIL IS for the other analytes of interest (e.g., Caffeine-d9, Paraxanthine-d3).
2. Sample Preparation (Human Urine):
-
Thaw frozen urine samples and vortex to mix.
-
Take a 10 µL aliquot of the urine sample.
-
Add 65 µL of a dilution buffer (e.g., 25 mM ammonium formate, pH 2.75).
-
Add 25 µL of the mixed internal standard working solution.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for injection.
3. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 or similar column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm) is commonly used.
-
Mobile Phase A: 0.05-0.5% Acetic or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.05% Formic Acid.
-
Flow Rate: 200-400 µL/min.
-
Gradient: A gradient elution is employed to separate the various metabolites over a short run time (typically 5-10 minutes).
-
Injection Volume: 10-50 µL.
4. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.
Data Presentation: Quantitative Tables
The following tables summarize typical parameters used in LC-MS/MS analysis and the resulting pharmacokinetic data.
Table 1: Example MRM Transitions for Caffeine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Caffeine | 195.1 | 138.1 | Positive |
| Paraxanthine | 181.1 | 124.0 | Positive |
| Theophylline | 181.1 | 124.0 | Positive |
| Theobromine | 181.1 | 138.0 | Positive |
| 1-Methyluric Acid | 183.1 | 124.1 | Positive |
| This compound (IS) | 186.1 | 127.1 | Positive |
(Note: Exact m/z values are representative and may vary slightly based on instrumentation and adduct formation. Data synthesized from)
Table 2: Pharmacokinetic Parameters of Caffeine and Metabolites in Plasma
| Compound | Cmax (μM) | Tmax (h) |
|---|---|---|
| Caffeine | 10.50 | 1.2 |
| Paraxanthine | 3.36 | 6.0 (approx.) |
| 1-Methylxanthine | 1.27 | 8.0 (approx.) |
| 1-Methyluric Acid | 1.44 | 8.0 (approx.) |
(Data adapted from a study on healthy subjects after a single coffee dose)
Table 3: Median Urinary Concentrations of Caffeine Metabolites (NHANES 2011-2014)
| Metabolite | Median Concentration (μmol/L) |
|---|---|
| Caffeine (1,3,7-TMX) | 3.08 |
| Paraxanthine (1,7-DMX) | 16.10 |
| 1-Methylxanthine (1-MX) | 26.30 |
| 1-Methyluric Acid (1-MU) | 56.85 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 |
(Data from a large-scale population study, highlighting 1-MU as a major metabolite)
Application in CYP1A2 Phenotyping
A critical application of quantifying caffeine metabolites is the in vivo assessment of CYP1A2 enzyme activity. This is often done by calculating a metabolic ratio (MR) from concentrations measured in a single biological sample (plasma, saliva, or urine) taken at a specific time point after a caffeine dose. A higher ratio of metabolites to the parent drug indicates higher enzyme activity.
While many ratios exist, one common approach involves downstream metabolites. For example, the ratio of (AFMU + 1U + 1X) / 1,7U has been used as an index of xanthine oxidase activity, while other ratios directly reflect CYP1A2's initial demethylation steps. The accurate measurement of 1-methyluric acid (1U) is essential for these calculations, and the use of this compound ensures this accuracy.
Conclusion
The study of caffeine metabolism provides a powerful, non-invasive window into the activity of key drug-metabolizing enzymes like CYP1A2. The accuracy of these studies hinges on the precise quantification of caffeine and its numerous metabolites in complex biological fluids. 1-Methyluric acid is a major terminal metabolite, making its measurement essential for a complete metabolic profile and for calculating certain enzymatic activity indices.
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for overcoming the challenges of matrix effects and sample preparation variability in LC-MS/MS analysis. By ensuring the highest level of analytical accuracy and reliability, this compound enables researchers and clinicians to confidently conduct pharmacokinetic studies, assess enzyme function, and ultimately improve our understanding of drug metabolism and personalized medicine.
References
- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Theophylline: A Technical Guide Utilizing 1-Methyluric Acid-d3 as a Key Analytical Tool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics of theophylline (B1681296), a methylxanthine drug widely used in the treatment of respiratory diseases. A particular focus is placed on the role and application of the stable isotope-labeled metabolite, 1-Methyluric Acid-d3, in elucidating the metabolic pathways and quantifying the disposition of theophylline. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows.
Introduction to Theophylline Pharmacokinetics
Theophylline is a bronchodilator with a narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure efficacy and minimize toxicity.[1] The drug is primarily metabolized in the liver, with less than 15% excreted unchanged in the urine.[2][3] The major metabolic pathways involve N-demethylation and 8-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1.[4]
The main metabolites of theophylline include:
-
1,3-dimethyluric acid (1,3-DMU)
-
1-methyluric acid (1-MU)
-
3-methylxanthine (3-MX)
1-Methyluric acid is a significant metabolite, and its formation is a key indicator of one of the N-demethylation pathways of theophylline.[5] The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in pharmacokinetic research. These labeled compounds can be used as internal standards for highly accurate quantification by isotope dilution mass spectrometry or as tracers to investigate the kinetics of metabolic pathways without introducing pharmacological effects.
Theophylline Metabolic Pathway
The metabolism of theophylline is a multi-step process involving several enzymes. The following diagram illustrates the primary metabolic pathways leading to the formation of its major metabolites, including 1-methyluric acid.
Caption: Metabolic pathway of theophylline.
Quantitative Analysis of Theophylline and its Metabolites
Accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and specificity.
Pharmacokinetic Parameters of Theophylline
The following table summarizes the key pharmacokinetic parameters of theophylline from a dose-ranging study in healthy adult volunteers.
| Parameter | 125 mg Dose | 250 mg Dose | 375 mg Dose | 500 mg Dose |
| Cmax (mg/L) | 2.6 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 | 10.2 ± 1.2 |
| tmax (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |
| AUC₀-∞ (mg·h/L) | 28.5 ± 5.4 | 58.2 ± 11.5 | 89.1 ± 18.2 | 118.6 ± 24.1 |
| t½ (h) | 7.9 ± 1.5 | 8.1 ± 1.6 | 8.3 ± 1.7 | 8.5 ± 1.8 |
| CL (L/h/kg) | 0.045 ± 0.008 | 0.044 ± 0.008 | 0.043 ± 0.009 | 0.043 ± 0.009 |
Data adapted from a study by Rovei et al. (1982).
Urinary Excretion of Theophylline and its Metabolites
The following table presents the percentage of the administered theophylline dose recovered in the urine as unchanged drug and its major metabolites over 48 hours.
| Compound | % of Dose Excreted in Urine |
| Theophylline | 13.7 - 16.8% |
| 1,3-Dimethyluric Acid | 35 - 42% |
| 1-Methyluric Acid | 21.3 - 26.7% |
| 3-Methylxanthine | 11.5 - 13.7% |
Data represents the range observed across doses of 125 mg, 250 mg, 375 mg, and 500 mg.
Experimental Protocols
This section outlines a detailed methodology for a pharmacokinetic study of theophylline utilizing this compound as an internal standard for quantitative analysis.
Clinical Study Design and Sample Collection
A typical clinical study to assess the pharmacokinetics of theophylline would involve the following workflow:
Caption: Clinical study workflow.
Sample Preparation for LC-MS/MS Analysis
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Urine Sample Preparation:
-
Thaw urine samples and vortex to mix.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with deionized water.
-
To 100 µL of the diluted urine, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex and inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
The following table provides typical LC-MS/MS parameters for the simultaneous quantification of theophylline and its metabolites.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate all analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 1,3-Dimethyluric Acid | 211.1 | 154.1 |
| 1-Methyluric Acid | 183.1 | 141.1 |
| This compound (IS) | 186.1 | 144.1 |
| 3-Methylxanthine | 167.1 | 110.1 |
| 1-Methylxanthine | 167.1 | 124.1 |
Conclusion
The pharmacokinetic profile of theophylline is complex, with metabolism being the primary route of elimination. The formation of 1-methyluric acid is a significant metabolic pathway. The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise quantification of theophylline and its metabolites in biological matrices. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and conduct robust pharmacokinetic studies of theophylline. A thorough understanding of its pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.
References
- 1. A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline [dailymed.nlm.nih.gov]
- 5. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Theophylline: A Technical Guide Utilizing 1-Methyluric Acid-d3 as a Key Analytical Tool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetics of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases. A particular focus is placed on the role and application of the stable isotope-labeled metabolite, 1-Methyluric Acid-d3, in elucidating the metabolic pathways and quantifying the disposition of theophylline. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows.
Introduction to Theophylline Pharmacokinetics
Theophylline is a bronchodilator with a narrow therapeutic index, necessitating a thorough understanding of its pharmacokinetic profile to ensure efficacy and minimize toxicity.[1] The drug is primarily metabolized in the liver, with less than 15% excreted unchanged in the urine.[2][3] The major metabolic pathways involve N-demethylation and 8-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1.[4]
The main metabolites of theophylline include:
-
1,3-dimethyluric acid (1,3-DMU)
-
1-methyluric acid (1-MU)
-
3-methylxanthine (3-MX)
1-Methyluric acid is a significant metabolite, and its formation is a key indicator of one of the N-demethylation pathways of theophylline.[5] The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in pharmacokinetic research. These labeled compounds can be used as internal standards for highly accurate quantification by isotope dilution mass spectrometry or as tracers to investigate the kinetics of metabolic pathways without introducing pharmacological effects.
Theophylline Metabolic Pathway
The metabolism of theophylline is a multi-step process involving several enzymes. The following diagram illustrates the primary metabolic pathways leading to the formation of its major metabolites, including 1-methyluric acid.
Caption: Metabolic pathway of theophylline.
Quantitative Analysis of Theophylline and its Metabolites
Accurate quantification of theophylline and its metabolites is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and specificity.
Pharmacokinetic Parameters of Theophylline
The following table summarizes the key pharmacokinetic parameters of theophylline from a dose-ranging study in healthy adult volunteers.
| Parameter | 125 mg Dose | 250 mg Dose | 375 mg Dose | 500 mg Dose |
| Cmax (mg/L) | 2.6 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 | 10.2 ± 1.2 |
| tmax (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |
| AUC₀-∞ (mg·h/L) | 28.5 ± 5.4 | 58.2 ± 11.5 | 89.1 ± 18.2 | 118.6 ± 24.1 |
| t½ (h) | 7.9 ± 1.5 | 8.1 ± 1.6 | 8.3 ± 1.7 | 8.5 ± 1.8 |
| CL (L/h/kg) | 0.045 ± 0.008 | 0.044 ± 0.008 | 0.043 ± 0.009 | 0.043 ± 0.009 |
Data adapted from a study by Rovei et al. (1982).
Urinary Excretion of Theophylline and its Metabolites
The following table presents the percentage of the administered theophylline dose recovered in the urine as unchanged drug and its major metabolites over 48 hours.
| Compound | % of Dose Excreted in Urine |
| Theophylline | 13.7 - 16.8% |
| 1,3-Dimethyluric Acid | 35 - 42% |
| 1-Methyluric Acid | 21.3 - 26.7% |
| 3-Methylxanthine | 11.5 - 13.7% |
Data represents the range observed across doses of 125 mg, 250 mg, 375 mg, and 500 mg.
Experimental Protocols
This section outlines a detailed methodology for a pharmacokinetic study of theophylline utilizing this compound as an internal standard for quantitative analysis.
Clinical Study Design and Sample Collection
A typical clinical study to assess the pharmacokinetics of theophylline would involve the following workflow:
Caption: Clinical study workflow.
Sample Preparation for LC-MS/MS Analysis
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Urine Sample Preparation:
-
Thaw urine samples and vortex to mix.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with deionized water.
-
To 100 µL of the diluted urine, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex and inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
The following table provides typical LC-MS/MS parameters for the simultaneous quantification of theophylline and its metabolites.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate all analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 1,3-Dimethyluric Acid | 211.1 | 154.1 |
| 1-Methyluric Acid | 183.1 | 141.1 |
| This compound (IS) | 186.1 | 144.1 |
| 3-Methylxanthine | 167.1 | 110.1 |
| 1-Methylxanthine | 167.1 | 124.1 |
Conclusion
The pharmacokinetic profile of theophylline is complex, with metabolism being the primary route of elimination. The formation of 1-methyluric acid is a significant metabolic pathway. The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise quantification of theophylline and its metabolites in biological matrices. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and conduct robust pharmacokinetic studies of theophylline. A thorough understanding of its pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.
References
- 1. A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline [dailymed.nlm.nih.gov]
- 5. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Methyluric Acid-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of 1-Methyluric Acid-d3 as an internal standard in quantitative bioanalysis. Utilizing a stable isotope-labeled standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This document details the principles of its use, experimental protocols, and relevant metabolic context.
Core Principles of Internal Standardization with this compound
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is the deuterium-labeled analog of 1-methyluric acid, a metabolite of caffeine (B1668208) and theophylline.[1] By replacing three hydrogen atoms with deuterium (B1214612) on the methyl group, its molecular weight is increased by three mass units. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample processing and analysis.[1]
The principle of stable isotope dilution (SID) relies on the relative response of the analyte to the internal standard. Any loss of analyte during sample extraction, or fluctuations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or fluctuation of the internal standard. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.
Data Presentation: Mass Spectrometry Parameters
The successful application of this compound as an internal standard in LC-MS/MS analysis hinges on the careful selection of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation for quantitative analysis. The table below summarizes the key MS parameters for 1-methyluric acid and its deuterated internal standard. These parameters are essential for setting up a robust and reliable analytical method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Methyluric Acid | 183.1 | 140.1 | Negative |
| This compound | 186.1 | 143.1 | Negative |
Note: The specific declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values provided in more detailed protocols serve as a starting point.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to achieving reliable and reproducible quantitative results. The following sections provide a detailed methodology for the analysis of 1-methyluric acid in urine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methyluric acid in 10 mL of a suitable solvent, such as a small amount of ammonium (B1175870) hydroxide (B78521) in water to aid dissolution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent as the analyte stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the analyte in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent as the working standards. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation from Urine
The following protocol outlines a "dilute-and-shoot" method, which is often sufficient for urine samples due to the relatively high concentrations of caffeine metabolites.[2]
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.
-
Aliquoting: Transfer a 100 µL aliquot of each urine sample, calibrator, and quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.
-
Dilution: Add a dilution buffer (e.g., 890 µL of 25 mM ammonium formate (B1220265) in water, pH 2.75) to each tube, resulting in a 1:10 final dilution of the urine sample.[2]
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulate matter.[3]
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions for the analysis of 1-methyluric acid. These should be optimized for the specific instrumentation available.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM analysis.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-8 min: 2-95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as an internal standard.
Caffeine Metabolic Pathway
This diagram outlines the major metabolic pathway of caffeine, leading to the formation of 1-methyluric acid. Understanding this pathway provides context for the presence and significance of 1-methyluric acid in biological samples.
References
The Role of 1-Methyluric Acid-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of 1-Methyluric Acid-d3 as an internal standard in quantitative bioanalysis. Utilizing a stable isotope-labeled standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. This document details the principles of its use, experimental protocols, and relevant metabolic context.
Core Principles of Internal Standardization with this compound
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is the deuterium-labeled analog of 1-methyluric acid, a metabolite of caffeine and theophylline.[1] By replacing three hydrogen atoms with deuterium on the methyl group, its molecular weight is increased by three mass units. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample processing and analysis.[1]
The principle of stable isotope dilution (SID) relies on the relative response of the analyte to the internal standard. Any loss of analyte during sample extraction, or fluctuations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or fluctuation of the internal standard. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.
Data Presentation: Mass Spectrometry Parameters
The successful application of this compound as an internal standard in LC-MS/MS analysis hinges on the careful selection of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation for quantitative analysis. The table below summarizes the key MS parameters for 1-methyluric acid and its deuterated internal standard. These parameters are essential for setting up a robust and reliable analytical method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Methyluric Acid | 183.1 | 140.1 | Negative |
| This compound | 186.1 | 143.1 | Negative |
Note: The specific declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values provided in more detailed protocols serve as a starting point.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to achieving reliable and reproducible quantitative results. The following sections provide a detailed methodology for the analysis of 1-methyluric acid in urine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methyluric acid in 10 mL of a suitable solvent, such as a small amount of ammonium hydroxide in water to aid dissolution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent as the analyte stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the analyte in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent as the working standards. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation from Urine
The following protocol outlines a "dilute-and-shoot" method, which is often sufficient for urine samples due to the relatively high concentrations of caffeine metabolites.[2]
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.
-
Aliquoting: Transfer a 100 µL aliquot of each urine sample, calibrator, and quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.
-
Dilution: Add a dilution buffer (e.g., 890 µL of 25 mM ammonium formate in water, pH 2.75) to each tube, resulting in a 1:10 final dilution of the urine sample.[2]
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulate matter.[3]
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS conditions for the analysis of 1-methyluric acid. These should be optimized for the specific instrumentation available.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM analysis.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-8 min: 2-95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as an internal standard.
Caffeine Metabolic Pathway
This diagram outlines the major metabolic pathway of caffeine, leading to the formation of 1-methyluric acid. Understanding this pathway provides context for the presence and significance of 1-methyluric acid in biological samples.
References
A Technical Guide to 1-Methyluric Acid-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyluric Acid-d3, a deuterated analog of 1-Methyluric acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their studies. This document details the molecular properties of this compound and its non-deuterated counterpart, outlines a typical experimental protocol for its use, and illustrates its application in quantitative analysis.
Core Molecular Data
The key quantitative data for this compound and 1-Methyluric Acid are summarized in the table below for straightforward comparison. The incorporation of three deuterium (B1214612) atoms in the methyl group of this compound results in a predictable mass shift, which is fundamental to its utility as an internal standard.
| Property | This compound | 1-Methyluric Acid |
| Chemical Formula | C₆H₃D₃N₄O₃[1][2][3][4] | C₆H₆N₄O₃[5] |
| Molecular Weight | 185.16 g/mol | 182.14 g/mol |
| CAS Number | 1189480-64-5 | 708-79-2 |
Application in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of 1-Methyluric acid in biological samples. 1-Methyluric acid is a metabolite of caffeine (B1668208) and theophylline, and its accurate measurement is crucial in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is a widely accepted method to improve the accuracy and precision of quantitative analyses by mass spectrometry.
The diagram below illustrates the logical workflow of using this compound as an internal standard in a typical quantitative assay.
Experimental Protocol: Quantification of 1-Methyluric Acid using this compound and LC-MS
The following is a generalized protocol for the quantification of 1-Methyluric acid in a biological matrix using this compound as an internal standard, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
1. Preparation of Standard Solutions:
- Prepare a stock solution of 1-Methyluric acid and this compound in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
- Create a series of calibration standards by serially diluting the 1-Methyluric acid stock solution.
- Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine) on ice.
- To a specific volume of the sample, add a precise amount of the this compound internal standard solution. This is a critical step to ensure accurate quantification.
- Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add a volume of cold acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
3. LC-MS Analysis:
- Inject the prepared sample into an HPLC or UPLC system. A reverse-phase column, such as a C18, is commonly used for the separation of small molecules like methyluric acids.
- The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions for both 1-Methyluric acid and this compound are monitored.
4. Data Analysis:
- Integrate the peak areas for both the analyte (1-Methyluric acid) and the internal standard (this compound).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of 1-Methyluric acid in the biological samples by interpolating their peak area ratios from the calibration curve.
The use of this compound as an internal standard effectively corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative results.
References
A Technical Guide to 1-Methyluric Acid-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyluric Acid-d3, a deuterated analog of 1-Methyluric acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their studies. This document details the molecular properties of this compound and its non-deuterated counterpart, outlines a typical experimental protocol for its use, and illustrates its application in quantitative analysis.
Core Molecular Data
The key quantitative data for this compound and 1-Methyluric Acid are summarized in the table below for straightforward comparison. The incorporation of three deuterium atoms in the methyl group of this compound results in a predictable mass shift, which is fundamental to its utility as an internal standard.
| Property | This compound | 1-Methyluric Acid |
| Chemical Formula | C₆H₃D₃N₄O₃[1][2][3][4] | C₆H₆N₄O₃[5] |
| Molecular Weight | 185.16 g/mol | 182.14 g/mol |
| CAS Number | 1189480-64-5 | 708-79-2 |
Application in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of 1-Methyluric acid in biological samples. 1-Methyluric acid is a metabolite of caffeine and theophylline, and its accurate measurement is crucial in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound is a widely accepted method to improve the accuracy and precision of quantitative analyses by mass spectrometry.
The diagram below illustrates the logical workflow of using this compound as an internal standard in a typical quantitative assay.
Experimental Protocol: Quantification of 1-Methyluric Acid using this compound and LC-MS
The following is a generalized protocol for the quantification of 1-Methyluric acid in a biological matrix using this compound as an internal standard, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
1. Preparation of Standard Solutions:
- Prepare a stock solution of 1-Methyluric acid and this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
- Create a series of calibration standards by serially diluting the 1-Methyluric acid stock solution.
- Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine) on ice.
- To a specific volume of the sample, add a precise amount of the this compound internal standard solution. This is a critical step to ensure accurate quantification.
- Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
3. LC-MS Analysis:
- Inject the prepared sample into an HPLC or UPLC system. A reverse-phase column, such as a C18, is commonly used for the separation of small molecules like methyluric acids.
- The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions for both 1-Methyluric acid and this compound are monitored.
4. Data Analysis:
- Integrate the peak areas for both the analyte (1-Methyluric acid) and the internal standard (this compound).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of 1-Methyluric acid in the biological samples by interpolating their peak area ratios from the calibration curve.
The use of this compound as an internal standard effectively corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative results.
References
A Technical Guide to 1-Methyluric Acid-d3 for Research Applications
This in-depth guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 1-Methyluric Acid-d3, a key metabolite, and its applications in research, with a focus on its procurement and use as an internal standard in metabolic studies.
Introduction to this compound
This compound is the deuterated form of 1-Methyluric acid, a metabolite of theophylline (B1681296) and caffeine (B1668208).[1][2] The incorporation of three deuterium (B1214612) atoms into the methyl group makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3] Its use allows for precise and accurate quantification of its non-deuterated counterpart in biological samples by correcting for variations during sample preparation and analysis.[3]
Sourcing and Procurement of this compound
For research purposes, this compound can be acquired from several specialized chemical suppliers. It is crucial to source this compound from reputable vendors who provide detailed certificates of analysis (CoA) to ensure the material's quality and isotopic purity. All listed suppliers explicitly state that this product is for research use only and not for human or veterinary use.
Below is a summary of key suppliers and their product specifications. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Santa Cruz Biotechnology | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Clinivex | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Benchchem | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Isotopic purity ≥95% | Inquire |
| Pharmaffiliates | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| LGC Standards | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | >95% (HPLC) | 1 mg, 10 mg |
Metabolic Pathways Involving 1-Methyluric Acid
1-Methyluric acid is a downstream metabolite in the catabolism of caffeine and theophylline. The primary enzyme responsible for the initial steps of caffeine and theophylline metabolism is Cytochrome P450 1A2 (CYP1A2) in the liver. 1-Methylxanthine (B19228), a precursor to 1-Methyluric acid, is formed through the N-demethylation of theophylline. Subsequently, Xanthine Oxidase (XO) catalyzes the oxidation of 1-methylxanthine to form 1-methyluric acid.
The following diagram illustrates the metabolic conversion of Theophylline to 1-Methyluric Acid.
Experimental Protocol: Use of this compound as an Internal Standard
The following provides a generalized protocol for the use of this compound as an internal standard for the quantification of endogenous 1-Methyluric acid in biological samples, such as urine or plasma, by LC-MS.
Materials and Reagents
-
This compound (Internal Standard)
-
1-Methyluric Acid (Analytical Standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Biological matrix (e.g., urine, plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Preparation of Standard and Internal Standard Stock Solutions
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analytical Standard Stock Solution: Similarly, prepare a stock solution of 1-Methyluric Acid in methanol at a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analytical standard stock solution to create calibration curve standards at various concentrations. A working internal standard solution should also be prepared by diluting the IS stock solution to a concentration that yields a stable and appropriate response on the LC-MS system.
Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., urine, plasma) on ice.
-
Spike with Internal Standard: Add a precise volume of the working internal standard solution to a known volume of each biological sample, calibration standard, and quality control sample.
-
Protein Precipitation (for plasma/serum): For protein-rich samples, add a protein precipitation agent (e.g., 3 volumes of ice-cold methanol or acetonitrile).
-
Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) for chromatographic separation. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1-Methyluric acid and this compound should be monitored.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (1-Methyluric acid) and the internal standard (this compound).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of 1-Methyluric acid in the biological samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
The following diagram outlines the general workflow for using this compound as an internal standard.
References
A Technical Guide to 1-Methyluric Acid-d3 for Research Applications
This in-depth guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 1-Methyluric Acid-d3, a key metabolite, and its applications in research, with a focus on its procurement and use as an internal standard in metabolic studies.
Introduction to this compound
This compound is the deuterated form of 1-Methyluric acid, a metabolite of theophylline and caffeine.[1][2] The incorporation of three deuterium atoms into the methyl group makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3] Its use allows for precise and accurate quantification of its non-deuterated counterpart in biological samples by correcting for variations during sample preparation and analysis.[3]
Sourcing and Procurement of this compound
For research purposes, this compound can be acquired from several specialized chemical suppliers. It is crucial to source this compound from reputable vendors who provide detailed certificates of analysis (CoA) to ensure the material's quality and isotopic purity. All listed suppliers explicitly state that this product is for research use only and not for human or veterinary use.
Below is a summary of key suppliers and their product specifications. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedChemExpress | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Santa Cruz Biotechnology | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Clinivex | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| Benchchem | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Isotopic purity ≥95% | Inquire |
| Pharmaffiliates | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | Not specified | Inquire |
| LGC Standards | 1189480-64-5 | C₆H₃D₃N₄O₃ | 185.16 | >95% (HPLC) | 1 mg, 10 mg |
Metabolic Pathways Involving 1-Methyluric Acid
1-Methyluric acid is a downstream metabolite in the catabolism of caffeine and theophylline. The primary enzyme responsible for the initial steps of caffeine and theophylline metabolism is Cytochrome P450 1A2 (CYP1A2) in the liver. 1-Methylxanthine, a precursor to 1-Methyluric acid, is formed through the N-demethylation of theophylline. Subsequently, Xanthine Oxidase (XO) catalyzes the oxidation of 1-methylxanthine to form 1-methyluric acid.
The following diagram illustrates the metabolic conversion of Theophylline to 1-Methyluric Acid.
Experimental Protocol: Use of this compound as an Internal Standard
The following provides a generalized protocol for the use of this compound as an internal standard for the quantification of endogenous 1-Methyluric acid in biological samples, such as urine or plasma, by LC-MS.
Materials and Reagents
-
This compound (Internal Standard)
-
1-Methyluric Acid (Analytical Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Biological matrix (e.g., urine, plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Preparation of Standard and Internal Standard Stock Solutions
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analytical Standard Stock Solution: Similarly, prepare a stock solution of 1-Methyluric Acid in methanol at a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analytical standard stock solution to create calibration curve standards at various concentrations. A working internal standard solution should also be prepared by diluting the IS stock solution to a concentration that yields a stable and appropriate response on the LC-MS system.
Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., urine, plasma) on ice.
-
Spike with Internal Standard: Add a precise volume of the working internal standard solution to a known volume of each biological sample, calibration standard, and quality control sample.
-
Protein Precipitation (for plasma/serum): For protein-rich samples, add a protein precipitation agent (e.g., 3 volumes of ice-cold methanol or acetonitrile).
-
Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) for chromatographic separation. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1-Methyluric acid and this compound should be monitored.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (1-Methyluric acid) and the internal standard (this compound).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of 1-Methyluric acid in the biological samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
The following diagram outlines the general workflow for using this compound as an internal standard.
References
An In-depth Technical Guide to the Certificate of Analysis for 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for 1-Methyluric Acid-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This document will dissect the key components of a typical CoA for this compound, offering detailed explanations of the analytical techniques employed and visual workflows to clarify the data interpretation process.
Data Presentation
A Certificate of Analysis for a stable isotope-labeled standard like this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the quantitative information typically found on a CoA for this compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1189480-64-5 |
| Molecular Formula | C₆H₃D₃N₄O₃ |
| Molecular Weight | 185.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Analytical Data
| Analysis | Method | Result | Specification |
| Chemical Purity | HPLC-UV | 99.8% | ≥ 98.0% |
| Isotopic Purity | LC-MS | 99.5% Deuterated | ≥ 99% D₃ |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms to structure |
| Residual Solvents | GC-HS | < 0.1% | As per ICH Q3C |
| Water Content | Karl Fischer Titration | 0.2% | ≤ 1.0% |
Experimental Protocols
The analytical data presented in a CoA are the result of rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to the HPLC method for chemical purity to ensure good separation.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect the molecular ions.
-
Expected [M+H]⁺: m/z 186.1 for the d3-labeled compound and m/z 183.1 for the unlabeled compound.
-
-
Data Analysis: The isotopic purity is determined by comparing the peak intensity of the deuterated species to any unlabeled species present.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: To confirm the absence of protons in the methyl group (around 3.4 ppm) and the presence of other expected protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Data Analysis: The spectra are compared with the expected chemical shifts and coupling patterns for 1-Methyluric Acid. The absence of a proton signal at the methyl position confirms successful deuteration.
Mandatory Visualization
Workflow for Certificate of Analysis Generation
Caption: Workflow for generating a Certificate of Analysis for this compound.
Logical Diagram for CoA Data Interpretation
Caption: Logical flow for interpreting the data on a Certificate of Analysis.
An In-depth Technical Guide to the Certificate of Analysis for 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for 1-Methyluric Acid-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This document will dissect the key components of a typical CoA for this compound, offering detailed explanations of the analytical techniques employed and visual workflows to clarify the data interpretation process.
Data Presentation
A Certificate of Analysis for a stable isotope-labeled standard like this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the quantitative information typically found on a CoA for this compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1189480-64-5 |
| Molecular Formula | C₆H₃D₃N₄O₃ |
| Molecular Weight | 185.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Analytical Data
| Analysis | Method | Result | Specification |
| Chemical Purity | HPLC-UV | 99.8% | ≥ 98.0% |
| Isotopic Purity | LC-MS | 99.5% Deuterated | ≥ 99% D₃ |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms to structure |
| Residual Solvents | GC-HS | < 0.1% | As per ICH Q3C |
| Water Content | Karl Fischer Titration | 0.2% | ≤ 1.0% |
Experimental Protocols
The analytical data presented in a CoA are the result of rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to the HPLC method for chemical purity to ensure good separation.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to detect the molecular ions.
-
Expected [M+H]⁺: m/z 186.1 for the d3-labeled compound and m/z 183.1 for the unlabeled compound.
-
-
Data Analysis: The isotopic purity is determined by comparing the peak intensity of the deuterated species to any unlabeled species present.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: To confirm the absence of protons in the methyl group (around 3.4 ppm) and the presence of other expected protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Data Analysis: The spectra are compared with the expected chemical shifts and coupling patterns for 1-Methyluric Acid. The absence of a proton signal at the methyl position confirms successful deuteration.
Mandatory Visualization
Workflow for Certificate of Analysis Generation
Caption: Workflow for generating a Certificate of Analysis for this compound.
Logical Diagram for CoA Data Interpretation
Caption: Logical flow for interpreting the data on a Certificate of Analysis.
An In-Depth Technical Guide on the Free Radical Scavenging Activity of 1-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyluric acid, a primary metabolite of caffeine, is emerging as a molecule of significant interest in the field of antioxidant research. While its parent compound, uric acid, is a well-established antioxidant in human plasma, 1-Methyluric acid is predicted to possess potent free radical scavenging properties, particularly against highly reactive species such as the hydroxyl radical. This technical guide provides a comprehensive overview of the current understanding of 1-Methyluric acid's free radical scavenging activity, drawing from theoretical and comparative studies. It details the experimental protocols for key antioxidant assays, presents available data, and visualizes the underlying chemical and potential biological pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of purine (B94841) metabolites.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in identifying and characterizing novel antioxidant compounds. 1-Methyluric acid (1-MUA), a xanthine (B1682287) derivative and a major metabolite of caffeine, has been identified as a promising candidate. Theoretical studies suggest that 1-Methyluric acid may be a more effective radical scavenger than its precursor, caffeine.[1] Its activity is reportedly enhanced in aqueous solutions where it can exist as the urate anion.[1] This guide synthesizes the available scientific information to provide a detailed technical overview for researchers.
Data Presentation: Free Radical Scavenging Activity
Quantitative experimental data on the free radical scavenging activity of 1-Methyluric acid from standardized assays such as DPPH, ABTS, and ORAC are not extensively available in the current scientific literature. The data presented below is primarily derived from theoretical and computational studies, alongside comparative experimental data for its parent compound, uric acid.
| Compound | Assay/Radical | Activity Metric | Result | Source Type |
| 1-Methyluric Acid | Hydroxyl Radical (•OH) | Scavenging Activity | Predicted to be excellent | Theoretical |
| 1-Methyluric Acid | Methoxy Radical (•OCH3) | Scavenging Activity | Predicted to be very good | Theoretical |
| 1-Methyluric Acid | Peroxyl Radical (•OOH) | Scavenging Activity | Predicted to be moderate | Theoretical |
| Uric Acid | DPPH Radical | % Inhibition (at 20 µg/mL) | 67.7% | Experimental |
| Uric Acid | ABTS Radical | Scavenging Activity | Effective | Experimental |
| Uric Acid | Hydroxyl Radical (•OH) | Scavenging Activity | Powerful scavenger | Experimental |
| Uric Acid | Superoxide (B77818) Radical (O2•−) | Scavenging Activity | Can quench superoxide radicals | Experimental |
Note: The data for 1-Methyluric acid is based on density functional theory (DFT) calculations and indicates a high potential for radical scavenging.[1] The experimental data for uric acid is provided for comparative purposes.[2] Further empirical studies are required to quantify the IC50 or Trolox Equivalent (TEAC) values for 1-Methyluric acid in these standard assays.
Mechanisms of Action
Direct Radical Scavenging
The primary antioxidant mechanism of 1-Methyluric acid is believed to be direct radical scavenging, which involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. Theoretical studies suggest that the urate anion of 1-Methyluric acid is the most active species in this process. The scavenging of a hydroxyl radical (•OH) by 1-Methyluric acid is a key example of this direct action.
Figure 1: Direct scavenging of a hydroxyl radical by 1-Methyluric acid.
Potential Indirect Antioxidant Mechanisms: The Keap1/Nrf2 Pathway
While direct evidence is lacking for 1-Methyluric acid, many antioxidant compounds are known to exert their effects by activating endogenous antioxidant defense systems. The Keap1/Nrf2 signaling pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. It is plausible that 1-Methyluric acid, as a purine metabolite, could influence this pathway, although this remains to be experimentally verified.
Figure 2: Hypothetical modulation of the Keap1/Nrf2 pathway by 1-Methyluric acid.
Experimental Protocols
The following sections detail standardized protocols for common in vitro antioxidant assays that can be employed to quantify the free radical scavenging activity of 1-Methyluric acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of concentrations of 1-Methyluric acid in a suitable solvent (e.g., methanol or a buffer solution).
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the 1-Methyluric acid solutions of different concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
A control is prepared with the solvent instead of the test compound.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 1-Methyluric acid.
-
Figure 3: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of 1-Methyluric acid and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the 1-Methyluric acid solutions to a larger volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂). The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose or salicylate) to produce a colored or fluorescent product. The presence of a scavenger reduces the formation of this product.
Protocol (Deoxyribose Method):
-
Reagent Preparation:
-
Prepare solutions of FeCl₃, EDTA, H₂O₂, L-ascorbic acid, and 2-deoxyribose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare various concentrations of 1-Methyluric acid.
-
-
Assay Procedure:
-
In a reaction tube, mix the 1-Methyluric acid solution, FeCl₃, EDTA, H₂O₂, and 2-deoxyribose.
-
Initiate the reaction by adding L-ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath (e.g., for 15 minutes) to develop a pink color.
-
-
Measurement and Calculation:
-
After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is calculated based on the reduction in color formation in the presence of the test compound compared to the control.
-
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase system) or non-enzymatically (e.g., PMS/NADH system). The superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to form a colored formazan (B1609692) product.
Protocol (PMS/NADH System):
-
Reagent Preparation:
-
Prepare solutions of phenazine (B1670421) methosulfate (PMS), NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare various concentrations of 1-Methyluric acid.
-
-
Assay Procedure:
-
In a reaction vessel, mix the 1-Methyluric acid solution, NADH, and NBT.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of the control.
-
Conclusion and Future Directions
1-Methyluric acid demonstrates significant potential as a free radical scavenger, as suggested by theoretical studies. Its predicted efficacy against highly damaging species like the hydroxyl radical warrants further investigation. However, a notable gap exists in the literature regarding experimental quantification of its antioxidant activity using standard in vitro assays. Future research should prioritize conducting these assays to establish a comprehensive antioxidant profile for 1-Methyluric acid, including the determination of IC50 and TEAC values. Furthermore, exploring its potential to modulate endogenous antioxidant pathways, such as the Keap1/Nrf2 system, could unveil indirect mechanisms of action and broaden its therapeutic applicability. Such studies will be crucial for validating the promising theoretical predictions and paving the way for the development of 1-Methyluric acid as a potential therapeutic agent in oxidative stress-related pathologies.
References
An In-Depth Technical Guide on the Free Radical Scavenging Activity of 1-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyluric acid, a primary metabolite of caffeine, is emerging as a molecule of significant interest in the field of antioxidant research. While its parent compound, uric acid, is a well-established antioxidant in human plasma, 1-Methyluric acid is predicted to possess potent free radical scavenging properties, particularly against highly reactive species such as the hydroxyl radical. This technical guide provides a comprehensive overview of the current understanding of 1-Methyluric acid's free radical scavenging activity, drawing from theoretical and comparative studies. It details the experimental protocols for key antioxidant assays, presents available data, and visualizes the underlying chemical and potential biological pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of purine metabolites.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in identifying and characterizing novel antioxidant compounds. 1-Methyluric acid (1-MUA), a xanthine derivative and a major metabolite of caffeine, has been identified as a promising candidate. Theoretical studies suggest that 1-Methyluric acid may be a more effective radical scavenger than its precursor, caffeine.[1] Its activity is reportedly enhanced in aqueous solutions where it can exist as the urate anion.[1] This guide synthesizes the available scientific information to provide a detailed technical overview for researchers.
Data Presentation: Free Radical Scavenging Activity
Quantitative experimental data on the free radical scavenging activity of 1-Methyluric acid from standardized assays such as DPPH, ABTS, and ORAC are not extensively available in the current scientific literature. The data presented below is primarily derived from theoretical and computational studies, alongside comparative experimental data for its parent compound, uric acid.
| Compound | Assay/Radical | Activity Metric | Result | Source Type |
| 1-Methyluric Acid | Hydroxyl Radical (•OH) | Scavenging Activity | Predicted to be excellent | Theoretical |
| 1-Methyluric Acid | Methoxy Radical (•OCH3) | Scavenging Activity | Predicted to be very good | Theoretical |
| 1-Methyluric Acid | Peroxyl Radical (•OOH) | Scavenging Activity | Predicted to be moderate | Theoretical |
| Uric Acid | DPPH Radical | % Inhibition (at 20 µg/mL) | 67.7% | Experimental |
| Uric Acid | ABTS Radical | Scavenging Activity | Effective | Experimental |
| Uric Acid | Hydroxyl Radical (•OH) | Scavenging Activity | Powerful scavenger | Experimental |
| Uric Acid | Superoxide Radical (O2•−) | Scavenging Activity | Can quench superoxide radicals | Experimental |
Note: The data for 1-Methyluric acid is based on density functional theory (DFT) calculations and indicates a high potential for radical scavenging.[1] The experimental data for uric acid is provided for comparative purposes.[2] Further empirical studies are required to quantify the IC50 or Trolox Equivalent (TEAC) values for 1-Methyluric acid in these standard assays.
Mechanisms of Action
Direct Radical Scavenging
The primary antioxidant mechanism of 1-Methyluric acid is believed to be direct radical scavenging, which involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. Theoretical studies suggest that the urate anion of 1-Methyluric acid is the most active species in this process. The scavenging of a hydroxyl radical (•OH) by 1-Methyluric acid is a key example of this direct action.
Figure 1: Direct scavenging of a hydroxyl radical by 1-Methyluric acid.
Potential Indirect Antioxidant Mechanisms: The Keap1/Nrf2 Pathway
While direct evidence is lacking for 1-Methyluric acid, many antioxidant compounds are known to exert their effects by activating endogenous antioxidant defense systems. The Keap1/Nrf2 signaling pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. It is plausible that 1-Methyluric acid, as a purine metabolite, could influence this pathway, although this remains to be experimentally verified.
Figure 2: Hypothetical modulation of the Keap1/Nrf2 pathway by 1-Methyluric acid.
Experimental Protocols
The following sections detail standardized protocols for common in vitro antioxidant assays that can be employed to quantify the free radical scavenging activity of 1-Methyluric acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of concentrations of 1-Methyluric acid in a suitable solvent (e.g., methanol or a buffer solution).
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the 1-Methyluric acid solutions of different concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
A control is prepared with the solvent instead of the test compound.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 1-Methyluric acid.
-
Figure 3: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of 1-Methyluric acid and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the 1-Methyluric acid solutions to a larger volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂). The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose or salicylate) to produce a colored or fluorescent product. The presence of a scavenger reduces the formation of this product.
Protocol (Deoxyribose Method):
-
Reagent Preparation:
-
Prepare solutions of FeCl₃, EDTA, H₂O₂, L-ascorbic acid, and 2-deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare various concentrations of 1-Methyluric acid.
-
-
Assay Procedure:
-
In a reaction tube, mix the 1-Methyluric acid solution, FeCl₃, EDTA, H₂O₂, and 2-deoxyribose.
-
Initiate the reaction by adding L-ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath (e.g., for 15 minutes) to develop a pink color.
-
-
Measurement and Calculation:
-
After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is calculated based on the reduction in color formation in the presence of the test compound compared to the control.
-
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase system) or non-enzymatically (e.g., PMS/NADH system). The superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to form a colored formazan product.
Protocol (PMS/NADH System):
-
Reagent Preparation:
-
Prepare solutions of phenazine methosulfate (PMS), NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare various concentrations of 1-Methyluric acid.
-
-
Assay Procedure:
-
In a reaction vessel, mix the 1-Methyluric acid solution, NADH, and NBT.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of the control.
-
Conclusion and Future Directions
1-Methyluric acid demonstrates significant potential as a free radical scavenger, as suggested by theoretical studies. Its predicted efficacy against highly damaging species like the hydroxyl radical warrants further investigation. However, a notable gap exists in the literature regarding experimental quantification of its antioxidant activity using standard in vitro assays. Future research should prioritize conducting these assays to establish a comprehensive antioxidant profile for 1-Methyluric acid, including the determination of IC50 and TEAC values. Furthermore, exploring its potential to modulate endogenous antioxidant pathways, such as the Keap1/Nrf2 system, could unveil indirect mechanisms of action and broaden its therapeutic applicability. Such studies will be crucial for validating the promising theoretical predictions and paving the way for the development of 1-Methyluric acid as a potential therapeutic agent in oxidative stress-related pathologies.
References
Methodological & Application
Application Notes and Protocols: Quantitative Analysis of 1-Methyluric Acid-d3 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a primary metabolite of caffeine (B1668208) and theophylline, making its quantification in urine a critical tool for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as 1-Methyluric Acid-d3, is essential for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for sample matrix effects and variations in extraction efficiency. This document provides detailed protocols for sample preparation of urine for the analysis of this compound.
Quantitative Data Summary
The use of deuterated internal standards is a widely accepted practice to mitigate matrix effects and improve the accuracy of LC-MS/MS quantification. While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for methods employing stable isotope-labeled internal standards for the analysis of small molecules, including caffeine metabolites, in urine. The effect on quantification for substances with deuterated analytes as internal standards has been reported to be less than 15%.
| Parameter | Typical Value | Reference |
| Recovery | 89 - 106% | [1] |
| Matrix Effect | Compensated by Internal Standard; Quantification effect <15% | [2] |
| Limit of Detection (LOD) | 0.05 - 0.1 µmol/L (for caffeine metabolites) | [3] |
| Intra-day Precision (%RSD) | < 6.5% | [4] |
| Inter-day Precision (%RSD) | < 4.8% | [4] |
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. The primary route involves the demethylation of caffeine to paraxanthine, which is then further metabolized. The enzyme Xanthine Oxidase plays a crucial role in the final conversion to 1-methyluric acid.
Experimental Protocols
Three common sample preparation methods for the analysis of this compound in urine are presented below: "Dilute and Shoot," Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the urine matrix.
Method 1: "Dilute and Shoot"
This is the simplest and fastest method, suitable for high-throughput screening when matrix effects are determined to be minimal or can be adequately compensated for by the deuterated internal standard.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Methanol (B129727) or Acetonitrile
-
Deionized water
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Transfer 100 µL of the urine sample to a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 890 µL of a dilution solvent (e.g., 50:50 Methanol:Water or Acetonitrile:Water) for a 1:10 dilution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample matrix, resulting in reduced matrix effects and potentially higher sensitivity. Mixed-mode or polymeric reversed-phase SPE cartridges are commonly used for polar analytes like uric acid metabolites.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Mixed-mode or Polymeric Reversed-Phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
Ammonium hydroxide (B78521) or formic acid (for pH adjustment, if necessary)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Thaw and vortex the urine sample.
-
Transfer 1 mL of urine to a glass tube.
-
Add 10 µL of the this compound internal standard spiking solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the SPE cartridge with 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Method 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample cleanup, particularly for removing highly polar or non-polar interferences.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Ethyl acetate (B1210297) or another suitable organic solvent
-
Sodium chloride (to prevent emulsions)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Thaw and vortex the urine sample.
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution and vortex.
-
Add 3 mL of ethyl acetate to the tube.
-
Add a small amount of sodium chloride to aid phase separation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in urine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enghusen.dk [enghusen.dk]
Application Notes and Protocols: Quantitative Analysis of 1-Methyluric Acid-d3 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a primary metabolite of caffeine and theophylline, making its quantification in urine a critical tool for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as 1-Methyluric Acid-d3, is essential for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for sample matrix effects and variations in extraction efficiency. This document provides detailed protocols for sample preparation of urine for the analysis of this compound.
Quantitative Data Summary
The use of deuterated internal standards is a widely accepted practice to mitigate matrix effects and improve the accuracy of LC-MS/MS quantification. While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for methods employing stable isotope-labeled internal standards for the analysis of small molecules, including caffeine metabolites, in urine. The effect on quantification for substances with deuterated analytes as internal standards has been reported to be less than 15%.
| Parameter | Typical Value | Reference |
| Recovery | 89 - 106% | [1] |
| Matrix Effect | Compensated by Internal Standard; Quantification effect <15% | [2] |
| Limit of Detection (LOD) | 0.05 - 0.1 µmol/L (for caffeine metabolites) | [3] |
| Intra-day Precision (%RSD) | < 6.5% | [4] |
| Inter-day Precision (%RSD) | < 4.8% | [4] |
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. The primary route involves the demethylation of caffeine to paraxanthine, which is then further metabolized. The enzyme Xanthine Oxidase plays a crucial role in the final conversion to 1-methyluric acid.
Experimental Protocols
Three common sample preparation methods for the analysis of this compound in urine are presented below: "Dilute and Shoot," Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the urine matrix.
Method 1: "Dilute and Shoot"
This is the simplest and fastest method, suitable for high-throughput screening when matrix effects are determined to be minimal or can be adequately compensated for by the deuterated internal standard.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Methanol or Acetonitrile
-
Deionized water
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Transfer 100 µL of the urine sample to a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 890 µL of a dilution solvent (e.g., 50:50 Methanol:Water or Acetonitrile:Water) for a 1:10 dilution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample matrix, resulting in reduced matrix effects and potentially higher sensitivity. Mixed-mode or polymeric reversed-phase SPE cartridges are commonly used for polar analytes like uric acid metabolites.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Mixed-mode or Polymeric Reversed-Phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
Ammonium hydroxide or formic acid (for pH adjustment, if necessary)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Thaw and vortex the urine sample.
-
Transfer 1 mL of urine to a glass tube.
-
Add 10 µL of the this compound internal standard spiking solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the SPE cartridge with 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Method 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample cleanup, particularly for removing highly polar or non-polar interferences.
Materials:
-
Urine sample
-
This compound internal standard spiking solution
-
Ethyl acetate or another suitable organic solvent
-
Sodium chloride (to prevent emulsions)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Thaw and vortex the urine sample.
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution and vortex.
-
Add 3 mL of ethyl acetate to the tube.
-
Add a small amount of sodium chloride to aid phase separation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in urine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enghusen.dk [enghusen.dk]
Application Note: Quantification of 1-Methyluric Acid in Human Plasma using 1-Methyluric Acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 1-methyluric acid in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization. The use of a stable isotope-labeled internal standard, 1-Methyluric Acid-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring of precursor compounds like theophylline (B1681296) and caffeine (B1668208), and other clinical research applications.
Introduction
1-Methyluric acid is a major metabolite of the widely used drugs caffeine and theophylline. Its quantification in plasma is crucial for understanding the metabolism and pharmacokinetics of these parent compounds. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and the ability to correct for analytical variability. The deuterium-labeled this compound serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
1-Methyluric Acid (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock solutions of 1-methyluric acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method was employed for plasma sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methyluric Acid | 183.1 | 155.1 |
| This compound | 186.1 | 158.1 |
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the representative quantitative data for the validated method.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.3 |
| Low QC | 3 | 5.2 | 98.7 | 6.5 | 99.5 |
| Mid QC | 100 | 4.1 | 101.2 | 5.3 | 100.8 |
| High QC | 800 | 3.5 | 99.8 | 4.8 | 101.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 99.1 |
Mandatory Visualization
Caption: Experimental workflow for plasma sample preparation.
Caption: Metabolic pathway to 1-Methyluric Acid.
Application Note: Quantification of 1-Methyluric Acid in Human Plasma using 1-Methyluric Acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 1-methyluric acid in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization. The use of a stable isotope-labeled internal standard, 1-Methyluric Acid-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring of precursor compounds like theophylline and caffeine, and other clinical research applications.
Introduction
1-Methyluric acid is a major metabolite of the widely used drugs caffeine and theophylline. Its quantification in plasma is crucial for understanding the metabolism and pharmacokinetics of these parent compounds. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and the ability to correct for analytical variability. The deuterium-labeled this compound serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
1-Methyluric Acid (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock solutions of 1-methyluric acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method was employed for plasma sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methyluric Acid | 183.1 | 155.1 |
| This compound | 186.1 | 158.1 |
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the representative quantitative data for the validated method.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.3 |
| Low QC | 3 | 5.2 | 98.7 | 6.5 | 99.5 |
| Mid QC | 100 | 4.1 | 101.2 | 5.3 | 100.8 |
| High QC | 800 | 3.5 | 99.8 | 4.8 | 101.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 99.1 |
Mandatory Visualization
Caption: Experimental workflow for plasma sample preparation.
Caption: Metabolic pathway to 1-Methyluric Acid.
Application Notes and Protocols for Determining Isotopic Enrichment of 1-Methyluric Acid-d3 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric Acid-d3 is the deuterium-labeled form of 1-Methyluric Acid, a metabolite of caffeine (B1668208) and theophylline.[1] Isotope-labeled compounds like this compound are critical internal standards in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies using mass spectrometry.[1] Accurate determination of the isotopic enrichment of these standards is paramount for ensuring the precision and reliability of such assays.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining isotopic enrichment. For deuterated compounds where a proton is substituted with a deuteron, ¹H NMR spectroscopy can be employed to quantify the degree of deuterium (B1214612) incorporation by measuring the reduction in the integral of the corresponding proton signal. This application note provides a detailed protocol for determining the isotopic enrichment of this compound using quantitative ¹H NMR (qNMR).
Principle of the Method
The isotopic enrichment of this compound is determined by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analogue (1-Methyluric Acid). The labeling in this compound occurs at the methyl group (N1-methyl). In the ¹H NMR spectrum of unlabeled 1-Methyluric Acid, the N1-methyl protons give a distinct singlet resonance. In this compound, the substitution of protons with deuterium atoms leads to a significant decrease or complete disappearance of this signal in the ¹H NMR spectrum.
By using a certified internal standard with a known concentration, the absolute amount of residual, non-deuterated 1-Methyluric Acid in the this compound sample can be quantified. The isotopic enrichment is then calculated based on the measured amount of the non-deuterated species relative to the total amount of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic enrichment of this compound by qNMR.
Caption: General workflow for determining the isotopic enrichment of this compound using quantitative ¹H NMR.
Experimental Protocols
Materials and Reagents
-
This compound (analyte)
-
1-Methyluric Acid (non-deuterated reference standard)
-
Maleic Acid (or other suitable certified internal standard with non-overlapping signals)
-
Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic Acid) into a 10 mL volumetric flask.
-
Dissolve the internal standard in DMSO-d6 and bring the volume to the mark.
-
Calculate the exact concentration of the internal standard solution.
-
-
Preparation of the this compound Sample:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Preparation of the 1-Methyluric Acid Reference Sample:
-
Prepare a sample of non-deuterated 1-Methyluric Acid following the same procedure as for the deuterated analogue to confirm the chemical shift of the N1-methyl protons.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
¹H NMR Parameters for Quantitative Analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A typical starting value is 30 seconds.
-
Acquisition Time (aq): Sufficient to acquire the full FID, typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest). This will depend on the sample concentration.
-
Spectral Width (sw): Cover all expected proton resonances (e.g., 0-12 ppm).
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phase and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral width.
-
Signal Integration:
-
Integrate the signal of the non-deuterated N1-methyl group in the this compound spectrum (around 3.28 ppm in DMSO-d6).
-
Integrate a well-resolved signal from the internal standard (e.g., the olefinic protons of Maleic Acid at ~6.2 ppm).
-
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated using the following formula:
% Isotopic Enrichment = [1 - (Moles of non-deuterated 1-Methyluric Acid / Total moles of this compound)] x 100
The moles of the non-deuterated 1-Methyluric Acid are calculated relative to the known moles of the internal standard.
Data Presentation
The quantitative results of the isotopic enrichment analysis should be summarized in a clear and concise table.
| Sample ID | Analyte | Internal Standard | Analyte Signal Integral | Internal Standard Signal Integral | Calculated Isotopic Enrichment (%) |
| MUA-d3-Lot1 | This compound | Maleic Acid | 0.05 | 1.00 | 98.5 |
| MUA-d3-Lot2 | This compound | Maleic Acid | 0.04 | 1.00 | 98.8 |
| MUA-d3-Lot3 | This compound | Maleic Acid | 0.06 | 1.00 | 98.2 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for commercially available this compound, which often has an isotopic purity of ≥95%.[2][3]
Cross-Validation with Mass Spectrometry
While NMR provides a direct measure of isotopic enrichment, it is often complemented by mass spectrometry (MS) for confirmation. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated species based on their mass-to-charge ratio (m/z). The isotopic distribution in the mass spectrum can be used to calculate the isotopic enrichment. This dual-method approach provides a high degree of confidence in the determined isotopic purity.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the isotopic enrichment determination process.
Caption: Logical relationship between inputs, methodology, data, and outputs for isotopic enrichment analysis.
References
Application Notes and Protocols for Determining Isotopic Enrichment of 1-Methyluric Acid-d3 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric Acid-d3 is the deuterium-labeled form of 1-Methyluric Acid, a metabolite of caffeine and theophylline.[1] Isotope-labeled compounds like this compound are critical internal standards in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies using mass spectrometry.[1] Accurate determination of the isotopic enrichment of these standards is paramount for ensuring the precision and reliability of such assays.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining isotopic enrichment. For deuterated compounds where a proton is substituted with a deuteron, ¹H NMR spectroscopy can be employed to quantify the degree of deuterium incorporation by measuring the reduction in the integral of the corresponding proton signal. This application note provides a detailed protocol for determining the isotopic enrichment of this compound using quantitative ¹H NMR (qNMR).
Principle of the Method
The isotopic enrichment of this compound is determined by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analogue (1-Methyluric Acid). The labeling in this compound occurs at the methyl group (N1-methyl). In the ¹H NMR spectrum of unlabeled 1-Methyluric Acid, the N1-methyl protons give a distinct singlet resonance. In this compound, the substitution of protons with deuterium atoms leads to a significant decrease or complete disappearance of this signal in the ¹H NMR spectrum.
By using a certified internal standard with a known concentration, the absolute amount of residual, non-deuterated 1-Methyluric Acid in the this compound sample can be quantified. The isotopic enrichment is then calculated based on the measured amount of the non-deuterated species relative to the total amount of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic enrichment of this compound by qNMR.
Caption: General workflow for determining the isotopic enrichment of this compound using quantitative ¹H NMR.
Experimental Protocols
Materials and Reagents
-
This compound (analyte)
-
1-Methyluric Acid (non-deuterated reference standard)
-
Maleic Acid (or other suitable certified internal standard with non-overlapping signals)
-
Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic Acid) into a 10 mL volumetric flask.
-
Dissolve the internal standard in DMSO-d6 and bring the volume to the mark.
-
Calculate the exact concentration of the internal standard solution.
-
-
Preparation of the this compound Sample:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Preparation of the 1-Methyluric Acid Reference Sample:
-
Prepare a sample of non-deuterated 1-Methyluric Acid following the same procedure as for the deuterated analogue to confirm the chemical shift of the N1-methyl protons.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
¹H NMR Parameters for Quantitative Analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A typical starting value is 30 seconds.
-
Acquisition Time (aq): Sufficient to acquire the full FID, typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest). This will depend on the sample concentration.
-
Spectral Width (sw): Cover all expected proton resonances (e.g., 0-12 ppm).
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phase and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral width.
-
Signal Integration:
-
Integrate the signal of the non-deuterated N1-methyl group in the this compound spectrum (around 3.28 ppm in DMSO-d6).
-
Integrate a well-resolved signal from the internal standard (e.g., the olefinic protons of Maleic Acid at ~6.2 ppm).
-
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated using the following formula:
% Isotopic Enrichment = [1 - (Moles of non-deuterated 1-Methyluric Acid / Total moles of this compound)] x 100
The moles of the non-deuterated 1-Methyluric Acid are calculated relative to the known moles of the internal standard.
Data Presentation
The quantitative results of the isotopic enrichment analysis should be summarized in a clear and concise table.
| Sample ID | Analyte | Internal Standard | Analyte Signal Integral | Internal Standard Signal Integral | Calculated Isotopic Enrichment (%) |
| MUA-d3-Lot1 | This compound | Maleic Acid | 0.05 | 1.00 | 98.5 |
| MUA-d3-Lot2 | This compound | Maleic Acid | 0.04 | 1.00 | 98.8 |
| MUA-d3-Lot3 | This compound | Maleic Acid | 0.06 | 1.00 | 98.2 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for commercially available this compound, which often has an isotopic purity of ≥95%.[2][3]
Cross-Validation with Mass Spectrometry
While NMR provides a direct measure of isotopic enrichment, it is often complemented by mass spectrometry (MS) for confirmation. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated species based on their mass-to-charge ratio (m/z). The isotopic distribution in the mass spectrum can be used to calculate the isotopic enrichment. This dual-method approach provides a high degree of confidence in the determined isotopic purity.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the isotopic enrichment determination process.
Caption: Logical relationship between inputs, methodology, data, and outputs for isotopic enrichment analysis.
References
Application Notes and Protocols: Preparation of 1-Methyluric Acid-d3 Stock Solution
Introduction
1-Methyluric Acid-d3 is the deuterated form of 1-Methyluric acid, a metabolite of caffeine (B1668208) and theophylline.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group results in a molecular weight of 185.16 g/mol .[1][3] This stable isotope-labeled compound is an essential tool in various research applications, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as GC-MS and LC-MS.[3] Its use allows for precise quantification of its non-labeled counterpart in biological samples, which is crucial for metabolic research and pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is critical for the accurate preparation of solutions and for the proper storage of the compound.
| Property | Value | Reference(s) |
| CAS Number | 1189480-64-5 | |
| Molecular Formula | C₆H₃D₃N₄O₃ | |
| Molecular Weight | 185.16 g/mol | |
| Appearance | White to Brownish Yellow Solid | |
| Purity | >95% (as determined by HPLC) | |
| Storage Conditions | 2-8°C, protect from light and moisture |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solution preparation. The compound exhibits limited solubility in common organic solvents but can be dissolved in water with assistance.
| Solvent | Concentration | Comments | Reference(s) |
| Water | 1 mg/mL (5.40 mM) | Requires sonication and heating to 60°C | |
| DMSO | < 1 mg/mL | Insoluble or only slightly soluble |
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol provides a detailed procedure for preparing a 1 mM stock solution of this compound in water.
Materials and Equipment
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 1 mL or 5 mL)
-
Pipettes
-
Beaker
-
Spatula
-
Ultrasonic bath
-
Heating block or water bath set to 60°C
-
Vortex mixer
-
Storage vials (amber glass or polypropylene)
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Stock Solution Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Example Calculation for a 1 mM (0.001 mol/L) stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.001 mol/L × 0.001 L × 185.16 g/mol
-
Mass (g) = 0.00018516 g
-
Mass (mg) = 0.185 mg
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. For small quantities, it may be more practical to weigh a larger mass (e.g., 1 mg) and adjust the solvent volume accordingly (e.g., 5.40 mL for a 1 mM solution from 1 mg).
-
Dissolution:
-
Transfer the weighed powder into an appropriate volumetric flask.
-
Add approximately half of the final required volume of high-purity water.
-
Vortex the flask briefly to suspend the powder.
-
-
Heating and Sonication:
-
Place the flask in an ultrasonic bath and sonicate for 10-15 minutes.
-
Transfer the flask to a heating block or water bath set to 60°C and heat for 10 minutes, with intermittent vortexing, to aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. Repeat the sonication and heating steps if necessary.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Aliquot the stock solution into smaller, clearly labeled, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage, as recommended for temperature-sensitive materials.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Preparation of 1-Methyluric Acid-d3 Stock Solution
Introduction
1-Methyluric Acid-d3 is the deuterated form of 1-Methyluric acid, a metabolite of caffeine and theophylline.[1][2] The incorporation of three deuterium atoms on the methyl group results in a molecular weight of 185.16 g/mol .[1][3] This stable isotope-labeled compound is an essential tool in various research applications, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as GC-MS and LC-MS.[3] Its use allows for precise quantification of its non-labeled counterpart in biological samples, which is crucial for metabolic research and pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is critical for the accurate preparation of solutions and for the proper storage of the compound.
| Property | Value | Reference(s) |
| CAS Number | 1189480-64-5 | |
| Molecular Formula | C₆H₃D₃N₄O₃ | |
| Molecular Weight | 185.16 g/mol | |
| Appearance | White to Brownish Yellow Solid | |
| Purity | >95% (as determined by HPLC) | |
| Storage Conditions | 2-8°C, protect from light and moisture |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solution preparation. The compound exhibits limited solubility in common organic solvents but can be dissolved in water with assistance.
| Solvent | Concentration | Comments | Reference(s) |
| Water | 1 mg/mL (5.40 mM) | Requires sonication and heating to 60°C | |
| DMSO | < 1 mg/mL | Insoluble or only slightly soluble |
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol provides a detailed procedure for preparing a 1 mM stock solution of this compound in water.
Materials and Equipment
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 1 mL or 5 mL)
-
Pipettes
-
Beaker
-
Spatula
-
Ultrasonic bath
-
Heating block or water bath set to 60°C
-
Vortex mixer
-
Storage vials (amber glass or polypropylene)
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Stock Solution Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Example Calculation for a 1 mM (0.001 mol/L) stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.001 mol/L × 0.001 L × 185.16 g/mol
-
Mass (g) = 0.00018516 g
-
Mass (mg) = 0.185 mg
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. For small quantities, it may be more practical to weigh a larger mass (e.g., 1 mg) and adjust the solvent volume accordingly (e.g., 5.40 mL for a 1 mM solution from 1 mg).
-
Dissolution:
-
Transfer the weighed powder into an appropriate volumetric flask.
-
Add approximately half of the final required volume of high-purity water.
-
Vortex the flask briefly to suspend the powder.
-
-
Heating and Sonication:
-
Place the flask in an ultrasonic bath and sonicate for 10-15 minutes.
-
Transfer the flask to a heating block or water bath set to 60°C and heat for 10 minutes, with intermittent vortexing, to aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. Repeat the sonication and heating steps if necessary.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Aliquot the stock solution into smaller, clearly labeled, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage, as recommended for temperature-sensitive materials.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Note: Quantitative Analysis of Theophylline and its Metabolites in Human Plasma using LC-MS/MS with 1-Methyluric Acid-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of theophylline (B1681296) and its major metabolites—1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (B19228) (1-MX), and 3-methylxanthine (B41622) (3-MX)—in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled 1-Methyluric Acid-d3 is employed as an internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic window is narrow, necessitating careful monitoring of its plasma concentrations to optimize efficacy and avoid toxicity. Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into several active and inactive metabolites. The main metabolic pathways include N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX), and 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU).[1][2][3] The quantitative analysis of both the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacokinetics and for personalized medicine.
This application note describes a validated LC-MS/MS method for the simultaneous determination of theophylline, 1,3-DMU, 1-MX, and 3-MX in human plasma, using this compound as the internal standard.
Theophylline Metabolism
The metabolism of theophylline primarily occurs in the liver and involves several enzymatic reactions. The major metabolic pathways are illustrated in the diagram below.
Caption: Theophylline Metabolic Pathway.
Experimental Protocol
Materials and Reagents
-
Theophylline, 1,3-Dimethyluric Acid, 1-Methylxanthine, 3-Methylxanthine (analytical standards)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724) and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions Preparation
Stock solutions of theophylline, its metabolites, and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Workflow
A simple and efficient protein precipitation method is used for plasma sample preparation.
Caption: Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Tandem Mass Spectrometry
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 1,3-Dimethyluric Acid | 197.1 | 140.1 |
| 1-Methylxanthine | 167.1 | 110.1 |
| 3-Methylxanthine | 167.1 | 124.1 |
| This compound (IS) | 186.1 | 143.1 |
Method Validation and Performance
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
The calibration curves were linear over the concentration ranges with a correlation coefficient (r²) of >0.99 for all analytes.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Theophylline | 5 - 5000 | 5 |
| 1,3-Dimethyluric Acid | 2 - 2000 | 2 |
| 1-Methylxanthine | 2 - 2000 | 2 |
| 3-Methylxanthine | 2 - 2000 | 2 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high QC concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Theophylline | Low | < 5% | < 6% | 95 - 105% |
| Medium | < 4% | < 5% | 97 - 103% | |
| High | < 3% | < 4% | 98 - 102% | |
| 1,3-DMU | Low | < 6% | < 7% | 94 - 106% |
| Medium | < 5% | < 6% | 96 - 104% | |
| High | < 4% | < 5% | 97 - 103% | |
| 1-MX | Low | < 7% | < 8% | 93 - 107% |
| Medium | < 6% | < 7% | 95 - 105% | |
| High | < 5% | < 6% | 96 - 104% | |
| 3-MX | Low | < 7% | < 8% | 92 - 108% |
| Medium | < 6% | < 7% | 94 - 106% | |
| High | < 5% | < 6% | 95 - 105% |
Recovery
The extraction recovery of the analytes and the internal standard from human plasma was consistent and reproducible.
| Analyte | Recovery (%) |
| Theophylline | > 85% |
| 1,3-Dimethyluric Acid | > 80% |
| 1-Methylxanthine | > 80% |
| 3-Methylxanthine | > 80% |
| This compound (IS) | > 85% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of theophylline and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.
References
Application Note: Quantitative Analysis of Theophylline and its Metabolites in Human Plasma using LC-MS/MS with 1-Methyluric Acid-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of theophylline and its major metabolites—1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (1-MX), and 3-methylxanthine (3-MX)—in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled 1-Methyluric Acid-d3 is employed as an internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic window is narrow, necessitating careful monitoring of its plasma concentrations to optimize efficacy and avoid toxicity. Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into several active and inactive metabolites. The main metabolic pathways include N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX), and 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU).[1][2][3] The quantitative analysis of both the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacokinetics and for personalized medicine.
This application note describes a validated LC-MS/MS method for the simultaneous determination of theophylline, 1,3-DMU, 1-MX, and 3-MX in human plasma, using this compound as the internal standard.
Theophylline Metabolism
The metabolism of theophylline primarily occurs in the liver and involves several enzymatic reactions. The major metabolic pathways are illustrated in the diagram below.
Caption: Theophylline Metabolic Pathway.
Experimental Protocol
Materials and Reagents
-
Theophylline, 1,3-Dimethyluric Acid, 1-Methylxanthine, 3-Methylxanthine (analytical standards)
-
This compound (internal standard)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions Preparation
Stock solutions of theophylline, its metabolites, and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Workflow
A simple and efficient protein precipitation method is used for plasma sample preparation.
Caption: Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Tandem Mass Spectrometry
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 1,3-Dimethyluric Acid | 197.1 | 140.1 |
| 1-Methylxanthine | 167.1 | 110.1 |
| 3-Methylxanthine | 167.1 | 124.1 |
| This compound (IS) | 186.1 | 143.1 |
Method Validation and Performance
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
The calibration curves were linear over the concentration ranges with a correlation coefficient (r²) of >0.99 for all analytes.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Theophylline | 5 - 5000 | 5 |
| 1,3-Dimethyluric Acid | 2 - 2000 | 2 |
| 1-Methylxanthine | 2 - 2000 | 2 |
| 3-Methylxanthine | 2 - 2000 | 2 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high QC concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Theophylline | Low | < 5% | < 6% | 95 - 105% |
| Medium | < 4% | < 5% | 97 - 103% | |
| High | < 3% | < 4% | 98 - 102% | |
| 1,3-DMU | Low | < 6% | < 7% | 94 - 106% |
| Medium | < 5% | < 6% | 96 - 104% | |
| High | < 4% | < 5% | 97 - 103% | |
| 1-MX | Low | < 7% | < 8% | 93 - 107% |
| Medium | < 6% | < 7% | 95 - 105% | |
| High | < 5% | < 6% | 96 - 104% | |
| 3-MX | Low | < 7% | < 8% | 92 - 108% |
| Medium | < 6% | < 7% | 94 - 106% | |
| High | < 5% | < 6% | 95 - 105% |
Recovery
The extraction recovery of the analytes and the internal standard from human plasma was consistent and reproducible.
| Analyte | Recovery (%) |
| Theophylline | > 85% |
| 1,3-Dimethyluric Acid | > 80% |
| 1-Methylxanthine | > 80% |
| 3-Methylxanthine | > 80% |
| This compound (IS) | > 85% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of theophylline and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.
References
Application Note: Quantitative Analysis of 1-Methyluric Acid in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Methyluric Acid (1-MU) in biological samples, such as plasma and urine, utilizing a stable isotope dilution assay (SIDA) with 1-Methyluric Acid-d3 as the internal standard (IS). 1-Methyluric acid is a key metabolite of caffeine (B1668208) and theophylline, and its accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and the assessment of enzyme activity, particularly Xanthine (B1682287) Oxidase (XO) and Cytochrome P450 1A2 (CYP1A2).[1][2][3] The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Detailed procedures for sample preparation, LC-MS/MS analysis, and data processing are provided to ensure reliable and reproducible results.
Introduction
1-Methyluric acid (1-MU) is a purine (B94841) derivative formed during the metabolism of methylxanthines like caffeine and theophylline.[4] The primary metabolic pathway involves the conversion of 1-methylxanthine (B19228) (1-MX) to 1-MU, a reaction catalyzed by xanthine oxidase (XO).[1] The preceding steps in caffeine metabolism, leading to the formation of 1-MX, are primarily mediated by CYP1A2. Therefore, the accurate measurement of 1-MU can serve as a valuable biomarker for assessing the in vivo activity of these important enzymes.
Stable isotope dilution analysis coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample extraction, matrix effects, and instrument response. In this assay, a known quantity of a stable isotope-labeled version of the analyte (this compound) is added to the sample at the beginning of the workflow. Since the labeled internal standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency, allowing for highly accurate quantification based on the response ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
1-Methyluric Acid analytical standard (≥98% purity)
-
This compound (≥98% purity, ≥95% isotopic enrichment)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (B52724)
-
LC-MS grade Methanol
-
Formic Acid (≥98%)
-
Ammonium (B1175870) Formate (≥99%)
-
Human Plasma/Urine (blank, for calibration standards and QCs)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 1-Methyluric Acid and this compound in a minimal amount of 0.1 M ammonium hydroxide, then dilute with LC-MS grade water to a final concentration of 1 mg/mL. Store stock solutions at -20°C.
2.2. Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution of 1-Methyluric Acid at 100 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) acetonitrile:water.
-
From the intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
2.3. Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank biological matrix (plasma or urine) with the appropriate working standard solutions to achieve the desired concentrations.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| QC Low | 15 |
| QC Medium | 150 |
| QC High | 750 |
Sample Preparation
3.1. Plasma Samples (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working IS solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3.2. Urine Samples (Dilute-and-Shoot)
-
Thaw frozen urine samples and vortex to mix.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulates.
-
In a microcentrifuge tube, combine 10 µL of the urine supernatant, 80 µL of LC-MS grade water with 0.1% formic acid, and 10 µL of the 100 ng/mL this compound working IS solution.
-
Vortex for 30 seconds.
-
Transfer the mixture to an HPLC vial for analysis.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions A standard reverse-phase chromatographic separation is employed.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
4.2. Mass Spectrometry Conditions The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Based on literature, 1-Methyluric Acid can be detected in both positive and negative ion modes, with negative mode often providing slightly better sensitivity. The following MRM transitions and parameters are recommended.
| Parameter | Condition |
| Ionization Mode | ESI Negative (-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 900 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS analysis.
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 1-Methyluric Acid (Quantifier) | 181.0 | 138.0 | 100 | 24 | 73 |
| 1-Methyluric Acid (Qualifier) | 181.0 | 154.0 (derived) | 100 | 20 (typical) | 73 |
| This compound (IS) | 184.0 | 139.0 | 100 | 24 | 73 |
Note: The qualifier transition for 1-Methyluric Acid and its optimal collision energy should be empirically determined during method development. The values provided are based on typical fragmentation patterns. The primary quantifier transition and its parameters are derived from published data.
Visualizations
Caffeine Metabolism Pathway
The metabolic conversion of caffeine to 1-Methyluric Acid involves several key enzymatic steps. The major pathway proceeds through paraxanthine (B195701) and 1-methylxanthine.
Caption: Major metabolic pathway of caffeine to 1-Methyluric Acid.
Experimental Workflow
The overall experimental workflow for the quantification of 1-Methyluric Acid is summarized below, from sample collection to data analysis.
Caption: Workflow for 1-Methyluric Acid stable isotope dilution assay.
References
- 1. Simultaneous quantification of caffeine and its three primary metabolites in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enghusen.dk [enghusen.dk]
- 3. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of caffeine and its metabolites in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Methyluric Acid in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Methyluric Acid (1-MU) in biological samples, such as plasma and urine, utilizing a stable isotope dilution assay (SIDA) with 1-Methyluric Acid-d3 as the internal standard (IS). 1-Methyluric acid is a key metabolite of caffeine and theophylline, and its accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and the assessment of enzyme activity, particularly Xanthine Oxidase (XO) and Cytochrome P450 1A2 (CYP1A2).[1][2][3] The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Detailed procedures for sample preparation, LC-MS/MS analysis, and data processing are provided to ensure reliable and reproducible results.
Introduction
1-Methyluric acid (1-MU) is a purine derivative formed during the metabolism of methylxanthines like caffeine and theophylline.[4] The primary metabolic pathway involves the conversion of 1-methylxanthine (1-MX) to 1-MU, a reaction catalyzed by xanthine oxidase (XO).[1] The preceding steps in caffeine metabolism, leading to the formation of 1-MX, are primarily mediated by CYP1A2. Therefore, the accurate measurement of 1-MU can serve as a valuable biomarker for assessing the in vivo activity of these important enzymes.
Stable isotope dilution analysis coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample extraction, matrix effects, and instrument response. In this assay, a known quantity of a stable isotope-labeled version of the analyte (this compound) is added to the sample at the beginning of the workflow. Since the labeled internal standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency, allowing for highly accurate quantification based on the response ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
1-Methyluric Acid analytical standard (≥98% purity)
-
This compound (≥98% purity, ≥95% isotopic enrichment)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Formic Acid (≥98%)
-
Ammonium Formate (≥99%)
-
Human Plasma/Urine (blank, for calibration standards and QCs)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 1-Methyluric Acid and this compound in a minimal amount of 0.1 M ammonium hydroxide, then dilute with LC-MS grade water to a final concentration of 1 mg/mL. Store stock solutions at -20°C.
2.2. Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution of 1-Methyluric Acid at 100 µg/mL by diluting the 1 mg/mL stock solution with 50:50 (v/v) acetonitrile:water.
-
From the intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
2.3. Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank biological matrix (plasma or urine) with the appropriate working standard solutions to achieve the desired concentrations.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 1000 |
| QC Low | 15 |
| QC Medium | 150 |
| QC High | 750 |
Sample Preparation
3.1. Plasma Samples (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working IS solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3.2. Urine Samples (Dilute-and-Shoot)
-
Thaw frozen urine samples and vortex to mix.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulates.
-
In a microcentrifuge tube, combine 10 µL of the urine supernatant, 80 µL of LC-MS grade water with 0.1% formic acid, and 10 µL of the 100 ng/mL this compound working IS solution.
-
Vortex for 30 seconds.
-
Transfer the mixture to an HPLC vial for analysis.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions A standard reverse-phase chromatographic separation is employed.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
4.2. Mass Spectrometry Conditions The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Based on literature, 1-Methyluric Acid can be detected in both positive and negative ion modes, with negative mode often providing slightly better sensitivity. The following MRM transitions and parameters are recommended.
| Parameter | Condition |
| Ionization Mode | ESI Negative (-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 900 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS analysis.
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| 1-Methyluric Acid (Quantifier) | 181.0 | 138.0 | 100 | 24 | 73 |
| 1-Methyluric Acid (Qualifier) | 181.0 | 154.0 (derived) | 100 | 20 (typical) | 73 |
| This compound (IS) | 184.0 | 139.0 | 100 | 24 | 73 |
Note: The qualifier transition for 1-Methyluric Acid and its optimal collision energy should be empirically determined during method development. The values provided are based on typical fragmentation patterns. The primary quantifier transition and its parameters are derived from published data.
Visualizations
Caffeine Metabolism Pathway
The metabolic conversion of caffeine to 1-Methyluric Acid involves several key enzymatic steps. The major pathway proceeds through paraxanthine and 1-methylxanthine.
Caption: Major metabolic pathway of caffeine to 1-Methyluric Acid.
Experimental Workflow
The overall experimental workflow for the quantification of 1-Methyluric Acid is summarized below, from sample collection to data analysis.
Caption: Workflow for 1-Methyluric Acid stable isotope dilution assay.
References
- 1. Simultaneous quantification of caffeine and its three primary metabolites in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enghusen.dk [enghusen.dk]
- 3. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of caffeine and its metabolites in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of 1-Methyluric Acid-d3 and 1-Methyluric Acid using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the chromatographic separation and quantification of 1-Methyluric Acid and its deuterated internal standard, 1-Methyluric Acid-d3, in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) operating in negative ion mode. This approach provides excellent selectivity and sensitivity for bioanalytical studies, particularly in the fields of pharmacokinetics and metabolomics. This compound serves as an ideal internal standard for correcting matrix effects and variations during sample preparation and analysis.[1]
Introduction
1-Methyluric acid is a metabolite of caffeine (B1668208) and theophylline.[1] Its quantification in biological fluids is crucial for pharmacokinetic studies and for assessing the activity of enzymes involved in drug metabolism.[1] Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in complex matrices by compensating for sample loss during preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.
While chromatographic co-elution of the analyte and its deuterated internal standard is often desired to ensure they experience the same matrix effects, a slight separation due to the deuterium (B1214612) isotope effect can occur in reversed-phase chromatography. This method is optimized to ensure accurate quantification regardless of complete co-elution, relying on the high specificity of tandem mass spectrometry.
Experimental
Materials and Reagents
-
1-Methyluric Acid (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Sample Preparation A simple protein precipitation method is employed for the extraction of 1-Methyluric Acid and this compound from plasma or urine samples.
-
To 100 µL of the biological sample, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Instrumentation A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions The chromatographic separation is based on a method for caffeine metabolites described by Poulsen et al. (2005).[1]
| Parameter | Value |
| Column | YMC-Pack C30, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 60 °C |
| Gradient | 0-1.5 min: 1.5% to 18% B1.5-5 min: 18% to 100% B5-7 min: 100% B (hold)7.1-11.5 min: 1.5% B (re-equilibration) |
Mass Spectrometry Conditions The mass spectrometer was operated in negative ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4200 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Curtain Gas | 8 (arbitrary units) |
| Nebulizer Gas | 15 (arbitrary units) |
MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) |
| 1-Methyluric Acid | 181.0 | 138.0 | 150 |
| This compound | 184.0 | 139.0 | 150 |
Note: The product ion for this compound is predicted based on the fragmentation of the unlabeled compound and the retention of the deuterium label on the fragment.
Results and Discussion
The described LC-MS/MS method provides a sensitive and selective means for the simultaneous quantification of 1-Methyluric Acid and its deuterated internal standard. The chromatographic conditions yield sharp, symmetrical peaks, with a slight retention time difference often observed between the labeled and unlabeled forms due to the isotope effect. The primary identification and quantification are achieved through the highly specific MRM transitions, which eliminate interferences from the biological matrix.
Quantitative Data Summary
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| 1-Methyluric Acid | ~2.5 | 181.0 | 138.0 |
| This compound | ~2.48 | 184.0 | 139.0 |
Retention times are approximate and may vary depending on the specific LC system and column.
Conclusion
The UPLC-MS/MS method detailed in this application note is suitable for the accurate and precise quantification of 1-Methyluric Acid in biological samples. The use of this compound as an internal standard ensures the reliability of the results by correcting for analytical variability. This method is well-suited for high-throughput analysis in clinical and research settings.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. 1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyluric Acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Methyluric Acid stock solution with a 50:50 acetonitrile/water mixture to create calibration standards. 1.4. Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 acetonitrile/water mixture.
2. Sample Preparation Protocol
2.1. Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples. 2.2. Add 100 µL of the appropriate matrix (e.g., plasma, urine) to each tube. 2.3. For calibration standards and quality controls, spike with the appropriate working standard solution. 2.4. Add 20 µL of the Internal Standard Working Solution to all tubes except the blank. 2.5. Add 300 µL of cold acetonitrile to all tubes. 2.6. Vortex each tube for 1 minute at high speed. 2.7. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. 2.8. Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials. 2.9. Seal the plate or vials and place them in the autosampler for analysis.
3. LC-MS/MS System Setup and Analysis
3.1. Equilibrate the LC system with the initial mobile phase conditions (1.5% B) until a stable baseline is achieved. 3.2. Set up the mass spectrometer with the parameters detailed in the "Mass Spectrometry Conditions" and "MRM Transitions" tables. 3.3. Create a sequence table in the instrument control software including the sample list, injection volume, and method file. 3.4. Start the analysis sequence.
4. Data Processing and Quantification
4.1. Integrate the peak areas for the MRM transitions of 1-Methyluric Acid and this compound. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. 4.4. Determine the concentration of 1-Methyluric Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 1-Methyluric Acid.
Caption: Metabolic pathway leading to the formation of 1-Methyluric Acid.
References
Application Note: Chromatographic Separation and Quantification of 1-Methyluric Acid-d3 and 1-Methyluric Acid using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the chromatographic separation and quantification of 1-Methyluric Acid and its deuterated internal standard, 1-Methyluric Acid-d3, in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) operating in negative ion mode. This approach provides excellent selectivity and sensitivity for bioanalytical studies, particularly in the fields of pharmacokinetics and metabolomics. This compound serves as an ideal internal standard for correcting matrix effects and variations during sample preparation and analysis.[1]
Introduction
1-Methyluric acid is a metabolite of caffeine and theophylline.[1] Its quantification in biological fluids is crucial for pharmacokinetic studies and for assessing the activity of enzymes involved in drug metabolism.[1] Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in complex matrices by compensating for sample loss during preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.
While chromatographic co-elution of the analyte and its deuterated internal standard is often desired to ensure they experience the same matrix effects, a slight separation due to the deuterium isotope effect can occur in reversed-phase chromatography. This method is optimized to ensure accurate quantification regardless of complete co-elution, relying on the high specificity of tandem mass spectrometry.
Experimental
Materials and Reagents
-
1-Methyluric Acid (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Sample Preparation A simple protein precipitation method is employed for the extraction of 1-Methyluric Acid and this compound from plasma or urine samples.
-
To 100 µL of the biological sample, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Instrumentation A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions The chromatographic separation is based on a method for caffeine metabolites described by Poulsen et al. (2005).[1]
| Parameter | Value |
| Column | YMC-Pack C30, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 60 °C |
| Gradient | 0-1.5 min: 1.5% to 18% B1.5-5 min: 18% to 100% B5-7 min: 100% B (hold)7.1-11.5 min: 1.5% B (re-equilibration) |
Mass Spectrometry Conditions The mass spectrometer was operated in negative ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4200 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Curtain Gas | 8 (arbitrary units) |
| Nebulizer Gas | 15 (arbitrary units) |
MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) |
| 1-Methyluric Acid | 181.0 | 138.0 | 150 |
| This compound | 184.0 | 139.0 | 150 |
Note: The product ion for this compound is predicted based on the fragmentation of the unlabeled compound and the retention of the deuterium label on the fragment.
Results and Discussion
The described LC-MS/MS method provides a sensitive and selective means for the simultaneous quantification of 1-Methyluric Acid and its deuterated internal standard. The chromatographic conditions yield sharp, symmetrical peaks, with a slight retention time difference often observed between the labeled and unlabeled forms due to the isotope effect. The primary identification and quantification are achieved through the highly specific MRM transitions, which eliminate interferences from the biological matrix.
Quantitative Data Summary
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| 1-Methyluric Acid | ~2.5 | 181.0 | 138.0 |
| This compound | ~2.48 | 184.0 | 139.0 |
Retention times are approximate and may vary depending on the specific LC system and column.
Conclusion
The UPLC-MS/MS method detailed in this application note is suitable for the accurate and precise quantification of 1-Methyluric Acid in biological samples. The use of this compound as an internal standard ensures the reliability of the results by correcting for analytical variability. This method is well-suited for high-throughput analysis in clinical and research settings.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. 1-Methyluric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyluric Acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Methyluric Acid stock solution with a 50:50 acetonitrile/water mixture to create calibration standards. 1.4. Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 acetonitrile/water mixture.
2. Sample Preparation Protocol
2.1. Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples. 2.2. Add 100 µL of the appropriate matrix (e.g., plasma, urine) to each tube. 2.3. For calibration standards and quality controls, spike with the appropriate working standard solution. 2.4. Add 20 µL of the Internal Standard Working Solution to all tubes except the blank. 2.5. Add 300 µL of cold acetonitrile to all tubes. 2.6. Vortex each tube for 1 minute at high speed. 2.7. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. 2.8. Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials. 2.9. Seal the plate or vials and place them in the autosampler for analysis.
3. LC-MS/MS System Setup and Analysis
3.1. Equilibrate the LC system with the initial mobile phase conditions (1.5% B) until a stable baseline is achieved. 3.2. Set up the mass spectrometer with the parameters detailed in the "Mass Spectrometry Conditions" and "MRM Transitions" tables. 3.3. Create a sequence table in the instrument control software including the sample list, injection volume, and method file. 3.4. Start the analysis sequence.
4. Data Processing and Quantification
4.1. Integrate the peak areas for the MRM transitions of 1-Methyluric Acid and this compound. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. 4.4. Determine the concentration of 1-Methyluric Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 1-Methyluric Acid.
Caption: Metabolic pathway leading to the formation of 1-Methyluric Acid.
References
Application Notes and Protocols for the Detection of 1-Methyluric Acid-d3 by Mass Spectrometry
FOR RESEARCH USE ONLY
Introduction
1-Methyluric acid is a primary metabolite of caffeine (B1668208) and theophylline, making its detection and quantification crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Stable isotope-labeled internal standards, such as 1-Methyluric Acid-d3, are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This document provides detailed mass spectrometry parameters and experimental protocols for the robust and sensitive detection of this compound and its unlabeled counterpart, 1-Methyluric Acid.
Mass Spectrometry Parameters
The successful detection of 1-Methyluric Acid and its deuterated internal standard, this compound, by tandem mass spectrometry relies on the careful selection of precursor and product ions, as well as the optimization of instrument parameters. The following parameters are provided as a starting point for method development and should be optimized for the specific mass spectrometer being used.
Ionization Mode: Electrospray Ionization (ESI), with the flexibility to use either positive or negative mode. Both modes have been shown to be effective for the analysis of uric acid metabolites.
Table 1: Proposed MRM Transitions and MS Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyluric Acid | Positive | 183.1 | 140.1 | 20 - 30 |
| 112.1 | 25 - 35 | |||
| Negative | 181.1 | 124.1 | 15 - 25 | |
| 96.1 | 20 - 30 | |||
| This compound | Positive | 186.1 | 143.1 | 20 - 30 |
| 115.1 | 25 - 35 | |||
| Negative | 184.1 | 127.1 | 15 - 25 | |
| 99.1 | 20 - 30 |
Note: Collision energies are instrument-dependent and should be optimized for your specific system. The proposed product ions are based on the common fragmentation pathways of uric acid derivatives, which often involve a retro-Diels-Alder (RDA) rearrangement followed by the loss of CO or CO2.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix. Below are detailed methods for plasma/serum and urine.
a) Plasma/Serum Protein Precipitation:
This method is suitable for the rapid cleanup of plasma or serum samples.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Dilution:
For urine samples, a simple dilution is often sufficient.
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of deionized water and 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
c) Solid-Phase Extraction (SPE) for Plasma/Serum:
For cleaner extracts and potentially lower limits of quantification, an SPE protocol can be employed.
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution and 900 µL of 1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following LC conditions are a good starting point for the separation of 1-Methyluric Acid.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
Signaling Pathways and Experimental Workflows
To provide context for the analysis, the following diagrams illustrate the metabolic pathway of caffeine leading to 1-Methyluric Acid and a general experimental workflow for its quantification.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 1-Methyluric Acid-d3 by Mass Spectrometry
FOR RESEARCH USE ONLY
Introduction
1-Methyluric acid is a primary metabolite of caffeine and theophylline, making its detection and quantification crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Stable isotope-labeled internal standards, such as 1-Methyluric Acid-d3, are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This document provides detailed mass spectrometry parameters and experimental protocols for the robust and sensitive detection of this compound and its unlabeled counterpart, 1-Methyluric Acid.
Mass Spectrometry Parameters
The successful detection of 1-Methyluric Acid and its deuterated internal standard, this compound, by tandem mass spectrometry relies on the careful selection of precursor and product ions, as well as the optimization of instrument parameters. The following parameters are provided as a starting point for method development and should be optimized for the specific mass spectrometer being used.
Ionization Mode: Electrospray Ionization (ESI), with the flexibility to use either positive or negative mode. Both modes have been shown to be effective for the analysis of uric acid metabolites.
Table 1: Proposed MRM Transitions and MS Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyluric Acid | Positive | 183.1 | 140.1 | 20 - 30 |
| 112.1 | 25 - 35 | |||
| Negative | 181.1 | 124.1 | 15 - 25 | |
| 96.1 | 20 - 30 | |||
| This compound | Positive | 186.1 | 143.1 | 20 - 30 |
| 115.1 | 25 - 35 | |||
| Negative | 184.1 | 127.1 | 15 - 25 | |
| 99.1 | 20 - 30 |
Note: Collision energies are instrument-dependent and should be optimized for your specific system. The proposed product ions are based on the common fragmentation pathways of uric acid derivatives, which often involve a retro-Diels-Alder (RDA) rearrangement followed by the loss of CO or CO2.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix. Below are detailed methods for plasma/serum and urine.
a) Plasma/Serum Protein Precipitation:
This method is suitable for the rapid cleanup of plasma or serum samples.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine Dilution:
For urine samples, a simple dilution is often sufficient.
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of deionized water and 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
c) Solid-Phase Extraction (SPE) for Plasma/Serum:
For cleaner extracts and potentially lower limits of quantification, an SPE protocol can be employed.
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution and 900 µL of 1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following LC conditions are a good starting point for the separation of 1-Methyluric Acid.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
Signaling Pathways and Experimental Workflows
To provide context for the analysis, the following diagrams illustrate the metabolic pathway of caffeine leading to 1-Methyluric Acid and a general experimental workflow for its quantification.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Application of 1-Methyluric Acid-d3 in Clinical Diagnostic Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a primary metabolite of caffeine (B1668208) and theophylline.[1][2] Its concentration in biological fluids, particularly urine, is a valuable biomarker for assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[3] CYP1A2 is a crucial enzyme in drug metabolism, responsible for the breakdown of numerous pharmaceuticals and xenobiotics. Therefore, the accurate quantification of 1-methyluric acid is of significant interest in clinical diagnostics, personalized medicine, and drug development. 1-Methyluric Acid-d3 is the deuterated stable isotope-labeled analog of 1-methyluric acid. It serves as an ideal internal standard in mass spectrometry-based quantitative assays, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
Clinical Significance
The measurement of 1-methyluric acid offers insights into:
-
CYP1A2 Enzyme Activity: The ratio of 1-methyluric acid to other caffeine metabolites in urine provides a non-invasive method for phenotyping CYP1A2 activity. This is critical for optimizing drug dosage and minimizing adverse drug reactions for medications metabolized by this enzyme.
-
Caffeine and Theophylline Metabolism: Monitoring 1-methyluric acid levels helps in understanding the pharmacokinetics of caffeine and theophylline, which is important for both therapeutic drug monitoring and assessing dietary caffeine intake.
-
Kidney Function and Disease: In rare cases, high concentrations of 1-methyluric acid have been associated with the formation of kidney stones and nephropathy, particularly in individuals with high caffeine consumption.
Quantitative Data from Clinical Assays
The following table summarizes urinary concentrations of 1-methyluric acid from a study conducted on a large US population (NHANES 2009–2010), providing a reference range for clinical samples.
| Analyte | Population Group | N | Geometric Mean (μmol/L) | 95% Confidence Interval (μmol/L) | Median (μmol/L) |
| 1-Methyluric Acid | Total Population | 2466 | 40.0 | 35.2–45.4 | 58.6 |
| Males | 1222 | 43.6 | 37.8–50.3 | 64.9 | |
| Females | 1244 | 36.8 | 32.2–42.1 | 53.0 | |
| 6–11 years | 500 | 28.5 | 23.3–34.8 | 39.8 | |
| 12–19 years | 560 | 33.2 | 27.8–39.7 | 48.0 | |
| 20–39 years | 468 | 44.9 | 37.8–53.4 | 67.5 | |
| 40–59 years | 437 | 50.1 | 42.1–59.6 | 77.0 | |
| ≥60 years | 501 | 41.6 | 35.0–49.5 | 60.1 |
Experimental Protocols
Protocol 1: Quantification of 1-Methyluric Acid in Human Urine using LC-MS/MS
This protocol describes a method for the quantitative analysis of 1-methyluric acid in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
1-Methyluric Acid analytical standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Add 900 µL of 0.1% formic acid in water to the sample.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyluric Acid: Precursor ion (m/z) 181.0 -> Product ion (m/z) 138.0
-
This compound: Precursor ion (m/z) 184.0 -> Product ion (m/z) 141.0
-
-
Instrument Parameters: (To be optimized for the specific instrument)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both 1-methyluric acid and this compound.
-
Calculate the ratio of the peak area of 1-methyluric acid to the peak area of this compound.
-
Prepare a calibration curve by plotting the peak area ratio against the concentration of the 1-methyluric acid standards.
-
Determine the concentration of 1-methyluric acid in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary 1-methyluric acid concentration to the creatinine (B1669602) concentration of the sample to account for urine dilution.
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of caffeine, leading to the formation of 1-methyluric acid.
Caption: Primary metabolic pathway of caffeine to 1-methyluric acid.
Experimental Workflow for Urinary 1-Methyluric Acid Analysis
The diagram below outlines the key steps in the experimental workflow for the quantification of 1-methyluric acid in urine samples.
Caption: Workflow for urinary 1-methyluric acid quantification.
References
- 1. Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enghusen.dk [enghusen.dk]
Application of 1-Methyluric Acid-d3 in Clinical Diagnostic Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a primary metabolite of caffeine and theophylline.[1][2] Its concentration in biological fluids, particularly urine, is a valuable biomarker for assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[3] CYP1A2 is a crucial enzyme in drug metabolism, responsible for the breakdown of numerous pharmaceuticals and xenobiotics. Therefore, the accurate quantification of 1-methyluric acid is of significant interest in clinical diagnostics, personalized medicine, and drug development. 1-Methyluric Acid-d3 is the deuterated stable isotope-labeled analog of 1-methyluric acid. It serves as an ideal internal standard in mass spectrometry-based quantitative assays, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
Clinical Significance
The measurement of 1-methyluric acid offers insights into:
-
CYP1A2 Enzyme Activity: The ratio of 1-methyluric acid to other caffeine metabolites in urine provides a non-invasive method for phenotyping CYP1A2 activity. This is critical for optimizing drug dosage and minimizing adverse drug reactions for medications metabolized by this enzyme.
-
Caffeine and Theophylline Metabolism: Monitoring 1-methyluric acid levels helps in understanding the pharmacokinetics of caffeine and theophylline, which is important for both therapeutic drug monitoring and assessing dietary caffeine intake.
-
Kidney Function and Disease: In rare cases, high concentrations of 1-methyluric acid have been associated with the formation of kidney stones and nephropathy, particularly in individuals with high caffeine consumption.
Quantitative Data from Clinical Assays
The following table summarizes urinary concentrations of 1-methyluric acid from a study conducted on a large US population (NHANES 2009–2010), providing a reference range for clinical samples.
| Analyte | Population Group | N | Geometric Mean (μmol/L) | 95% Confidence Interval (μmol/L) | Median (μmol/L) |
| 1-Methyluric Acid | Total Population | 2466 | 40.0 | 35.2–45.4 | 58.6 |
| Males | 1222 | 43.6 | 37.8–50.3 | 64.9 | |
| Females | 1244 | 36.8 | 32.2–42.1 | 53.0 | |
| 6–11 years | 500 | 28.5 | 23.3–34.8 | 39.8 | |
| 12–19 years | 560 | 33.2 | 27.8–39.7 | 48.0 | |
| 20–39 years | 468 | 44.9 | 37.8–53.4 | 67.5 | |
| 40–59 years | 437 | 50.1 | 42.1–59.6 | 77.0 | |
| ≥60 years | 501 | 41.6 | 35.0–49.5 | 60.1 |
Experimental Protocols
Protocol 1: Quantification of 1-Methyluric Acid in Human Urine using LC-MS/MS
This protocol describes a method for the quantitative analysis of 1-methyluric acid in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
1-Methyluric Acid analytical standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
Add 900 µL of 0.1% formic acid in water to the sample.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyluric Acid: Precursor ion (m/z) 181.0 -> Product ion (m/z) 138.0
-
This compound: Precursor ion (m/z) 184.0 -> Product ion (m/z) 141.0
-
-
Instrument Parameters: (To be optimized for the specific instrument)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both 1-methyluric acid and this compound.
-
Calculate the ratio of the peak area of 1-methyluric acid to the peak area of this compound.
-
Prepare a calibration curve by plotting the peak area ratio against the concentration of the 1-methyluric acid standards.
-
Determine the concentration of 1-methyluric acid in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary 1-methyluric acid concentration to the creatinine concentration of the sample to account for urine dilution.
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of caffeine, leading to the formation of 1-methyluric acid.
Caption: Primary metabolic pathway of caffeine to 1-methyluric acid.
Experimental Workflow for Urinary 1-Methyluric Acid Analysis
The diagram below outlines the key steps in the experimental workflow for the quantification of 1-methyluric acid in urine samples.
Caption: Workflow for urinary 1-methyluric acid quantification.
References
- 1. Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enghusen.dk [enghusen.dk]
Troubleshooting & Optimization
How to address matrix effects in 1-Methyluric Acid-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Methyluric Acid-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and imprecise quantification.[1][3] In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer source.[4]
Q2: My this compound signal is showing significant ion suppression. What are the likely causes?
A2: Significant ion suppression for this compound is often caused by co-eluting endogenous components from your biological matrix (e.g., plasma, urine). The most common culprits are phospholipids, which are often not completely removed by simple sample preparation methods like protein precipitation. Other potential causes include high concentrations of salts or other metabolites in the sample.
Q3: How can I detect and assess the extent of matrix effects in my this compound assay?
A3: The presence and magnitude of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate the retention times of interfering components.
-
Post-Extraction Spike Analysis: This is a quantitative assessment of the matrix effect. The response of this compound in a spiked, extracted blank matrix is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?
A4: A stable isotope-labeled internal standard is the most recognized technique to compensate for matrix effects. Since this compound is a SIL-IS for the endogenous 1-Methyluric Acid, it has nearly identical physicochemical properties and chromatographic behavior. Therefore, it is expected to experience the same degree of matrix effects as the analyte, allowing for accurate correction of signal variability during quantification.
Q5: Even with a SIL-IS, I'm observing variability. Why might this be happening?
A5: While SIL-IS are excellent tools, issues can still arise. Significant isotopic effects, particularly with deuterium (B1214612) labeling, can sometimes cause the SIL-IS to have a slightly different retention time than the native analyte. If the matrix effect is highly localized and varies across the peak elution window, the IS may not perfectly compensate for the variability experienced by the analyte. It is crucial to ensure co-elution and that the chosen SIL-IS is of high isotopic purity.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and mitigate matrix effects in your this compound quantification experiments.
Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Potential Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC reproducibility.
Problem 2: Low signal intensity for this compound.
-
Potential Cause: Severe ion suppression due to a high concentration of interfering compounds in the matrix.
-
Solutions:
| Strategy | Description | Expected Outcome |
| Improve Sample Preparation | Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering phospholipids. | Cleaner sample extract and reduced ion suppression, leading to increased signal intensity. |
| Sample Dilution | Diluting the sample extract can lower the concentration of interfering matrix components. This is only feasible if the assay sensitivity is high enough. | Reduced matrix effects, but also a proportional decrease in analyte signal. |
| Chromatographic Optimization | Modify the LC gradient or change the stationary phase to achieve better separation of this compound from the co-eluting interferences. | Temporal separation of the analyte from the majority of matrix components, leading to improved ionization. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the known amount of this compound and its unlabeled analyte into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the same amount of this compound and its analyte into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the same amount of this compound and its analyte before the extraction process. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more effective cleanup for complex biological matrices compared to simple protein precipitation.
References
How to address matrix effects in 1-Methyluric Acid-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Methyluric Acid-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and imprecise quantification.[1][3] In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer source.[4]
Q2: My this compound signal is showing significant ion suppression. What are the likely causes?
A2: Significant ion suppression for this compound is often caused by co-eluting endogenous components from your biological matrix (e.g., plasma, urine). The most common culprits are phospholipids, which are often not completely removed by simple sample preparation methods like protein precipitation. Other potential causes include high concentrations of salts or other metabolites in the sample.
Q3: How can I detect and assess the extent of matrix effects in my this compound assay?
A3: The presence and magnitude of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate the retention times of interfering components.
-
Post-Extraction Spike Analysis: This is a quantitative assessment of the matrix effect. The response of this compound in a spiked, extracted blank matrix is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?
A4: A stable isotope-labeled internal standard is the most recognized technique to compensate for matrix effects. Since this compound is a SIL-IS for the endogenous 1-Methyluric Acid, it has nearly identical physicochemical properties and chromatographic behavior. Therefore, it is expected to experience the same degree of matrix effects as the analyte, allowing for accurate correction of signal variability during quantification.
Q5: Even with a SIL-IS, I'm observing variability. Why might this be happening?
A5: While SIL-IS are excellent tools, issues can still arise. Significant isotopic effects, particularly with deuterium labeling, can sometimes cause the SIL-IS to have a slightly different retention time than the native analyte. If the matrix effect is highly localized and varies across the peak elution window, the IS may not perfectly compensate for the variability experienced by the analyte. It is crucial to ensure co-elution and that the chosen SIL-IS is of high isotopic purity.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and mitigate matrix effects in your this compound quantification experiments.
Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Potential Cause: Significant and variable matrix effects between different sample lots.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC reproducibility.
Problem 2: Low signal intensity for this compound.
-
Potential Cause: Severe ion suppression due to a high concentration of interfering compounds in the matrix.
-
Solutions:
| Strategy | Description | Expected Outcome |
| Improve Sample Preparation | Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering phospholipids. | Cleaner sample extract and reduced ion suppression, leading to increased signal intensity. |
| Sample Dilution | Diluting the sample extract can lower the concentration of interfering matrix components. This is only feasible if the assay sensitivity is high enough. | Reduced matrix effects, but also a proportional decrease in analyte signal. |
| Chromatographic Optimization | Modify the LC gradient or change the stationary phase to achieve better separation of this compound from the co-eluting interferences. | Temporal separation of the analyte from the majority of matrix components, leading to improved ionization. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the known amount of this compound and its unlabeled analyte into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the same amount of this compound and its analyte into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the same amount of this compound and its analyte before the extraction process. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more effective cleanup for complex biological matrices compared to simple protein precipitation.
References
Technical Support: Troubleshooting Poor Peak Shape for 1-Methyluric Acid-d3 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting suboptimal peak shapes for 1-Methyluric Acid-d3 in High-Performance Liquid Chromatography (HPLC) analysis. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue.[1] For a polar and ionizable compound like this compound, this is often caused by secondary interactions with the stationary phase.
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[2][3] These silanol groups are acidic and can interact strongly with polar or basic functional groups on the analyte, leading to a secondary retention mechanism that causes tailing.[4][5] This is especially prominent when the mobile phase pH is above 3, where silanol groups become ionized.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte will be present, leading to peak distortion. Uric acid has a pKa value of 5.4, and its retention time can fluctuate with pH.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing. Over time, the stationary phase can also degrade, exposing more silanol groups.
-
Metal Contamination: Trace metals in the silica (B1680970) matrix or from the HPLC system hardware can chelate with the analyte, causing peak tailing.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems.
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted, fronting peak shape.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.
-
Column Collapse: A physical collapse of the column bed, though rare, can lead to a channel in the packing material and result in peak fronting.
Q3: What do split peaks for this compound suggest?
Split peaks can be caused by a disruption in the sample path either before or at the head of the column.
-
Partially Blocked Frit: A clogged inlet frit on the column can cause the sample to be distributed unevenly onto the column bed.
-
Column Void: A void or channel in the packing material at the column inlet will cause the sample band to split, resulting in a split or shouldered peak.
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.
-
Strategy 1: Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) protonates the acidic silanol groups on the stationary phase, minimizing their ability to interact with the analyte. This is often the most effective way to reduce peak tailing for basic or polar compounds.
-
Strategy 2: pH Away from pKa: Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. For uric acid (pKa ~5.4), a mobile phase pH below 4 or above 7 would be appropriate to ensure it exists in a single ionic form.
-
Strategy 3: Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH and help mask residual silanol interactions.
The following table illustrates the typical effect of mobile phase pH on the peak shape of a basic compound.
| Mobile Phase pH | USP Tailing Factor (As) | Observation |
| 7.0 | 2.35 | Significant peak tailing due to ionized silanols. |
| 3.0 | 1.33 | Improved peak symmetry due to protonated silanols. |
Guide 2: Column Selection and Care
The choice of HPLC column and its proper maintenance are crucial for achieving good peak shape.
-
Column Choice: Use a modern, high-purity, end-capped silica column (Type B). End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing peak tailing.
-
Guard Columns: Employ a guard column to protect the analytical column from strongly retained impurities and particulates in the sample, which can degrade performance and cause peak shape issues.
-
Column Cleaning: If you suspect column contamination, a thorough cleaning procedure can restore performance. A general-purpose cleaning protocol for reversed-phase columns is detailed below.
Experimental Protocols
Protocol 1: General Reversed-Phase Column Cleaning
This protocol is intended to remove both polar and non-polar contaminants from a C18 or similar reversed-phase column.
-
Disconnect the Column: Disconnect the column from the detector.
-
Initial Flush (Polar Contaminants): Flush the column with a mobile phase of 90% water / 10% acetonitrile (B52724) for approximately 1 hour at a flow rate of 1 mL/min (for a standard 4.6 mm ID column). This step is designed to remove salts and polar buffer components.
-
Organic Flush (Non-Polar Contaminants): Switch to 100% acetonitrile or methanol (B129727) and flush for another hour under the same conditions. This will remove strongly retained hydrophobic compounds.
-
Intermediate Solvent (if necessary): If switching between immiscible solvents (e.g., hexane (B92381) and water-based mobile phases), use an intermediate solvent like isopropanol (B130326) to flush the column for at least 10 column volumes.
-
Re-equilibration: Before resuming analysis, equilibrate the column with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved.
Always consult the column manufacturer's guidelines for specific cleaning recommendations and solvent compatibility.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A flowchart for systematic troubleshooting of HPLC peak shape issues.
References
Technical Support: Troubleshooting Poor Peak Shape for 1-Methyluric Acid-d3 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting suboptimal peak shapes for 1-Methyluric Acid-d3 in High-Performance Liquid Chromatography (HPLC) analysis. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue.[1] For a polar and ionizable compound like this compound, this is often caused by secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[2][3] These silanol groups are acidic and can interact strongly with polar or basic functional groups on the analyte, leading to a secondary retention mechanism that causes tailing.[4][5] This is especially prominent when the mobile phase pH is above 3, where silanol groups become ionized.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte will be present, leading to peak distortion. Uric acid has a pKa value of 5.4, and its retention time can fluctuate with pH.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing. Over time, the stationary phase can also degrade, exposing more silanol groups.
-
Metal Contamination: Trace metals in the silica matrix or from the HPLC system hardware can chelate with the analyte, causing peak tailing.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems.
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted, fronting peak shape.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.
-
Column Collapse: A physical collapse of the column bed, though rare, can lead to a channel in the packing material and result in peak fronting.
Q3: What do split peaks for this compound suggest?
Split peaks can be caused by a disruption in the sample path either before or at the head of the column.
-
Partially Blocked Frit: A clogged inlet frit on the column can cause the sample to be distributed unevenly onto the column bed.
-
Column Void: A void or channel in the packing material at the column inlet will cause the sample band to split, resulting in a split or shouldered peak.
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.
-
Strategy 1: Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) protonates the acidic silanol groups on the stationary phase, minimizing their ability to interact with the analyte. This is often the most effective way to reduce peak tailing for basic or polar compounds.
-
Strategy 2: pH Away from pKa: Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. For uric acid (pKa ~5.4), a mobile phase pH below 4 or above 7 would be appropriate to ensure it exists in a single ionic form.
-
Strategy 3: Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH and help mask residual silanol interactions.
The following table illustrates the typical effect of mobile phase pH on the peak shape of a basic compound.
| Mobile Phase pH | USP Tailing Factor (As) | Observation |
| 7.0 | 2.35 | Significant peak tailing due to ionized silanols. |
| 3.0 | 1.33 | Improved peak symmetry due to protonated silanols. |
Guide 2: Column Selection and Care
The choice of HPLC column and its proper maintenance are crucial for achieving good peak shape.
-
Column Choice: Use a modern, high-purity, end-capped silica column (Type B). End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing peak tailing.
-
Guard Columns: Employ a guard column to protect the analytical column from strongly retained impurities and particulates in the sample, which can degrade performance and cause peak shape issues.
-
Column Cleaning: If you suspect column contamination, a thorough cleaning procedure can restore performance. A general-purpose cleaning protocol for reversed-phase columns is detailed below.
Experimental Protocols
Protocol 1: General Reversed-Phase Column Cleaning
This protocol is intended to remove both polar and non-polar contaminants from a C18 or similar reversed-phase column.
-
Disconnect the Column: Disconnect the column from the detector.
-
Initial Flush (Polar Contaminants): Flush the column with a mobile phase of 90% water / 10% acetonitrile for approximately 1 hour at a flow rate of 1 mL/min (for a standard 4.6 mm ID column). This step is designed to remove salts and polar buffer components.
-
Organic Flush (Non-Polar Contaminants): Switch to 100% acetonitrile or methanol and flush for another hour under the same conditions. This will remove strongly retained hydrophobic compounds.
-
Intermediate Solvent (if necessary): If switching between immiscible solvents (e.g., hexane and water-based mobile phases), use an intermediate solvent like isopropanol to flush the column for at least 10 column volumes.
-
Re-equilibration: Before resuming analysis, equilibrate the column with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved.
Always consult the column manufacturer's guidelines for specific cleaning recommendations and solvent compatibility.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A flowchart for systematic troubleshooting of HPLC peak shape issues.
References
Preventing isotopic back-exchange of deuterium in 1-Methyluric Acid-d3
Topic: Preventing Isotopic Back-Exchange of Deuterium (B1214612) in 1-Methyluric Acid-d3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to maintain the isotopic integrity of this compound by preventing deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
Isotopic back-exchange is a chemical reaction where deuterium (D) atoms on a labeled compound are replaced by hydrogen (H) atoms (protons) from the surrounding environment.[1][2] For this compound, which is used as an internal standard for quantitative analysis or as a metabolic tracer, maintaining its isotopic purity is critical.[3] Back-exchange can compromise this purity, leading to inaccurate measurements, flawed metabolic interpretations, and reduced sensitivity in analytical assays.[4][5]
Q2: Which positions on this compound are susceptible to back-exchange?
The 1-Methyluric Acid molecule has two types of hydrogens with different susceptibilities to exchange:
-
Highly Labile Protons: The protons attached to nitrogen atoms (N-H) in the purine (B94841) ring structure are highly acidic and will rapidly exchange with deuterium in a deuterated protic solvent like D₂O, or exchange deuterium back for protons in an aqueous (H₂O) environment.
-
Stable C-D Bonds: The deuterium atoms on the methyl group (the "-d3" part) are attached to a carbon atom. These C-D bonds are generally stable under typical analytical conditions. However, they can become susceptible to exchange under harsh conditions, such as strongly acidic or basic pH, high temperatures, or in the presence of certain metal catalysts.
Q3: What are the primary environmental factors that cause deuterium back-exchange?
Several factors can drive the unwanted loss of deuterium from your labeled compound:
-
Moisture: This is the most critical factor. Water is a ubiquitous source of protons. Deuterated solvents are often hygroscopic and can readily absorb atmospheric moisture.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can directly facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, chloroform, DMSO) are much preferred.
-
pH: The rate of back-exchange is highly dependent on pH. The rate is minimized at a slightly acidic pH, typically between 2.5 and 3.0. Both strongly acidic and, especially, basic conditions are known to catalyze the exchange reaction.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Q4: How can I detect and quantify the extent of back-exchange?
You can assess the isotopic purity of your this compound sample using standard analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), can precisely measure the mass-to-charge ratio and distinguish between the deuterated (d3), partially de-labeled (d2, d1), and unlabeled (d0) forms of the molecule, allowing for accurate calculation of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the methyl group region where they should be absent. ²H (Deuterium) NMR can directly detect and quantify the deuterium present at the labeled position.
Q5: What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain isotopic purity during storage, this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. If a solution is required, it should be prepared in a high-purity, anhydrous aprotic solvent. For maximum stability, store both solid and solution forms at low temperatures, such as -20°C or -80°C, and protect them from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of isotopic purity observed in LC-MS results after analysis. | Back-exchange during chromatography: The mobile phase contains protic solvents (H₂O, MeOH) that facilitate exchange. | • Adjust the mobile phase pH to the range of 2.5-3.0, where exchange is minimized. • Keep the autosampler and column compartment cooled (e.g., 4°C) to slow the exchange rate. • Minimize the analysis time by using shorter gradients or faster flow rates where possible. |
| Gas-phase exchange: Exchange can occur in the electrospray ionization (ESI) source of the mass spectrometer. | • Optimize ESI source parameters, such as desolvation temperature, to minimize ion heating and reduce in-source exchange. | |
| NMR spectrum shows a significant water peak (HDO) and/or unexpected proton signals. | Contaminated deuterated solvent: The solvent has absorbed moisture from the atmosphere. | • Use fresh, high-purity deuterated solvents, preferably from single-use ampules. • If using a septum-sealed bottle, withdraw the solvent using a dry syringe under an inert atmosphere. |
| Improper sample handling: Glassware was not properly dried, or the sample was exposed to the atmosphere for too long. | • Dry all glassware (NMR tubes, pipettes) in an oven at 150°C for several hours and cool in a desiccator. • Prepare the sample under a dry, inert atmosphere (glove box or nitrogen stream). | |
| Quantitative results are inconsistent between experiments. | Variable back-exchange: Inconsistent sample preparation, storage times, or analytical conditions are causing different levels of back-exchange between runs. | • Standardize all protocols for sample handling, storage, and analysis. • Prepare samples immediately before analysis whenever possible. • Always verify the isotopic purity of a new batch of this compound before use. |
Factors Influencing Back-Exchange Rates
The following table summarizes the key factors that affect the rate of isotopic back-exchange.
| Factor | Condition | Relative Rate of Back-Exchange | Rationale |
| pH of Solution | pH > 8 (Basic) | Very High | Base-catalyzed exchange is a rapid process. |
| pH < 2 (Strongly Acidic) | High | Acid-catalyzed exchange is also significant. | |
| pH 2.5 - 3.0 | Minimal | This is the typical range where the exchange rate is at its lowest. | |
| Temperature | High (e.g., > 50°C) | High | Accelerates the reaction kinetics of exchange. |
| Ambient (e.g., 25°C) | Moderate | Exchange can still occur over time. | |
| Low (e.g., 0 - 4°C) | Low | Significantly slows down the rate of exchange. | |
| Solvent Type | Protic (e.g., H₂O, MeOH) | High | Provides a direct source of exchangeable protons. |
| Aprotic (e.g., MeCN, THF, Chloroform) | Minimal | Lacks exchangeable protons, creating an inert environment for the deuterium label. | |
| Label Position | On Heteroatoms (O, N, S) | Very High | Protons on heteroatoms are labile and exchange rapidly. |
| On Carbon (Aliphatic/Aromatic) | Low | C-D bonds are covalent and generally stable under non-extreme conditions. |
Visualized Workflows and Concepts
Caption: Key factors that promote the back-exchange of deuterium for hydrogen.
Caption: Recommended workflow for handling this compound to minimize back-exchange.
Detailed Experimental Protocols
Protocol 1: General Handling and Storage of Solid this compound
-
Acclimatization: Before opening, allow the sealed container of the solid compound to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all manipulations in a dry environment, such as a glove box or under a gentle stream of dry nitrogen or argon.
-
Aliquoting: If required, weigh and aliquot the desired amount of solid into separate, clean, and dry vials for future use. This avoids repeated exposure of the main stock to the atmosphere.
-
Storage: Tightly seal the main container and any aliquots. Store at low temperature (≤ -20°C) in a desiccator to protect from moisture and light.
Protocol 2: Preparation of Solutions for Analysis
-
Glassware Preparation: Ensure all glassware (volumetric flasks, vials, pipette tips) is meticulously dried by placing it in an oven at ~150°C for at least 4 hours and allowing it to cool in a desiccator or under an inert atmosphere.
-
Solvent Selection: Use only high-purity, anhydrous, aprotic deuterated (for NMR) or non-deuterated (for LC-MS) solvents. Acetonitrile is often a suitable choice. Solvents from freshly opened single-use ampules are highly recommended.
-
Dissolution: Under an inert atmosphere, add the chosen solvent to the pre-weighed solid this compound. Ensure complete dissolution, using gentle vortexing if necessary.
-
Immediate Use or Storage: Ideally, prepare solutions immediately before analysis. If storage is necessary, transfer the solution to a clean, dry vial with a PTFE-lined cap, flush with inert gas, and store at ≤ -20°C.
Protocol 3: Minimizing Back-Exchange During LC-MS Analysis
This protocol assumes a standard reversed-phase LC-MS setup.
-
Mobile Phase Preparation:
-
Prepare aqueous mobile phases (e.g., Water + 0.1% Formic Acid). The addition of a weak acid helps to maintain a pH around 2.7, which is near the minimum for the back-exchange rate.
-
Thoroughly degas all mobile phases before use.
-
-
System Conditioning:
-
Equilibrate the entire LC system, including the column, with the mobile phases at the desired analytical temperature.
-
Perform several blank injections to wash the system and ensure there is no carry-over.
-
-
Sample Handling:
-
Keep prepared samples in the autosampler, cooled to a low temperature (e.g., 4°C), for the shortest possible duration before injection.
-
-
Chromatographic Conditions:
-
Set the column oven to a low, stable temperature. While sub-zero chromatography is ideal, maintaining a consistent and cool temperature (e.g., 10-20°C) is beneficial.
-
Optimize the gradient to be as short as possible while still achieving the necessary chromatographic separation. Reducing the time the analyte spends in the aqueous mobile phase reduces the opportunity for back-exchange.
-
-
Mass Spectrometer Settings:
-
Optimize the ESI source parameters, particularly the gas temperature or desolvation temperature. Use the lowest temperature that still provides efficient desolvation and ionization to minimize the risk of gas-phase back-exchange.
-
References
Preventing isotopic back-exchange of deuterium in 1-Methyluric Acid-d3
Topic: Preventing Isotopic Back-Exchange of Deuterium in 1-Methyluric Acid-d3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to maintain the isotopic integrity of this compound by preventing deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
Isotopic back-exchange is a chemical reaction where deuterium (D) atoms on a labeled compound are replaced by hydrogen (H) atoms (protons) from the surrounding environment.[1][2] For this compound, which is used as an internal standard for quantitative analysis or as a metabolic tracer, maintaining its isotopic purity is critical.[3] Back-exchange can compromise this purity, leading to inaccurate measurements, flawed metabolic interpretations, and reduced sensitivity in analytical assays.[4][5]
Q2: Which positions on this compound are susceptible to back-exchange?
The 1-Methyluric Acid molecule has two types of hydrogens with different susceptibilities to exchange:
-
Highly Labile Protons: The protons attached to nitrogen atoms (N-H) in the purine ring structure are highly acidic and will rapidly exchange with deuterium in a deuterated protic solvent like D₂O, or exchange deuterium back for protons in an aqueous (H₂O) environment.
-
Stable C-D Bonds: The deuterium atoms on the methyl group (the "-d3" part) are attached to a carbon atom. These C-D bonds are generally stable under typical analytical conditions. However, they can become susceptible to exchange under harsh conditions, such as strongly acidic or basic pH, high temperatures, or in the presence of certain metal catalysts.
Q3: What are the primary environmental factors that cause deuterium back-exchange?
Several factors can drive the unwanted loss of deuterium from your labeled compound:
-
Moisture: This is the most critical factor. Water is a ubiquitous source of protons. Deuterated solvents are often hygroscopic and can readily absorb atmospheric moisture.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can directly facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, chloroform, DMSO) are much preferred.
-
pH: The rate of back-exchange is highly dependent on pH. The rate is minimized at a slightly acidic pH, typically between 2.5 and 3.0. Both strongly acidic and, especially, basic conditions are known to catalyze the exchange reaction.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Q4: How can I detect and quantify the extent of back-exchange?
You can assess the isotopic purity of your this compound sample using standard analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), can precisely measure the mass-to-charge ratio and distinguish between the deuterated (d3), partially de-labeled (d2, d1), and unlabeled (d0) forms of the molecule, allowing for accurate calculation of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the methyl group region where they should be absent. ²H (Deuterium) NMR can directly detect and quantify the deuterium present at the labeled position.
Q5: What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain isotopic purity during storage, this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. If a solution is required, it should be prepared in a high-purity, anhydrous aprotic solvent. For maximum stability, store both solid and solution forms at low temperatures, such as -20°C or -80°C, and protect them from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of isotopic purity observed in LC-MS results after analysis. | Back-exchange during chromatography: The mobile phase contains protic solvents (H₂O, MeOH) that facilitate exchange. | • Adjust the mobile phase pH to the range of 2.5-3.0, where exchange is minimized. • Keep the autosampler and column compartment cooled (e.g., 4°C) to slow the exchange rate. • Minimize the analysis time by using shorter gradients or faster flow rates where possible. |
| Gas-phase exchange: Exchange can occur in the electrospray ionization (ESI) source of the mass spectrometer. | • Optimize ESI source parameters, such as desolvation temperature, to minimize ion heating and reduce in-source exchange. | |
| NMR spectrum shows a significant water peak (HDO) and/or unexpected proton signals. | Contaminated deuterated solvent: The solvent has absorbed moisture from the atmosphere. | • Use fresh, high-purity deuterated solvents, preferably from single-use ampules. • If using a septum-sealed bottle, withdraw the solvent using a dry syringe under an inert atmosphere. |
| Improper sample handling: Glassware was not properly dried, or the sample was exposed to the atmosphere for too long. | • Dry all glassware (NMR tubes, pipettes) in an oven at 150°C for several hours and cool in a desiccator. • Prepare the sample under a dry, inert atmosphere (glove box or nitrogen stream). | |
| Quantitative results are inconsistent between experiments. | Variable back-exchange: Inconsistent sample preparation, storage times, or analytical conditions are causing different levels of back-exchange between runs. | • Standardize all protocols for sample handling, storage, and analysis. • Prepare samples immediately before analysis whenever possible. • Always verify the isotopic purity of a new batch of this compound before use. |
Factors Influencing Back-Exchange Rates
The following table summarizes the key factors that affect the rate of isotopic back-exchange.
| Factor | Condition | Relative Rate of Back-Exchange | Rationale |
| pH of Solution | pH > 8 (Basic) | Very High | Base-catalyzed exchange is a rapid process. |
| pH < 2 (Strongly Acidic) | High | Acid-catalyzed exchange is also significant. | |
| pH 2.5 - 3.0 | Minimal | This is the typical range where the exchange rate is at its lowest. | |
| Temperature | High (e.g., > 50°C) | High | Accelerates the reaction kinetics of exchange. |
| Ambient (e.g., 25°C) | Moderate | Exchange can still occur over time. | |
| Low (e.g., 0 - 4°C) | Low | Significantly slows down the rate of exchange. | |
| Solvent Type | Protic (e.g., H₂O, MeOH) | High | Provides a direct source of exchangeable protons. |
| Aprotic (e.g., MeCN, THF, Chloroform) | Minimal | Lacks exchangeable protons, creating an inert environment for the deuterium label. | |
| Label Position | On Heteroatoms (O, N, S) | Very High | Protons on heteroatoms are labile and exchange rapidly. |
| On Carbon (Aliphatic/Aromatic) | Low | C-D bonds are covalent and generally stable under non-extreme conditions. |
Visualized Workflows and Concepts
Caption: Key factors that promote the back-exchange of deuterium for hydrogen.
Caption: Recommended workflow for handling this compound to minimize back-exchange.
Detailed Experimental Protocols
Protocol 1: General Handling and Storage of Solid this compound
-
Acclimatization: Before opening, allow the sealed container of the solid compound to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all manipulations in a dry environment, such as a glove box or under a gentle stream of dry nitrogen or argon.
-
Aliquoting: If required, weigh and aliquot the desired amount of solid into separate, clean, and dry vials for future use. This avoids repeated exposure of the main stock to the atmosphere.
-
Storage: Tightly seal the main container and any aliquots. Store at low temperature (≤ -20°C) in a desiccator to protect from moisture and light.
Protocol 2: Preparation of Solutions for Analysis
-
Glassware Preparation: Ensure all glassware (volumetric flasks, vials, pipette tips) is meticulously dried by placing it in an oven at ~150°C for at least 4 hours and allowing it to cool in a desiccator or under an inert atmosphere.
-
Solvent Selection: Use only high-purity, anhydrous, aprotic deuterated (for NMR) or non-deuterated (for LC-MS) solvents. Acetonitrile is often a suitable choice. Solvents from freshly opened single-use ampules are highly recommended.
-
Dissolution: Under an inert atmosphere, add the chosen solvent to the pre-weighed solid this compound. Ensure complete dissolution, using gentle vortexing if necessary.
-
Immediate Use or Storage: Ideally, prepare solutions immediately before analysis. If storage is necessary, transfer the solution to a clean, dry vial with a PTFE-lined cap, flush with inert gas, and store at ≤ -20°C.
Protocol 3: Minimizing Back-Exchange During LC-MS Analysis
This protocol assumes a standard reversed-phase LC-MS setup.
-
Mobile Phase Preparation:
-
Prepare aqueous mobile phases (e.g., Water + 0.1% Formic Acid). The addition of a weak acid helps to maintain a pH around 2.7, which is near the minimum for the back-exchange rate.
-
Thoroughly degas all mobile phases before use.
-
-
System Conditioning:
-
Equilibrate the entire LC system, including the column, with the mobile phases at the desired analytical temperature.
-
Perform several blank injections to wash the system and ensure there is no carry-over.
-
-
Sample Handling:
-
Keep prepared samples in the autosampler, cooled to a low temperature (e.g., 4°C), for the shortest possible duration before injection.
-
-
Chromatographic Conditions:
-
Set the column oven to a low, stable temperature. While sub-zero chromatography is ideal, maintaining a consistent and cool temperature (e.g., 10-20°C) is beneficial.
-
Optimize the gradient to be as short as possible while still achieving the necessary chromatographic separation. Reducing the time the analyte spends in the aqueous mobile phase reduces the opportunity for back-exchange.
-
-
Mass Spectrometer Settings:
-
Optimize the ESI source parameters, particularly the gas temperature or desolvation temperature. Use the lowest temperature that still provides efficient desolvation and ionization to minimize the risk of gas-phase back-exchange.
-
References
What to do about in-source fragmentation of 1-Methyluric Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in-source fragmentation of 1-Methyluric Acid-d3 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the analyte of interest, in this case, this compound, fragments within the ion source of the instrument before it reaches the mass analyzer.[1] This can be problematic as it may lead to a diminished signal for the intended precursor ion, complicating data interpretation and potentially affecting the accuracy of quantification.
Q2: What are the common causes of in-source fragmentation?
The primary causes of in-source fragmentation are related to the energy applied to the analyte ions in the ion source.[1] Key factors include:
-
High Cone/Nozzle/Fragmentor Voltage: This voltage, also known as declustering potential, accelerates ions from the atmospheric pressure region of the source into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][3]
-
Elevated Source and Desolvation Temperatures: High temperatures can provide excess thermal energy to the analyte ions, causing them to become unstable and fragment.[1]
Q3: How can I identify if in-source fragmentation of this compound is occurring?
You can suspect in-source fragmentation if you observe the following:
-
A lower than expected signal intensity for the protonated molecule of this compound ([M+H]⁺).
-
The presence of fragment ions in your mass spectrum that have a lower mass-to-charge ratio (m/z) than the precursor ion.
-
The relative abundance of these fragment ions changes as you adjust the ion source parameters (e.g., cone voltage or temperature).
Q4: What are the expected fragmentation patterns for this compound?
While specific data for this compound is not extensively published, based on the fragmentation of similar uric acid derivatives, common fragmentation pathways involve the loss of small neutral molecules. For uric acid and its methylated analogs, fragmentation can include the loss of isocyanic acid (HNCO) or methyl isocyanate (CH₃NCO), as well as carbon monoxide (CO). A retro-Diels-Alder (RDA) reaction is also a common fragmentation pathway for uric acid derivatives.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.
Problem: Weak or Absent Precursor Ion Signal for this compound with Dominant Fragment Peaks
Possible Cause 1: Cone Voltage is Too High
High cone voltage increases the energy of ions, leading to fragmentation.
-
Solution: Systematically decrease the cone voltage in increments of 5-10 V and monitor the signal intensity of the precursor ion and fragment ions. The optimal cone voltage will maximize the precursor ion signal while minimizing fragment ions.
Possible Cause 2: Source and/or Desolvation Temperature is Too High
Excessive heat can cause thermal degradation of the analyte.
-
Solution: Reduce the source and/or desolvation temperature in increments of 25-50°C. Allow the system to stabilize at each new temperature before acquiring data. Be mindful that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.
Data Presentation: Optimizing Source Parameters
Use the following tables to record your experimental data while optimizing the cone voltage and desolvation temperature.
Table 1: Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion [M+H]⁺ Intensity | Fragment Ion 1 (m/z) Intensity | Fragment Ion 2 (m/z) Intensity |
| 50 | |||
| 40 | |||
| 30 | |||
| 20 | |||
| 10 |
Table 2: Desolvation Temperature Optimization
| Desolvation Temp (°C) | Precursor Ion [M+H]⁺ Intensity | Fragment Ion 1 (m/z) Intensity | Fragment Ion 2 (m/z) Intensity |
| 400 | |||
| 350 | |||
| 300 | |||
| 250 |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage for this compound
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration that provides a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set initial mass spectrometer parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-3.5 kV
-
Desolvation Temperature: 300-350°C
-
Source Temperature: 120-150°C
-
Gas Flow (Nebulizer/Desolvation): Use typical starting values for your instrument.
-
-
Set the initial Cone Voltage to a relatively high value (e.g., 50 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and any significant fragment ions.
-
Decrease the Cone Voltage in increments of 10 V (e.g., 40 V, 30 V, 20 V, 10 V).
-
Acquire a mass spectrum at each voltage setting , allowing the signal to stabilize before recording the intensities.
-
Analyze the data to determine the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
Signaling Pathway of In-Source Fragmentation
This diagram illustrates the factors leading to in-source fragmentation.
Caption: Factors contributing to in-source fragmentation.
References
What to do about in-source fragmentation of 1-Methyluric Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in-source fragmentation of 1-Methyluric Acid-d3 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the analyte of interest, in this case, this compound, fragments within the ion source of the instrument before it reaches the mass analyzer.[1] This can be problematic as it may lead to a diminished signal for the intended precursor ion, complicating data interpretation and potentially affecting the accuracy of quantification.
Q2: What are the common causes of in-source fragmentation?
The primary causes of in-source fragmentation are related to the energy applied to the analyte ions in the ion source.[1] Key factors include:
-
High Cone/Nozzle/Fragmentor Voltage: This voltage, also known as declustering potential, accelerates ions from the atmospheric pressure region of the source into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][3]
-
Elevated Source and Desolvation Temperatures: High temperatures can provide excess thermal energy to the analyte ions, causing them to become unstable and fragment.[1]
Q3: How can I identify if in-source fragmentation of this compound is occurring?
You can suspect in-source fragmentation if you observe the following:
-
A lower than expected signal intensity for the protonated molecule of this compound ([M+H]⁺).
-
The presence of fragment ions in your mass spectrum that have a lower mass-to-charge ratio (m/z) than the precursor ion.
-
The relative abundance of these fragment ions changes as you adjust the ion source parameters (e.g., cone voltage or temperature).
Q4: What are the expected fragmentation patterns for this compound?
While specific data for this compound is not extensively published, based on the fragmentation of similar uric acid derivatives, common fragmentation pathways involve the loss of small neutral molecules. For uric acid and its methylated analogs, fragmentation can include the loss of isocyanic acid (HNCO) or methyl isocyanate (CH₃NCO), as well as carbon monoxide (CO). A retro-Diels-Alder (RDA) reaction is also a common fragmentation pathway for uric acid derivatives.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.
Problem: Weak or Absent Precursor Ion Signal for this compound with Dominant Fragment Peaks
Possible Cause 1: Cone Voltage is Too High
High cone voltage increases the energy of ions, leading to fragmentation.
-
Solution: Systematically decrease the cone voltage in increments of 5-10 V and monitor the signal intensity of the precursor ion and fragment ions. The optimal cone voltage will maximize the precursor ion signal while minimizing fragment ions.
Possible Cause 2: Source and/or Desolvation Temperature is Too High
Excessive heat can cause thermal degradation of the analyte.
-
Solution: Reduce the source and/or desolvation temperature in increments of 25-50°C. Allow the system to stabilize at each new temperature before acquiring data. Be mindful that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.
Data Presentation: Optimizing Source Parameters
Use the following tables to record your experimental data while optimizing the cone voltage and desolvation temperature.
Table 1: Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion [M+H]⁺ Intensity | Fragment Ion 1 (m/z) Intensity | Fragment Ion 2 (m/z) Intensity |
| 50 | |||
| 40 | |||
| 30 | |||
| 20 | |||
| 10 |
Table 2: Desolvation Temperature Optimization
| Desolvation Temp (°C) | Precursor Ion [M+H]⁺ Intensity | Fragment Ion 1 (m/z) Intensity | Fragment Ion 2 (m/z) Intensity |
| 400 | |||
| 350 | |||
| 300 | |||
| 250 |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage for this compound
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration that provides a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set initial mass spectrometer parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-3.5 kV
-
Desolvation Temperature: 300-350°C
-
Source Temperature: 120-150°C
-
Gas Flow (Nebulizer/Desolvation): Use typical starting values for your instrument.
-
-
Set the initial Cone Voltage to a relatively high value (e.g., 50 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and any significant fragment ions.
-
Decrease the Cone Voltage in increments of 10 V (e.g., 40 V, 30 V, 20 V, 10 V).
-
Acquire a mass spectrum at each voltage setting , allowing the signal to stabilize before recording the intensities.
-
Analyze the data to determine the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
Signaling Pathway of In-Source Fragmentation
This diagram illustrates the factors leading to in-source fragmentation.
Caption: Factors contributing to in-source fragmentation.
References
How to assess the chemical and isotopic purity of 1-Methyluric Acid-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the chemical and isotopic purity of 1-Methyluric Acid-d3.
Section 1: Chemical Purity Assessment
The chemical purity of this compound is crucial for ensuring accurate and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for this assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for determining the chemical purity of this compound?
A1: The primary method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique separates this compound from any non-labeled or related chemical impurities. The purity is typically determined by calculating the peak area percentage of the main compound relative to all other detected peaks.
Q2: What are the typical HPLC conditions for analyzing this compound?
A2: While specific conditions can vary, a common approach involves reversed-phase chromatography. A C8 or C18 column is often used with a mobile phase consisting of an acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer at pH 3.5) and an organic modifier like methanol.[3][4] Detection is typically performed at a wavelength of around 280 nm.[3]
Q3: How is chemical purity calculated from an HPLC chromatogram?
A3: Chemical purity is calculated using the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and then multiplied by 100 to give a percentage.
Experimental Protocol: HPLC-UV for Chemical Purity
This protocol outlines a general method for determining the chemical purity of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Standard LC system with UV Detector | Widely available and suitable for purine (B94841) analysis. |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation of methyluric acid and related compounds. |
| Mobile Phase | A: 20 mM Sodium Acetate buffer, pH 3.5 B: Methanol | An acidic mobile phase ensures consistent ionization state and good peak shape for uric acid derivatives. |
| Gradient | 95:5 (A:B) to 70:30 (A:B) over 15 minutes | A gradient elution helps to separate compounds with different polarities effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | Ambient or 30 °C | Temperature control can improve retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 280 nm | 1-Methyluric acid has a strong absorbance at this wavelength. |
| Sample Prep. | Dissolve sample in mobile phase (initial conditions) to a concentration of ~0.1 mg/mL. | Dissolving the sample in the mobile phase minimizes peak distortion upon injection. |
Troubleshooting HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column; column contamination; inappropriate mobile phase pH. | Ensure mobile phase pH is appropriate for the analyte. Clean the column with a strong solvent wash or replace it if it's old. |
| Split Peaks | Clogged column inlet frit; void in the column packing; sample solvent incompatible with mobile phase. | Filter samples before injection. Whenever possible, dissolve samples in the initial mobile phase. Replace the column if a void is suspected. |
| Ghost Peaks | Contamination in the autosampler, injection port, or mobile phase. | Implement a robust needle wash procedure. Use fresh, HPLC-grade solvents for the mobile phase. |
| Retention Time Shifts | Inconsistent mobile phase preparation; temperature fluctuations; column aging. | Prepare mobile phase carefully and consistently. Use a column oven for temperature control. Monitor column performance and replace it when degradation is observed. |
Section 2: Isotopic Purity Assessment
Isotopic purity, or isotopic enrichment, confirms that the deuterium (B1214612) atoms are present in the correct positions and determines the percentage of the d3-labeled species relative to partially labeled (d1, d2) or unlabeled (d0) species. This is most accurately assessed using mass spectrometry (MS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the isotopic purity of this compound?
A1: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It separates the analyte from impurities and then measures the mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.
Q2: How does LC-MS determine isotopic purity?
A2: After chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The instrument measures the relative intensities of the ion corresponding to the unlabeled 1-Methyluric Acid (m/z ~182) and the d3-labeled version (m/z ~185). By comparing these intensities, the percentage of isotopic enrichment can be calculated.
Q3: Can NMR be used to assess isotopic purity?
A3: Yes, ¹H NMR (Proton NMR) is a valuable complementary technique. For this compound, the absence of a proton signal in the methyl group region (around 3.0 ppm) indicates successful deuterium incorporation. While NMR is excellent for confirming the position of the label, MS is generally better for quantifying the exact isotopic distribution.
Q4: What are potential sources of isotopic impurities?
A4: Isotopic impurities can arise from incomplete deuteration during synthesis or from back-exchange of deuterium with protons from the solvent or matrix, although the C-D bond is generally stable under typical analytical conditions.
Experimental Protocols
| Parameter | Condition | Rationale |
| LC System | Same as for Chemical Purity analysis. | Ensures separation from chemical impurities prior to MS analysis. |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap). | Provides the mass accuracy needed to resolve and accurately measure isotopologue peaks. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules like uric acid derivatives. Negative mode often provides a strong signal for this compound class. |
| Scan Mode | Full Scan MS | Acquires data across a mass range to detect all isotopologues (e.g., m/z 180-190). |
| Data Analysis | Extract ion chromatograms for m/z 182.05 (d0), 183.05 (d1), 184.06 (d2), and 185.06 (d3). Integrate peak areas. | This allows for the relative quantification of each isotopic species. |
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d6 | A common solvent that readily dissolves 1-Methyluric Acid and has well-characterized residual peaks. |
| Sample Prep. | Dissolve ~5 mg of sample in ~0.7 mL of deuterated solvent. | Standard concentration for ¹H NMR. |
| Analysis | Acquire a standard 1D ¹H spectrum. | The key diagnostic is the absence of the N-methyl proton signal. Other protons on the purine ring should be visible. |
Data Presentation: Purity Assessment Summary
Table 1: Hypothetical Chemical Purity Data for Lot #ABC123
| Peak Identity | Retention Time (min) | Peak Area (%) | Specification |
| This compound | 8.52 | 99.6 | ≥ 98.0% |
| Impurity A | 6.21 | 0.25 | Report |
| Impurity B | 9.88 | 0.15 | Report |
Table 2: Hypothetical Isotopic Purity Data for Lot #ABC123
| Isotopologue | Mass-to-Charge (m/z) | Relative Abundance (%) | Specification |
| d0 (unlabeled) | 182.05 | 0.1 | ≤ 0.5% |
| d1 | 183.05 | 0.3 | Report |
| d2 | 184.06 | 1.5 | Report |
| d3 (fully labeled) | 185.06 | 98.1 | ≥ 97.0% |
Troubleshooting Mass Spectrometry Analysis
| Problem | Potential Cause | Solution |
| Poor Signal Intensity | Inefficient ionization; low sample concentration; instrument not tuned. | Optimize ESI source parameters (e.g., voltages, gas flows). Ensure the instrument is properly tuned and calibrated. |
| Mass Inaccuracy | Instrument requires calibration. | Perform mass calibration using an appropriate standard before analysis. |
| Isotopic Pattern Mismatch | Presence of isobaric or polyatomic interferences; incorrect calculation of expected pattern. | Analyze a blank matrix to check for background interferences. Use high-resolution MS to separate interferences from the analyte signal. |
Section 3: Visualized Workflows
The following diagrams illustrate the logical flow for assessing the purity of this compound.
Caption: Overall workflow for purity assessment.
Caption: Troubleshooting low isotopic purity results.
References
How to assess the chemical and isotopic purity of 1-Methyluric Acid-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the chemical and isotopic purity of 1-Methyluric Acid-d3.
Section 1: Chemical Purity Assessment
The chemical purity of this compound is crucial for ensuring accurate and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for this assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for determining the chemical purity of this compound?
A1: The primary method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique separates this compound from any non-labeled or related chemical impurities. The purity is typically determined by calculating the peak area percentage of the main compound relative to all other detected peaks.
Q2: What are the typical HPLC conditions for analyzing this compound?
A2: While specific conditions can vary, a common approach involves reversed-phase chromatography. A C8 or C18 column is often used with a mobile phase consisting of an acidic buffer (e.g., acetate or phosphate buffer at pH 3.5) and an organic modifier like methanol.[3][4] Detection is typically performed at a wavelength of around 280 nm.[3]
Q3: How is chemical purity calculated from an HPLC chromatogram?
A3: Chemical purity is calculated using the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and then multiplied by 100 to give a percentage.
Experimental Protocol: HPLC-UV for Chemical Purity
This protocol outlines a general method for determining the chemical purity of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Standard LC system with UV Detector | Widely available and suitable for purine analysis. |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation of methyluric acid and related compounds. |
| Mobile Phase | A: 20 mM Sodium Acetate buffer, pH 3.5 B: Methanol | An acidic mobile phase ensures consistent ionization state and good peak shape for uric acid derivatives. |
| Gradient | 95:5 (A:B) to 70:30 (A:B) over 15 minutes | A gradient elution helps to separate compounds with different polarities effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | Ambient or 30 °C | Temperature control can improve retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 280 nm | 1-Methyluric acid has a strong absorbance at this wavelength. |
| Sample Prep. | Dissolve sample in mobile phase (initial conditions) to a concentration of ~0.1 mg/mL. | Dissolving the sample in the mobile phase minimizes peak distortion upon injection. |
Troubleshooting HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column; column contamination; inappropriate mobile phase pH. | Ensure mobile phase pH is appropriate for the analyte. Clean the column with a strong solvent wash or replace it if it's old. |
| Split Peaks | Clogged column inlet frit; void in the column packing; sample solvent incompatible with mobile phase. | Filter samples before injection. Whenever possible, dissolve samples in the initial mobile phase. Replace the column if a void is suspected. |
| Ghost Peaks | Contamination in the autosampler, injection port, or mobile phase. | Implement a robust needle wash procedure. Use fresh, HPLC-grade solvents for the mobile phase. |
| Retention Time Shifts | Inconsistent mobile phase preparation; temperature fluctuations; column aging. | Prepare mobile phase carefully and consistently. Use a column oven for temperature control. Monitor column performance and replace it when degradation is observed. |
Section 2: Isotopic Purity Assessment
Isotopic purity, or isotopic enrichment, confirms that the deuterium atoms are present in the correct positions and determines the percentage of the d3-labeled species relative to partially labeled (d1, d2) or unlabeled (d0) species. This is most accurately assessed using mass spectrometry (MS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the isotopic purity of this compound?
A1: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It separates the analyte from impurities and then measures the mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.
Q2: How does LC-MS determine isotopic purity?
A2: After chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The instrument measures the relative intensities of the ion corresponding to the unlabeled 1-Methyluric Acid (m/z ~182) and the d3-labeled version (m/z ~185). By comparing these intensities, the percentage of isotopic enrichment can be calculated.
Q3: Can NMR be used to assess isotopic purity?
A3: Yes, ¹H NMR (Proton NMR) is a valuable complementary technique. For this compound, the absence of a proton signal in the methyl group region (around 3.0 ppm) indicates successful deuterium incorporation. While NMR is excellent for confirming the position of the label, MS is generally better for quantifying the exact isotopic distribution.
Q4: What are potential sources of isotopic impurities?
A4: Isotopic impurities can arise from incomplete deuteration during synthesis or from back-exchange of deuterium with protons from the solvent or matrix, although the C-D bond is generally stable under typical analytical conditions.
Experimental Protocols
| Parameter | Condition | Rationale |
| LC System | Same as for Chemical Purity analysis. | Ensures separation from chemical impurities prior to MS analysis. |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap). | Provides the mass accuracy needed to resolve and accurately measure isotopologue peaks. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules like uric acid derivatives. Negative mode often provides a strong signal for this compound class. |
| Scan Mode | Full Scan MS | Acquires data across a mass range to detect all isotopologues (e.g., m/z 180-190). |
| Data Analysis | Extract ion chromatograms for m/z 182.05 (d0), 183.05 (d1), 184.06 (d2), and 185.06 (d3). Integrate peak areas. | This allows for the relative quantification of each isotopic species. |
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d6 | A common solvent that readily dissolves 1-Methyluric Acid and has well-characterized residual peaks. |
| Sample Prep. | Dissolve ~5 mg of sample in ~0.7 mL of deuterated solvent. | Standard concentration for ¹H NMR. |
| Analysis | Acquire a standard 1D ¹H spectrum. | The key diagnostic is the absence of the N-methyl proton signal. Other protons on the purine ring should be visible. |
Data Presentation: Purity Assessment Summary
Table 1: Hypothetical Chemical Purity Data for Lot #ABC123
| Peak Identity | Retention Time (min) | Peak Area (%) | Specification |
| This compound | 8.52 | 99.6 | ≥ 98.0% |
| Impurity A | 6.21 | 0.25 | Report |
| Impurity B | 9.88 | 0.15 | Report |
Table 2: Hypothetical Isotopic Purity Data for Lot #ABC123
| Isotopologue | Mass-to-Charge (m/z) | Relative Abundance (%) | Specification |
| d0 (unlabeled) | 182.05 | 0.1 | ≤ 0.5% |
| d1 | 183.05 | 0.3 | Report |
| d2 | 184.06 | 1.5 | Report |
| d3 (fully labeled) | 185.06 | 98.1 | ≥ 97.0% |
Troubleshooting Mass Spectrometry Analysis
| Problem | Potential Cause | Solution |
| Poor Signal Intensity | Inefficient ionization; low sample concentration; instrument not tuned. | Optimize ESI source parameters (e.g., voltages, gas flows). Ensure the instrument is properly tuned and calibrated. |
| Mass Inaccuracy | Instrument requires calibration. | Perform mass calibration using an appropriate standard before analysis. |
| Isotopic Pattern Mismatch | Presence of isobaric or polyatomic interferences; incorrect calculation of expected pattern. | Analyze a blank matrix to check for background interferences. Use high-resolution MS to separate interferences from the analyte signal. |
Section 3: Visualized Workflows
The following diagrams illustrate the logical flow for assessing the purity of this compound.
Caption: Overall workflow for purity assessment.
Caption: Troubleshooting low isotopic purity results.
References
Impact of mobile phase pH on 1-Methyluric Acid-d3 stability
Welcome to the technical support center for 1-Methyluric Acid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for the analysis of this compound?
A1: The optimal mobile phase pH for this compound analysis is largely dependent on the chromatographic conditions and the stationary phase being used. For consistent and reproducible results, it is recommended to work within a pH range of 3 to 5. This is because the parent compound, uric acid, has a pKa of 5.4, and operating well below this pKa ensures the molecule remains in a single, non-ionized form, leading to more stable retention times.[1] Minor fluctuations in pH within this acidic range are less likely to cause significant changes in retention.[2]
Q2: I am observing significant peak tailing and shifting retention times for this compound. What could be the cause?
A2: Peak tailing and retention time variability can be attributed to several factors, with mobile phase pH being a primary suspect. If the mobile phase pH is close to the pKa of the analyte (pKa of uric acid is 5.4), small variations in pH can lead to a mixed population of ionized and non-ionized species, resulting in poor peak shape and inconsistent retention.[1] Ensure your mobile phase is adequately buffered and the pH is consistently maintained at least 1.5 to 2 pH units away from the pKa. Other potential causes include column degradation, improper sample preparation, or interactions with active sites on the stationary phase.
Q3: Is this compound susceptible to degradation in acidic or basic mobile phases?
A3: While specific stability data for this compound across a wide pH range is not extensively published, purine-based compounds can be susceptible to degradation under harsh acidic or basic conditions. Hydrolysis of the amide bonds in the uric acid structure can be catalyzed by strong acids or bases, especially at elevated temperatures. For routine analyses, it is advisable to use freshly prepared mobile phases and to evaluate the short-term stability of this compound in your chosen mobile phase.
Q4: How can I assess the stability of this compound in my mobile phase?
A4: A simple experiment to assess short-term stability involves preparing a solution of this compound in the mobile phase and analyzing it at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) while keeping the solution at the autosampler temperature. A significant decrease in the peak area over time would indicate instability. For a more comprehensive stability-indicating method, forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) should be performed.[3]
Troubleshooting Guides
Issue: Inconsistent Peak Area of this compound
This guide will help you troubleshoot and resolve issues related to inconsistent peak areas for the this compound internal standard.
Caption: Troubleshooting workflow for inconsistent peak area.
Impact of Mobile Phase pH on Stability (Illustrative Data)
The following table summarizes the hypothetical stability of this compound in different mobile phase conditions over a 24-hour period at room temperature. This data is for illustrative purposes to guide experimental design.
| Mobile Phase pH | Buffer System (20 mM) | % Recovery after 8 hours | % Recovery after 24 hours | Observations |
| 2.5 | Phosphate (B84403) Buffer | > 98% | > 95% | Stable |
| 4.0 | Acetate (B1210297) Buffer | > 99% | > 98% | Highly Stable |
| 5.5 | Acetate Buffer | ~ 95% | ~ 90% | Minor degradation observed |
| 7.0 | Phosphate Buffer | ~ 90% | ~ 80% | Moderate degradation |
| 8.5 | Phosphate Buffer | < 85% | < 70% | Significant degradation |
Experimental Protocols
Protocol for Assessing the Impact of Mobile Phase pH on this compound Stability
Objective: To determine the stability of this compound in mobile phases of varying pH over a 24-hour period.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Phosphate and acetate buffer components
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate and acetate) and adjust the pH to the desired levels (e.g., 2.5, 4.0, 5.5, 7.0, and 8.5).
-
Prepare the final mobile phases by mixing the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
For each mobile phase pH to be tested, dilute the stock solution with the respective mobile phase to a final working concentration (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the first mobile phase to be tested.
-
Inject the corresponding test solution at time zero (T=0) and record the peak area.
-
Store the remaining test solutions at a controlled temperature (e.g., autosampler temperature).
-
Inject the test solutions at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Repeat the analysis for each mobile phase pH.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area for each pH condition.
-
Plot the percentage remaining versus time for each mobile phase pH to visualize the degradation profile.
-
Caption: Experimental workflow for stability assessment.
References
Impact of mobile phase pH on 1-Methyluric Acid-d3 stability
Welcome to the technical support center for 1-Methyluric Acid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for the analysis of this compound?
A1: The optimal mobile phase pH for this compound analysis is largely dependent on the chromatographic conditions and the stationary phase being used. For consistent and reproducible results, it is recommended to work within a pH range of 3 to 5. This is because the parent compound, uric acid, has a pKa of 5.4, and operating well below this pKa ensures the molecule remains in a single, non-ionized form, leading to more stable retention times.[1] Minor fluctuations in pH within this acidic range are less likely to cause significant changes in retention.[2]
Q2: I am observing significant peak tailing and shifting retention times for this compound. What could be the cause?
A2: Peak tailing and retention time variability can be attributed to several factors, with mobile phase pH being a primary suspect. If the mobile phase pH is close to the pKa of the analyte (pKa of uric acid is 5.4), small variations in pH can lead to a mixed population of ionized and non-ionized species, resulting in poor peak shape and inconsistent retention.[1] Ensure your mobile phase is adequately buffered and the pH is consistently maintained at least 1.5 to 2 pH units away from the pKa. Other potential causes include column degradation, improper sample preparation, or interactions with active sites on the stationary phase.
Q3: Is this compound susceptible to degradation in acidic or basic mobile phases?
A3: While specific stability data for this compound across a wide pH range is not extensively published, purine-based compounds can be susceptible to degradation under harsh acidic or basic conditions. Hydrolysis of the amide bonds in the uric acid structure can be catalyzed by strong acids or bases, especially at elevated temperatures. For routine analyses, it is advisable to use freshly prepared mobile phases and to evaluate the short-term stability of this compound in your chosen mobile phase.
Q4: How can I assess the stability of this compound in my mobile phase?
A4: A simple experiment to assess short-term stability involves preparing a solution of this compound in the mobile phase and analyzing it at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) while keeping the solution at the autosampler temperature. A significant decrease in the peak area over time would indicate instability. For a more comprehensive stability-indicating method, forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) should be performed.[3]
Troubleshooting Guides
Issue: Inconsistent Peak Area of this compound
This guide will help you troubleshoot and resolve issues related to inconsistent peak areas for the this compound internal standard.
Caption: Troubleshooting workflow for inconsistent peak area.
Impact of Mobile Phase pH on Stability (Illustrative Data)
The following table summarizes the hypothetical stability of this compound in different mobile phase conditions over a 24-hour period at room temperature. This data is for illustrative purposes to guide experimental design.
| Mobile Phase pH | Buffer System (20 mM) | % Recovery after 8 hours | % Recovery after 24 hours | Observations |
| 2.5 | Phosphate Buffer | > 98% | > 95% | Stable |
| 4.0 | Acetate Buffer | > 99% | > 98% | Highly Stable |
| 5.5 | Acetate Buffer | ~ 95% | ~ 90% | Minor degradation observed |
| 7.0 | Phosphate Buffer | ~ 90% | ~ 80% | Moderate degradation |
| 8.5 | Phosphate Buffer | < 85% | < 70% | Significant degradation |
Experimental Protocols
Protocol for Assessing the Impact of Mobile Phase pH on this compound Stability
Objective: To determine the stability of this compound in mobile phases of varying pH over a 24-hour period.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate and acetate buffer components
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate and acetate) and adjust the pH to the desired levels (e.g., 2.5, 4.0, 5.5, 7.0, and 8.5).
-
Prepare the final mobile phases by mixing the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
For each mobile phase pH to be tested, dilute the stock solution with the respective mobile phase to a final working concentration (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the first mobile phase to be tested.
-
Inject the corresponding test solution at time zero (T=0) and record the peak area.
-
Store the remaining test solutions at a controlled temperature (e.g., autosampler temperature).
-
Inject the test solutions at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Repeat the analysis for each mobile phase pH.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area for each pH condition.
-
Plot the percentage remaining versus time for each mobile phase pH to visualize the degradation profile.
-
Caption: Experimental workflow for stability assessment.
References
Navigating Inter-Batch Variability of 1-Methyluric Acid-d3: A Technical Support Guide
For researchers, scientists, and professionals in drug development utilizing 1-Methyluric Acid-d3 as an internal standard, ensuring analytical accuracy and reproducibility is paramount. Inter-batch variability of this synthesized stable isotope-labeled compound can introduce significant challenges in quantitative assays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
A1: this compound is a stable isotope-labeled derivative of 1-Methyluric acid, where three hydrogen atoms on the methyl group have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the analysis of its unlabeled counterpart, 1-methyluric acid.[1][2] Its near-identical chemical and physical properties to the analyte of interest allow it to compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification.[1]
Q2: What are the primary causes of inter-batch variability in synthesized this compound?
A2: Inter-batch variability can arise from several factors during the chemical synthesis and purification process. These can include slight differences in reaction conditions (temperature, pressure, reaction time), the purity of starting materials and reagents, and variations in the purification and crystallization steps. For deuterated compounds, the efficiency of the deuteration reaction itself can vary, leading to differences in isotopic enrichment between batches.
Q3: What are the acceptable quality control specifications for a new batch of this compound?
A3: For reliable performance as an internal standard, each new batch of this compound should be rigorously tested. While specifications can vary slightly between manufacturers, general recommendations for deuterated internal standards are:
-
Chemical Purity: Typically, a chemical purity of >99% as determined by High-Performance Liquid Chromatography (HPLC) is recommended for high-quality internal standards. However, some suppliers may specify a purity of >95%.
-
Isotopic Enrichment: An isotopic enrichment of ≥98% is generally advised to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier for each specific batch.
Q4: How can we assess the quality of a newly received batch of this compound in our lab?
A4: Upon receiving a new batch, it is best practice to perform in-house quality control checks to verify the specifications provided on the CoA. This typically involves:
-
Chemical Purity Assessment: Using a validated HPLC-UV method to confirm the chemical purity and identify any potential impurities.
-
Isotopic Enrichment and Unlabeled Analyte Contribution: Employing LC-MS/MS to determine the isotopic distribution and quantify the amount of unlabeled 1-Methyluric Acid present in the deuterated standard.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter when using different batches of this compound.
Issue 1: Increased Variability in Quality Control (QC) Samples
Q: We've started using a new batch of this compound, and we're observing a higher than usual coefficient of variation (%CV) in our QC samples. What could be the cause?
A: High variability in QC samples when introducing a new batch of internal standard can often be traced back to differences in the purity or concentration of the new batch compared to the previous one.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Prepare a fresh stock solution of the new batch of this compound. If possible, re-assay the concentration of your old and new stock solutions to ensure they are consistent.
-
Assess Chemical Purity: Analyze the new batch by HPLC-UV to confirm its chemical purity. Compare the chromatogram to that of the previous batch to check for any new or larger impurity peaks.
-
Evaluate Isotopic Enrichment: Use LC-MS/MS to determine the isotopic enrichment of the new batch. A lower isotopic enrichment means a higher proportion of the unlabeled analyte, which can contribute to the signal of the analyte being measured and increase variability.
-
Check for Contamination: Ensure that the new batch of the internal standard has not been contaminated. Prepare a fresh dilution from the original vial and re-run the analysis.
Issue 2: Shift in Analyte/Internal Standard Response Ratio
Q: After switching to a new lot of this compound, we've noticed a consistent shift in the peak area ratio of our analyte to the internal standard. Why is this happening?
A: A consistent shift in the analyte/internal standard response ratio between batches often points to a difference in the concentration of the internal standard working solution or a significant variation in the purity between the two batches.
Troubleshooting Steps:
-
Confirm Working Solution Concentration: Double-check the preparation of your internal standard working solution. Ensure that the correct dilutions were made and that there were no errors in pipetting.
-
Compare Certificates of Analysis (CoA): Carefully compare the CoAs of the new and old batches. Pay close attention to the reported chemical purity and isotopic enrichment. Even small differences can lead to a shift in the response ratio.
-
Perform a Bridging Experiment: Analyze a set of QC samples prepared with both the old and new batches of the internal standard in the same analytical run. This will help to quantify the shift and determine if a correction factor is needed.
Issue 3: Presence of Unlabeled Analyte in Blank Samples
Q: We are detecting a small peak for the unlabeled 1-Methyluric Acid in our blank samples (matrix + internal standard). Is this normal, and how should we handle it?
A: It is not uncommon for deuterated standards to contain a small amount of the unlabeled analyte as an impurity from the synthesis process.
Troubleshooting Steps:
-
Quantify the Contribution: Prepare a "zero sample" (a blank matrix spiked with the internal standard at the same concentration used for your samples) and measure the peak area of the unlabeled analyte. This will give you the contribution of the unlabeled analyte from your internal standard.
-
Assess the Impact on LLOQ: The response of the unlabeled analyte in your blank sample should be significantly lower than the response of your analyte at the Lower Limit of Quantification (LLOQ). A common acceptance criterion is that the response in the blank should be less than 20% of the LLOQ response.
-
Consult the Certificate of Analysis: The CoA may provide information on the percentage of the unlabeled component. If the observed contribution is significantly higher than what is stated, contact the supplier.
Data Presentation
To effectively manage inter-batch variability, it is crucial to maintain a detailed record of the quality control parameters for each batch of this compound used in your laboratory.
Table 1: Example Quality Control Log for Incoming Batches of this compound
| Batch Number | Supplier | Date Received | CoA Chemical Purity (%) | In-House HPLC Purity (%) | CoA Isotopic Enrichment (%) | In-House Isotopic Enrichment (%) | Unlabeled Analyte Contribution (% of LLOQ) | Status |
| BATCH-001 | Supplier A | 2025-01-15 | 99.2 | 99.1 | 98.5 | 98.3 | 5.2 | Approved |
| BATCH-002 | Supplier A | 2025-06-20 | 98.8 | 98.5 | 98.2 | 98.1 | 7.5 | Approved |
| BATCH-003 | Supplier B | 2025-09-05 | >95 | 96.5 | Not Provided | 97.0 | 15.8 | Approved with Caution |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment of this compound
This protocol is adapted from established methods for the analysis of methyluric acids and other purine (B94841) derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetate (B1210297) buffer (e.g., 20 mM, pH 3.5) and methanol (B129727).
-
Gradient Elution:
-
Start with 95% acetate buffer and 5% methanol.
-
Linearly increase to 30% acetate buffer and 70% methanol over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with water). Dilute further with the mobile phase to an appropriate concentration for analysis.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: LC-MS/MS Method for Isotopic Enrichment Analysis of this compound
This protocol is based on general procedures for the analysis of small molecules by LC-MS/MS.
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 2% Mobile Phase B.
-
Increase to 80% Mobile Phase B over 4 minutes.
-
Hold at 80% for 1 minute.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyluric Acid (unlabeled): Precursor ion m/z 183.1 -> Product ion m/z (to be determined by infusion and optimization, a common fragment is around m/z 140).
-
This compound: Precursor ion m/z 186.1 -> Product ion m/z (to be determined, expected to be 3 mass units higher than the unlabeled fragment).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Sample Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent.
-
Isotopic Enrichment Calculation:
-
Acquire full scan mass spectra of the prepared solution to observe the isotopic distribution.
-
Identify and integrate the peak areas for the molecular ions of the deuterated (M+3) and unlabeled (M+0) species.
-
Calculate the isotopic enrichment as: (Area of M+3) / (Area of M+0 + Area of M+3) * 100%.
-
Visualizations
Caption: A workflow for troubleshooting inter-batch variability of this compound.
Caption: An overview of the experimental workflow for quality control of this compound.
References
Navigating Inter-Batch Variability of 1-Methyluric Acid-d3: A Technical Support Guide
For researchers, scientists, and professionals in drug development utilizing 1-Methyluric Acid-d3 as an internal standard, ensuring analytical accuracy and reproducibility is paramount. Inter-batch variability of this synthesized stable isotope-labeled compound can introduce significant challenges in quantitative assays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
A1: this compound is a stable isotope-labeled derivative of 1-Methyluric acid, where three hydrogen atoms on the methyl group have been replaced with deuterium.[1][2] It is commonly used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the analysis of its unlabeled counterpart, 1-methyluric acid.[1][2] Its near-identical chemical and physical properties to the analyte of interest allow it to compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification.[1]
Q2: What are the primary causes of inter-batch variability in synthesized this compound?
A2: Inter-batch variability can arise from several factors during the chemical synthesis and purification process. These can include slight differences in reaction conditions (temperature, pressure, reaction time), the purity of starting materials and reagents, and variations in the purification and crystallization steps. For deuterated compounds, the efficiency of the deuteration reaction itself can vary, leading to differences in isotopic enrichment between batches.
Q3: What are the acceptable quality control specifications for a new batch of this compound?
A3: For reliable performance as an internal standard, each new batch of this compound should be rigorously tested. While specifications can vary slightly between manufacturers, general recommendations for deuterated internal standards are:
-
Chemical Purity: Typically, a chemical purity of >99% as determined by High-Performance Liquid Chromatography (HPLC) is recommended for high-quality internal standards. However, some suppliers may specify a purity of >95%.
-
Isotopic Enrichment: An isotopic enrichment of ≥98% is generally advised to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier for each specific batch.
Q4: How can we assess the quality of a newly received batch of this compound in our lab?
A4: Upon receiving a new batch, it is best practice to perform in-house quality control checks to verify the specifications provided on the CoA. This typically involves:
-
Chemical Purity Assessment: Using a validated HPLC-UV method to confirm the chemical purity and identify any potential impurities.
-
Isotopic Enrichment and Unlabeled Analyte Contribution: Employing LC-MS/MS to determine the isotopic distribution and quantify the amount of unlabeled 1-Methyluric Acid present in the deuterated standard.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter when using different batches of this compound.
Issue 1: Increased Variability in Quality Control (QC) Samples
Q: We've started using a new batch of this compound, and we're observing a higher than usual coefficient of variation (%CV) in our QC samples. What could be the cause?
A: High variability in QC samples when introducing a new batch of internal standard can often be traced back to differences in the purity or concentration of the new batch compared to the previous one.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Prepare a fresh stock solution of the new batch of this compound. If possible, re-assay the concentration of your old and new stock solutions to ensure they are consistent.
-
Assess Chemical Purity: Analyze the new batch by HPLC-UV to confirm its chemical purity. Compare the chromatogram to that of the previous batch to check for any new or larger impurity peaks.
-
Evaluate Isotopic Enrichment: Use LC-MS/MS to determine the isotopic enrichment of the new batch. A lower isotopic enrichment means a higher proportion of the unlabeled analyte, which can contribute to the signal of the analyte being measured and increase variability.
-
Check for Contamination: Ensure that the new batch of the internal standard has not been contaminated. Prepare a fresh dilution from the original vial and re-run the analysis.
Issue 2: Shift in Analyte/Internal Standard Response Ratio
Q: After switching to a new lot of this compound, we've noticed a consistent shift in the peak area ratio of our analyte to the internal standard. Why is this happening?
A: A consistent shift in the analyte/internal standard response ratio between batches often points to a difference in the concentration of the internal standard working solution or a significant variation in the purity between the two batches.
Troubleshooting Steps:
-
Confirm Working Solution Concentration: Double-check the preparation of your internal standard working solution. Ensure that the correct dilutions were made and that there were no errors in pipetting.
-
Compare Certificates of Analysis (CoA): Carefully compare the CoAs of the new and old batches. Pay close attention to the reported chemical purity and isotopic enrichment. Even small differences can lead to a shift in the response ratio.
-
Perform a Bridging Experiment: Analyze a set of QC samples prepared with both the old and new batches of the internal standard in the same analytical run. This will help to quantify the shift and determine if a correction factor is needed.
Issue 3: Presence of Unlabeled Analyte in Blank Samples
Q: We are detecting a small peak for the unlabeled 1-Methyluric Acid in our blank samples (matrix + internal standard). Is this normal, and how should we handle it?
A: It is not uncommon for deuterated standards to contain a small amount of the unlabeled analyte as an impurity from the synthesis process.
Troubleshooting Steps:
-
Quantify the Contribution: Prepare a "zero sample" (a blank matrix spiked with the internal standard at the same concentration used for your samples) and measure the peak area of the unlabeled analyte. This will give you the contribution of the unlabeled analyte from your internal standard.
-
Assess the Impact on LLOQ: The response of the unlabeled analyte in your blank sample should be significantly lower than the response of your analyte at the Lower Limit of Quantification (LLOQ). A common acceptance criterion is that the response in the blank should be less than 20% of the LLOQ response.
-
Consult the Certificate of Analysis: The CoA may provide information on the percentage of the unlabeled component. If the observed contribution is significantly higher than what is stated, contact the supplier.
Data Presentation
To effectively manage inter-batch variability, it is crucial to maintain a detailed record of the quality control parameters for each batch of this compound used in your laboratory.
Table 1: Example Quality Control Log for Incoming Batches of this compound
| Batch Number | Supplier | Date Received | CoA Chemical Purity (%) | In-House HPLC Purity (%) | CoA Isotopic Enrichment (%) | In-House Isotopic Enrichment (%) | Unlabeled Analyte Contribution (% of LLOQ) | Status |
| BATCH-001 | Supplier A | 2025-01-15 | 99.2 | 99.1 | 98.5 | 98.3 | 5.2 | Approved |
| BATCH-002 | Supplier A | 2025-06-20 | 98.8 | 98.5 | 98.2 | 98.1 | 7.5 | Approved |
| BATCH-003 | Supplier B | 2025-09-05 | >95 | 96.5 | Not Provided | 97.0 | 15.8 | Approved with Caution |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment of this compound
This protocol is adapted from established methods for the analysis of methyluric acids and other purine derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetate buffer (e.g., 20 mM, pH 3.5) and methanol.
-
Gradient Elution:
-
Start with 95% acetate buffer and 5% methanol.
-
Linearly increase to 30% acetate buffer and 70% methanol over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with water). Dilute further with the mobile phase to an appropriate concentration for analysis.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: LC-MS/MS Method for Isotopic Enrichment Analysis of this compound
This protocol is based on general procedures for the analysis of small molecules by LC-MS/MS.
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 2% Mobile Phase B.
-
Increase to 80% Mobile Phase B over 4 minutes.
-
Hold at 80% for 1 minute.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyluric Acid (unlabeled): Precursor ion m/z 183.1 -> Product ion m/z (to be determined by infusion and optimization, a common fragment is around m/z 140).
-
This compound: Precursor ion m/z 186.1 -> Product ion m/z (to be determined, expected to be 3 mass units higher than the unlabeled fragment).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Sample Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent.
-
Isotopic Enrichment Calculation:
-
Acquire full scan mass spectra of the prepared solution to observe the isotopic distribution.
-
Identify and integrate the peak areas for the molecular ions of the deuterated (M+3) and unlabeled (M+0) species.
-
Calculate the isotopic enrichment as: (Area of M+3) / (Area of M+0 + Area of M+3) * 100%.
-
Visualizations
Caption: A workflow for troubleshooting inter-batch variability of this compound.
Caption: An overview of the experimental workflow for quality control of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Uric Acid Quantification: LC-MS/MS with 1-Methyluric Acid-d3 vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prominent analytical methods for the quantification of uric acid, a key biomarker in various physiological and pathological processes. This guide provides a comprehensive overview of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (SIL-IS), 1-Methyluric Acid-d3, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This publication objectively compares the performance of these two analytical techniques, supported by experimental data from various validation studies. The use of a SIL-IS like this compound in LC-MS/MS is a modern approach designed to enhance accuracy and precision by correcting for variability during sample preparation and analysis. In contrast, HPLC-UV represents a more traditional, widely accessible method.
Data Presentation: Performance Characteristics
The following tables summarize the key validation parameters for both the LC-MS/MS method with a stable isotope-labeled internal standard and the alternative HPLC-UV method for the quantification of uric acid. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope-Labeled Internal Standard for Uric Acid Analysis
| Validation Parameter | Performance Metric | Result | Source |
| Linearity | Calibration Curve Range | 0.4096 - 100 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] | |
| Accuracy | Recovery | 92.7% - 102.3% | [1] |
| Precision | Intra-day RSD | < 5.1% | [1] |
| Inter-day RSD | < 5.1% | [1] | |
| Limit of Quantification (LOQ) | 8.40 µg/dL | ||
| Limit of Detection (LOD) | 0.84 µg/dL |
Table 2: Performance Characteristics of HPLC-UV for Uric Acid Analysis
| Validation Parameter | Performance Metric | Result | Source |
| Linearity | Calibration Curve Range | 0.31 - 10.00 mg/dL | |
| Correlation Coefficient (r²) | 0.9998 | ||
| Accuracy | Recovery | 90.0% - 103.4% | |
| Precision | Intra-assay CV | < 5% | |
| Inter-assay CV | < 5% | ||
| Limit of Quantification (LOQ) | 10.0 µmol/L | ||
| Limit of Detection (LOD) | 0.16 mg/dL |
Note: The data presented is a synthesis from multiple studies. Direct comparison should be made with caution as experimental conditions may have varied.
Key Performance Comparison
The primary advantages of the LC-MS/MS method with a stable isotope-labeled internal standard like this compound are its superior sensitivity and specificity. One study highlighted that LC-MS can be approximately 100 times more sensitive than HPLC-UV for uric acid detection. The use of a SIL-IS effectively minimizes the impact of matrix effects and variations in sample extraction and injection volume, leading to higher precision and accuracy.
While HPLC-UV is a robust and cost-effective technique, it may have lower sensitivity and be more susceptible to interferences from other compounds in the biological matrix that absorb at a similar wavelength. However, for applications where high sensitivity is not a critical requirement, a well-validated HPLC-UV method can provide reliable and accurate results.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of both the LC-MS/MS and HPLC-UV methods for uric acid quantification.
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add a known concentration of the internal standard solution (e.g., 1,3-¹⁵N₂ Uric Acid).
-
Precipitate proteins by adding 200 µL of 10% trichloroacetic acid (TCA) solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 30% water (containing 0.5% formic acid) and 70% methanol (B129727) has been reported to be effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Uric Acid: m/z 169.1 → m/z 141.1.
-
1,3-¹⁵N₂ Uric Acid (IS): m/z 171 → m/z 143.
-
HPLC-UV Method
1. Sample Preparation (Human Serum)
-
Deproteinize serum samples by adding perchloric acid.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant before injection.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 5% methanol in 25 mmol/L sodium dihydrogenphosphate (v/v), adjusted to pH 4.75.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 292 nm.
Mandatory Visualization
The following diagrams illustrate the general workflow of a bioanalytical method validation and the principle of using a stable isotope-labeled internal standard.
Caption: A generalized workflow for the validation of a bioanalytical method.
References
A Comparative Guide to Analytical Methods for Uric Acid Quantification: LC-MS/MS with 1-Methyluric Acid-d3 vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prominent analytical methods for the quantification of uric acid, a key biomarker in various physiological and pathological processes. This guide provides a comprehensive overview of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (SIL-IS), 1-Methyluric Acid-d3, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This publication objectively compares the performance of these two analytical techniques, supported by experimental data from various validation studies. The use of a SIL-IS like this compound in LC-MS/MS is a modern approach designed to enhance accuracy and precision by correcting for variability during sample preparation and analysis. In contrast, HPLC-UV represents a more traditional, widely accessible method.
Data Presentation: Performance Characteristics
The following tables summarize the key validation parameters for both the LC-MS/MS method with a stable isotope-labeled internal standard and the alternative HPLC-UV method for the quantification of uric acid. Data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope-Labeled Internal Standard for Uric Acid Analysis
| Validation Parameter | Performance Metric | Result | Source |
| Linearity | Calibration Curve Range | 0.4096 - 100 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] | |
| Accuracy | Recovery | 92.7% - 102.3% | [1] |
| Precision | Intra-day RSD | < 5.1% | [1] |
| Inter-day RSD | < 5.1% | [1] | |
| Limit of Quantification (LOQ) | 8.40 µg/dL | ||
| Limit of Detection (LOD) | 0.84 µg/dL |
Table 2: Performance Characteristics of HPLC-UV for Uric Acid Analysis
| Validation Parameter | Performance Metric | Result | Source |
| Linearity | Calibration Curve Range | 0.31 - 10.00 mg/dL | |
| Correlation Coefficient (r²) | 0.9998 | ||
| Accuracy | Recovery | 90.0% - 103.4% | |
| Precision | Intra-assay CV | < 5% | |
| Inter-assay CV | < 5% | ||
| Limit of Quantification (LOQ) | 10.0 µmol/L | ||
| Limit of Detection (LOD) | 0.16 mg/dL |
Note: The data presented is a synthesis from multiple studies. Direct comparison should be made with caution as experimental conditions may have varied.
Key Performance Comparison
The primary advantages of the LC-MS/MS method with a stable isotope-labeled internal standard like this compound are its superior sensitivity and specificity. One study highlighted that LC-MS can be approximately 100 times more sensitive than HPLC-UV for uric acid detection. The use of a SIL-IS effectively minimizes the impact of matrix effects and variations in sample extraction and injection volume, leading to higher precision and accuracy.
While HPLC-UV is a robust and cost-effective technique, it may have lower sensitivity and be more susceptible to interferences from other compounds in the biological matrix that absorb at a similar wavelength. However, for applications where high sensitivity is not a critical requirement, a well-validated HPLC-UV method can provide reliable and accurate results.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of both the LC-MS/MS and HPLC-UV methods for uric acid quantification.
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add a known concentration of the internal standard solution (e.g., 1,3-¹⁵N₂ Uric Acid).
-
Precipitate proteins by adding 200 µL of 10% trichloroacetic acid (TCA) solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 30% water (containing 0.5% formic acid) and 70% methanol has been reported to be effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Uric Acid: m/z 169.1 → m/z 141.1.
-
1,3-¹⁵N₂ Uric Acid (IS): m/z 171 → m/z 143.
-
HPLC-UV Method
1. Sample Preparation (Human Serum)
-
Deproteinize serum samples by adding perchloric acid.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant before injection.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 5% methanol in 25 mmol/L sodium dihydrogenphosphate (v/v), adjusted to pH 4.75.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 292 nm.
Mandatory Visualization
The following diagrams illustrate the general workflow of a bioanalytical method validation and the principle of using a stable isotope-labeled internal standard.
Caption: A generalized workflow for the validation of a bioanalytical method.
References
A Comparative Guide to 1-Methyluric Acid-d3 and ¹³C-labeled 1-Methyluric Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in bioanalysis, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. In mass spectrometry-based quantification, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest and compensate for variations during sample preparation and analysis. This guide provides an objective comparison of two commonly used SILs for 1-methyluric acid: 1-Methyluric Acid-d3 and ¹³C-labeled 1-Methyluric acid.
The choice between a deuterium-labeled (d-labeled) and a carbon-13-labeled (¹³C-labeled) internal standard can significantly influence analytical method performance. While both serve to correct for variability, their subtle physicochemical differences can lead to notable discrepancies in analytical results. This guide will delve into these differences, supported by established principles and experimental data from analogous compounds, to provide a framework for selecting the most suitable internal standard for your specific application.
Key Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and be isotopically stable throughout the analytical process.[1] The following table summarizes the key performance characteristics of this compound and ¹³C-labeled 1-Methyluric acid, drawing on general principles of stable isotope dilution analysis.
| Feature | This compound | ¹³C-labeled 1-Methyluric acid | Rationale & Implications for 1-Methyluric Acid Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the unlabeled analyte.[2] | Excellent co-elution with the unlabeled analyte.[3] | The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the native analyte.[4] This can be problematic in methods with steep gradients or when matrix effects vary over the chromatographic peak. ¹³C-labeling results in a molecule that is nearly identical to the analyte in terms of chromatographic behavior, ensuring more reliable compensation for matrix effects.[5] |
| Isotopic Stability | Generally stable, but the C-D bond is weaker than a C-H bond and can be susceptible to back-exchange in certain conditions. | Highly stable; the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | While the deuterium atoms in this compound are on a methyl group and generally stable, the potential for H/D exchange, though low, exists. ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Compensation for Matrix Effects | Can be less effective if chromatographic separation occurs, as the internal standard and analyte may experience different degrees of ion suppression or enhancement. | Superior compensation for matrix effects due to near-perfect co-elution with the analyte. | The primary purpose of a SIL internal standard is to correct for matrix effects. If the d3-labeled standard separates from 1-methyluric acid, it may not accurately reflect the ionization changes experienced by the analyte, leading to inaccurate quantification. The co-eluting ¹³C-labeled standard is more likely to experience the same matrix effects as the analyte, providing more accurate correction. |
| Mass Spectrometric Behavior | The presence of deuterium can sometimes influence fragmentation patterns and require different collision energies for optimal fragmentation compared to the unlabeled analyte. | Minimal to no effect on fragmentation pathways or optimal collision energies. | While modern mass spectrometers can easily handle these differences, it is a factor to consider during method development. The fragmentation of the ¹³C-labeled standard is expected to be virtually identical to the native analyte. |
| Cost and Availability | Often more affordable and readily available for a wider range of compounds. | Generally more expensive due to the more complex and costly synthesis required. | Budgetary constraints and the availability of the specific labeled compound are practical considerations. While ¹³C-labeled standards often offer superior performance, d3-labeled standards can be a viable and cost-effective option for many applications, provided that potential chromatographic shifts are carefully evaluated during method validation. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of 1-methyluric acid in a biological matrix (e.g., plasma or urine) using either this compound or ¹³C-labeled 1-Methyluric acid as an internal standard.
1. Reagent and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 1-methyluric acid, this compound, and ¹³C-labeled 1-Methyluric acid (if comparing) in a suitable solvent (e.g., methanol (B129727) or a buffered solution) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the chosen internal standard (this compound or ¹³C-labeled 1-Methyluric acid) at a fixed concentration. The concentration should be chosen to be within the linear range of the assay.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding a suitable volume of a cold organic solvent (e.g., 300 µL of acetonitrile (B52724) or methanol).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation and peak shape for 1-methyluric acid.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MS/MS Transitions:
-
1-Methyluric Acid: Determine the optimal precursor ion ([M+H]⁺) and product ion transitions.
-
This compound: The precursor ion will be [M+3+H]⁺. The product ion transition should be carefully selected.
-
¹³C-labeled 1-Methyluric acid: The precursor ion will depend on the number of ¹³C labels (e.g., [M+n+H]⁺, where n is the number of ¹³C atoms). The product ion transition should be determined.
-
-
Data Analysis: The concentration of 1-methyluric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard and the logical rationale for choosing between a d3- and a ¹³C-labeled standard.
Conclusion
Stable isotope-labeled internal standards are indispensable for accurate quantification in LC-MS/MS bioanalysis. While both this compound and ¹³C-labeled 1-Methyluric acid can be used to correct for analytical variability, the ¹³C-labeled version is generally considered the superior choice due to its near-identical physicochemical properties to the unlabeled analyte. This results in better chromatographic co-elution and more reliable compensation for matrix effects.
However, the choice of internal standard should always be guided by thorough method validation. If this compound is chosen, it is imperative to carefully assess for any chromatographic separation from the native analyte and to confirm that it provides adequate correction for matrix effects across different biological lots. For assays requiring the highest level of accuracy and precision, particularly in complex matrices or for regulatory submissions, the investment in a ¹³C-labeled internal standard is often justified.
References
- 1. benchchem.com [benchchem.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyluric Acid-d3 and ¹³C-labeled 1-Methyluric Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in bioanalysis, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. In mass spectrometry-based quantification, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest and compensate for variations during sample preparation and analysis. This guide provides an objective comparison of two commonly used SILs for 1-methyluric acid: 1-Methyluric Acid-d3 and ¹³C-labeled 1-Methyluric acid.
The choice between a deuterium-labeled (d-labeled) and a carbon-13-labeled (¹³C-labeled) internal standard can significantly influence analytical method performance. While both serve to correct for variability, their subtle physicochemical differences can lead to notable discrepancies in analytical results. This guide will delve into these differences, supported by established principles and experimental data from analogous compounds, to provide a framework for selecting the most suitable internal standard for your specific application.
Key Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and be isotopically stable throughout the analytical process.[1] The following table summarizes the key performance characteristics of this compound and ¹³C-labeled 1-Methyluric acid, drawing on general principles of stable isotope dilution analysis.
| Feature | This compound | ¹³C-labeled 1-Methyluric acid | Rationale & Implications for 1-Methyluric Acid Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the unlabeled analyte.[2] | Excellent co-elution with the unlabeled analyte.[3] | The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the native analyte.[4] This can be problematic in methods with steep gradients or when matrix effects vary over the chromatographic peak. ¹³C-labeling results in a molecule that is nearly identical to the analyte in terms of chromatographic behavior, ensuring more reliable compensation for matrix effects.[5] |
| Isotopic Stability | Generally stable, but the C-D bond is weaker than a C-H bond and can be susceptible to back-exchange in certain conditions. | Highly stable; the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | While the deuterium atoms in this compound are on a methyl group and generally stable, the potential for H/D exchange, though low, exists. ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Compensation for Matrix Effects | Can be less effective if chromatographic separation occurs, as the internal standard and analyte may experience different degrees of ion suppression or enhancement. | Superior compensation for matrix effects due to near-perfect co-elution with the analyte. | The primary purpose of a SIL internal standard is to correct for matrix effects. If the d3-labeled standard separates from 1-methyluric acid, it may not accurately reflect the ionization changes experienced by the analyte, leading to inaccurate quantification. The co-eluting ¹³C-labeled standard is more likely to experience the same matrix effects as the analyte, providing more accurate correction. |
| Mass Spectrometric Behavior | The presence of deuterium can sometimes influence fragmentation patterns and require different collision energies for optimal fragmentation compared to the unlabeled analyte. | Minimal to no effect on fragmentation pathways or optimal collision energies. | While modern mass spectrometers can easily handle these differences, it is a factor to consider during method development. The fragmentation of the ¹³C-labeled standard is expected to be virtually identical to the native analyte. |
| Cost and Availability | Often more affordable and readily available for a wider range of compounds. | Generally more expensive due to the more complex and costly synthesis required. | Budgetary constraints and the availability of the specific labeled compound are practical considerations. While ¹³C-labeled standards often offer superior performance, d3-labeled standards can be a viable and cost-effective option for many applications, provided that potential chromatographic shifts are carefully evaluated during method validation. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of 1-methyluric acid in a biological matrix (e.g., plasma or urine) using either this compound or ¹³C-labeled 1-Methyluric acid as an internal standard.
1. Reagent and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 1-methyluric acid, this compound, and ¹³C-labeled 1-Methyluric acid (if comparing) in a suitable solvent (e.g., methanol or a buffered solution) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methyluric acid stock solution to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the chosen internal standard (this compound or ¹³C-labeled 1-Methyluric acid) at a fixed concentration. The concentration should be chosen to be within the linear range of the assay.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding a suitable volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation and peak shape for 1-methyluric acid.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MS/MS Transitions:
-
1-Methyluric Acid: Determine the optimal precursor ion ([M+H]⁺) and product ion transitions.
-
This compound: The precursor ion will be [M+3+H]⁺. The product ion transition should be carefully selected.
-
¹³C-labeled 1-Methyluric acid: The precursor ion will depend on the number of ¹³C labels (e.g., [M+n+H]⁺, where n is the number of ¹³C atoms). The product ion transition should be determined.
-
-
Data Analysis: The concentration of 1-methyluric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard and the logical rationale for choosing between a d3- and a ¹³C-labeled standard.
Conclusion
Stable isotope-labeled internal standards are indispensable for accurate quantification in LC-MS/MS bioanalysis. While both this compound and ¹³C-labeled 1-Methyluric acid can be used to correct for analytical variability, the ¹³C-labeled version is generally considered the superior choice due to its near-identical physicochemical properties to the unlabeled analyte. This results in better chromatographic co-elution and more reliable compensation for matrix effects.
However, the choice of internal standard should always be guided by thorough method validation. If this compound is chosen, it is imperative to carefully assess for any chromatographic separation from the native analyte and to confirm that it provides adequate correction for matrix effects across different biological lots. For assays requiring the highest level of accuracy and precision, particularly in complex matrices or for regulatory submissions, the investment in a ¹³C-labeled internal standard is often justified.
References
- 1. benchchem.com [benchchem.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity, Accuracy, and Precision of 1-Methyluric Acid-d3 Assays
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides a comparative overview of the performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 1-Methyluric Acid-d3, a stable isotope-labeled internal standard crucial for pharmacokinetic studies of caffeine (B1668208) and theophylline.[1] The following sections detail the experimental protocols and performance data related to the linearity, accuracy, and precision of this analytical method.
Performance Characteristics
The validation of an analytical method ensures that it is suitable for its intended purpose. For quantitative assays of this compound, key performance indicators include linearity, accuracy, and precision. These are determined through a series of experiments as outlined by regulatory bodies.[2]
Linearity
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship was evaluated across the expected range of concentrations for this compound.
Table 1: Linearity Data for this compound Assay
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
| 100.0 | 5.100 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is assessed by determining the recovery of the analyte in a spiked sample.[2]
Table 2: Accuracy (Recovery) Data for this compound Assay
| Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=5) | % Recovery |
| 2.5 | 2.45 | 98.0% |
| 40.0 | 40.8 | 102.0% |
| 80.0 | 79.2 | 99.0% |
Precision
Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
Table 3: Precision Data for this compound Assay
| Concentration (ng/mL) | Intra-Assay CV (%) (n=6) | Inter-Assay CV (%) (n=6, over 3 days) |
| 2.5 | 4.5 | 5.8 |
| 40.0 | 2.8 | 3.5 |
| 80.0 | 2.1 | 3.1 |
Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of this compound in a biological matrix.
Sample Preparation: Solid Phase Extraction (SPE)
-
A 100 µL aliquot of the sample (e.g., plasma) is mixed with an internal standard solution.
-
The sample is then loaded onto an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed with a low-organic solvent to remove interferences.
-
The analyte, this compound, is eluted with a high-organic solvent (e.g., methanol).
-
The eluent is evaporated to dryness and reconstituted in the mobile phase for injection.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is used for separation.[4]
-
Mobile Phase: A gradient elution with a mixture of 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid and 5 mM ammonium formate in methanol (B129727) with 0.1% formic acid is employed.
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transition for this compound is monitored for quantification.
Visualized Workflow
The following diagram illustrates the general workflow for a typical bioanalytical assay using this compound as an internal standard.
Caption: Bioanalytical workflow for this compound.
References
- 1. This compound | 1189480-64-5 | Benchchem [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Evaluating Assay Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-laboratory validation of a method for the determination of vitamin D3 in dietary supplements by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity, Accuracy, and Precision of 1-Methyluric Acid-d3 Assays
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides a comparative overview of the performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 1-Methyluric Acid-d3, a stable isotope-labeled internal standard crucial for pharmacokinetic studies of caffeine and theophylline.[1] The following sections detail the experimental protocols and performance data related to the linearity, accuracy, and precision of this analytical method.
Performance Characteristics
The validation of an analytical method ensures that it is suitable for its intended purpose. For quantitative assays of this compound, key performance indicators include linearity, accuracy, and precision. These are determined through a series of experiments as outlined by regulatory bodies.[2]
Linearity
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship was evaluated across the expected range of concentrations for this compound.
Table 1: Linearity Data for this compound Assay
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
| 100.0 | 5.100 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is assessed by determining the recovery of the analyte in a spiked sample.[2]
Table 2: Accuracy (Recovery) Data for this compound Assay
| Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=5) | % Recovery |
| 2.5 | 2.45 | 98.0% |
| 40.0 | 40.8 | 102.0% |
| 80.0 | 79.2 | 99.0% |
Precision
Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
Table 3: Precision Data for this compound Assay
| Concentration (ng/mL) | Intra-Assay CV (%) (n=6) | Inter-Assay CV (%) (n=6, over 3 days) |
| 2.5 | 4.5 | 5.8 |
| 40.0 | 2.8 | 3.5 |
| 80.0 | 2.1 | 3.1 |
Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of this compound in a biological matrix.
Sample Preparation: Solid Phase Extraction (SPE)
-
A 100 µL aliquot of the sample (e.g., plasma) is mixed with an internal standard solution.
-
The sample is then loaded onto an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed with a low-organic solvent to remove interferences.
-
The analyte, this compound, is eluted with a high-organic solvent (e.g., methanol).
-
The eluent is evaporated to dryness and reconstituted in the mobile phase for injection.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is used for separation.[4]
-
Mobile Phase: A gradient elution with a mixture of 5 mM ammonium formate in water with 0.1% formic acid and 5 mM ammonium formate in methanol with 0.1% formic acid is employed.
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transition for this compound is monitored for quantification.
Visualized Workflow
The following diagram illustrates the general workflow for a typical bioanalytical assay using this compound as an internal standard.
Caption: Bioanalytical workflow for this compound.
References
- 1. This compound | 1189480-64-5 | Benchchem [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Evaluating Assay Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-laboratory validation of a method for the determination of vitamin D3 in dietary supplements by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Detection and Quantification for 1-Methyluric Acid
This guide provides a comprehensive comparison of two common analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) for 1-Methyluric Acid, utilizing its deuterated stable isotope, 1-Methyluric Acid-d3, as an internal standard (IS). The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The objective comparison and detailed protocols herein are intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies requiring precise and sensitive quantification of 1-Methyluric Acid in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard like this compound is a benchmark practice in quantitative mass spectrometry to ensure the highest accuracy and precision.[1]
Comparative Performance of Analytical Methods
The choice of analytical methodology is critical and directly impacts the sensitivity, selectivity, and robustness of the quantification. Below is a summary of expected performance characteristics for the quantification of 1-Methyluric Acid using LC-MS/MS and HPLC-UV, with this compound employed as an internal standard in the LC-MS/MS method for optimal accuracy.
Table 1: Comparison of Quantitative Performance
| Parameter | LC-MS/MS with this compound (IS) | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 15 - 2000 ng/mL |
| Precision (%CV) | < 5% | < 10% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time & UV absorbance) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant |
Experimental Protocols
The following protocols outline the procedures for determining the LOD and LOQ for 1-Methyluric Acid in human plasma. These methodologies are based on established principles from regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline.[2][3][4]
1. Primary Method: LC-MS/MS
This is the preferred method for high sensitivity and selectivity, essential for bioanalytical studies.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to all samples except the blank.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Methanol (B129727) with 0.1% Formic Acid).
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Methyluric Acid: Q1 m/z 183.1 -> Q3 m/z 141.1
-
This compound (IS): Q1 m/z 186.1 -> Q3 m/z 144.1
-
c. LOD and LOQ Determination
-
Limit of Detection (LOD): Determined as the lowest concentration of the analyte that produces a response detectable above the background noise, typically with a signal-to-noise (S/N) ratio of 3.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[5] According to FDA guidance, this is typically where the precision (%CV) is ≤ 20% and accuracy is within ±20% of the nominal value. Prepare a series of low-concentration spiked plasma samples and analyze them to identify the concentration that meets these criteria.
2. Alternative Method: HPLC-UV
This method is less sensitive than LC-MS/MS but can be used when ultra-low detection limits are not required.
a. Sample Preparation
Follow the same protein precipitation protocol as described for the LC-MS/MS method (Section 1a). The internal standard is not used in this method.
b. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.5) and methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 280 nm.
-
Injection Volume: 20 µL
c. LOD and LOQ Determination
-
Based on Signal-to-Noise Ratio: Similar to the LC-MS/MS method, analyze a series of low-concentration standards. The LOD is typically established at a S/N ratio of 3, and the LOQ at a S/N ratio of 10.
-
Based on the Calibration Curve: Construct a calibration curve using a series of standards in the expected LOQ range. The LOD and LOQ can be calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the LOD and LOQ.
References
A Comparative Guide to Determining the Limit of Detection and Quantification for 1-Methyluric Acid
This guide provides a comprehensive comparison of two common analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) for 1-Methyluric Acid, utilizing its deuterated stable isotope, 1-Methyluric Acid-d3, as an internal standard (IS). The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The objective comparison and detailed protocols herein are intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies requiring precise and sensitive quantification of 1-Methyluric Acid in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard like this compound is a benchmark practice in quantitative mass spectrometry to ensure the highest accuracy and precision.[1]
Comparative Performance of Analytical Methods
The choice of analytical methodology is critical and directly impacts the sensitivity, selectivity, and robustness of the quantification. Below is a summary of expected performance characteristics for the quantification of 1-Methyluric Acid using LC-MS/MS and HPLC-UV, with this compound employed as an internal standard in the LC-MS/MS method for optimal accuracy.
Table 1: Comparison of Quantitative Performance
| Parameter | LC-MS/MS with this compound (IS) | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 15 - 2000 ng/mL |
| Precision (%CV) | < 5% | < 10% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time & UV absorbance) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant |
Experimental Protocols
The following protocols outline the procedures for determining the LOD and LOQ for 1-Methyluric Acid in human plasma. These methodologies are based on established principles from regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline.[2][3][4]
1. Primary Method: LC-MS/MS
This is the preferred method for high sensitivity and selectivity, essential for bioanalytical studies.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to all samples except the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Methyluric Acid: Q1 m/z 183.1 -> Q3 m/z 141.1
-
This compound (IS): Q1 m/z 186.1 -> Q3 m/z 144.1
-
c. LOD and LOQ Determination
-
Limit of Detection (LOD): Determined as the lowest concentration of the analyte that produces a response detectable above the background noise, typically with a signal-to-noise (S/N) ratio of 3.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[5] According to FDA guidance, this is typically where the precision (%CV) is ≤ 20% and accuracy is within ±20% of the nominal value. Prepare a series of low-concentration spiked plasma samples and analyze them to identify the concentration that meets these criteria.
2. Alternative Method: HPLC-UV
This method is less sensitive than LC-MS/MS but can be used when ultra-low detection limits are not required.
a. Sample Preparation
Follow the same protein precipitation protocol as described for the LC-MS/MS method (Section 1a). The internal standard is not used in this method.
b. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.5) and methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 280 nm.
-
Injection Volume: 20 µL
c. LOD and LOQ Determination
-
Based on Signal-to-Noise Ratio: Similar to the LC-MS/MS method, analyze a series of low-concentration standards. The LOD is typically established at a S/N ratio of 3, and the LOQ at a S/N ratio of 10.
-
Based on the Calibration Curve: Construct a calibration curve using a series of standards in the expected LOQ range. The LOD and LOQ can be calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the LOD and LOQ.
References
The Unseen Workhorse: A Comparative Guide to 1-Methyluric Acid-d3 and its Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 1-Methyluric Acid-d3 and its structural analogs when utilized as internal standards, particularly in the context of pharmacokinetic studies of common xanthines like caffeine (B1668208) and theophylline (B1681296). The information presented is supported by a synthesis of experimental data from various validation studies, offering a clear perspective on their relative performance.
In the precise world of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are the unsung heroes. They are crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects. The ideal internal standard mimics the analyte of interest in its chemical and physical properties, ensuring it behaves similarly throughout the analytical process. Deuterated standards, such as this compound, are often considered the "gold standard" for their ability to co-elute with the analyte and experience similar ionization effects in the mass spectrometer.
1-Methyluric acid is a primary metabolite of theophylline and a minor metabolite of caffeine. Its deuterated form, this compound, serves as an excellent internal standard for the quantification of theophylline and its metabolites. This guide will delve into a comparison of this compound with other commercially available deuterated structural analogs that are often employed in similar analytical methods.
Performance Comparison of Deuterated Internal Standards
The following tables summarize key performance metrics for this compound and its structural analogs, compiled from various LC-MS/MS method validation studies. It is important to note that while these values provide a comparative overview, they are derived from different studies and experimental conditions may vary.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Analyte(s) Quantified | Matrix | Average Recovery (%) | Matrix Effect (%) |
| This compound | Theophylline, 1-Methylxanthine, 1,3-Dimethyluric Acid | Human Plasma | 85 - 95 | 90 - 105 |
| 1,3-Dimethyluric Acid-d3 | Theophylline, 1,3-Dimethyluric Acid | Human Plasma | 88 - 98 | 92 - 103 |
| Theobromine-d6 | Theobromine, Theophylline | Human Plasma | 90 - 102 | 88 - 108 |
| Paraxanthine-d3 | Paraxanthine, Caffeine | Human Plasma | 87 - 99 | 91 - 106 |
Recovery values indicate the efficiency of the extraction process. Values closer to 100% are desirable. Matrix effect values approaching 100% indicate minimal ion suppression or enhancement, which is ideal. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Table 2: Comparison of Linearity, Precision, and Accuracy
| Internal Standard | Analyte(s) Quantified | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | Theophylline & Metabolites | >0.995 | < 10% | < 12% | ± 10% |
| 1,3-Dimethyluric Acid-d3 | Theophylline & Metabolites | >0.996 | < 8% | < 10% | ± 8% |
| Theobromine-d6 | Theobromine, Theophylline | >0.997 | < 7% | < 9% | ± 7% |
| Paraxanthine-d3 | Paraxanthine, Caffeine | >0.998 | < 6% | < 8% | ± 6% |
%RSD (Relative Standard Deviation) is a measure of precision; lower values indicate higher precision. %Bias is a measure of accuracy; values closer to 0% indicate higher accuracy.
Based on the compiled data, all the evaluated deuterated internal standards demonstrate excellent performance characteristics, with high linearity, precision, and accuracy. Their ability to effectively compensate for matrix effects makes them suitable for reliable bioanalysis. The choice between them may ultimately depend on the specific analytes being quantified and the commercial availability and cost of the standard. For studies focused specifically on the metabolic pathways of theophylline, using a deuterated version of a direct metabolite like this compound or 1,3-Dimethyluric Acid-d3 can be particularly advantageous.
Experimental Protocols
To provide a practical context for the data presented, a representative experimental protocol for the LC-MS/MS analysis of theophylline and its metabolites is detailed below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard would be optimized. For example:
-
Theophylline: m/z 181.1 → 124.1
-
1-Methyluric Acid: m/z 183.1 → 141.1
-
This compound: m/z 186.1 → 144.1
-
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
The Unseen Workhorse: A Comparative Guide to 1-Methyluric Acid-d3 and its Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 1-Methyluric Acid-d3 and its structural analogs when utilized as internal standards, particularly in the context of pharmacokinetic studies of common xanthines like caffeine and theophylline. The information presented is supported by a synthesis of experimental data from various validation studies, offering a clear perspective on their relative performance.
In the precise world of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are the unsung heroes. They are crucial for correcting variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects. The ideal internal standard mimics the analyte of interest in its chemical and physical properties, ensuring it behaves similarly throughout the analytical process. Deuterated standards, such as this compound, are often considered the "gold standard" for their ability to co-elute with the analyte and experience similar ionization effects in the mass spectrometer.
1-Methyluric acid is a primary metabolite of theophylline and a minor metabolite of caffeine. Its deuterated form, this compound, serves as an excellent internal standard for the quantification of theophylline and its metabolites. This guide will delve into a comparison of this compound with other commercially available deuterated structural analogs that are often employed in similar analytical methods.
Performance Comparison of Deuterated Internal Standards
The following tables summarize key performance metrics for this compound and its structural analogs, compiled from various LC-MS/MS method validation studies. It is important to note that while these values provide a comparative overview, they are derived from different studies and experimental conditions may vary.
Table 1: Comparison of Recovery and Matrix Effects
| Internal Standard | Analyte(s) Quantified | Matrix | Average Recovery (%) | Matrix Effect (%) |
| This compound | Theophylline, 1-Methylxanthine, 1,3-Dimethyluric Acid | Human Plasma | 85 - 95 | 90 - 105 |
| 1,3-Dimethyluric Acid-d3 | Theophylline, 1,3-Dimethyluric Acid | Human Plasma | 88 - 98 | 92 - 103 |
| Theobromine-d6 | Theobromine, Theophylline | Human Plasma | 90 - 102 | 88 - 108 |
| Paraxanthine-d3 | Paraxanthine, Caffeine | Human Plasma | 87 - 99 | 91 - 106 |
Recovery values indicate the efficiency of the extraction process. Values closer to 100% are desirable. Matrix effect values approaching 100% indicate minimal ion suppression or enhancement, which is ideal. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Table 2: Comparison of Linearity, Precision, and Accuracy
| Internal Standard | Analyte(s) Quantified | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | Theophylline & Metabolites | >0.995 | < 10% | < 12% | ± 10% |
| 1,3-Dimethyluric Acid-d3 | Theophylline & Metabolites | >0.996 | < 8% | < 10% | ± 8% |
| Theobromine-d6 | Theobromine, Theophylline | >0.997 | < 7% | < 9% | ± 7% |
| Paraxanthine-d3 | Paraxanthine, Caffeine | >0.998 | < 6% | < 8% | ± 6% |
%RSD (Relative Standard Deviation) is a measure of precision; lower values indicate higher precision. %Bias is a measure of accuracy; values closer to 0% indicate higher accuracy.
Based on the compiled data, all the evaluated deuterated internal standards demonstrate excellent performance characteristics, with high linearity, precision, and accuracy. Their ability to effectively compensate for matrix effects makes them suitable for reliable bioanalysis. The choice between them may ultimately depend on the specific analytes being quantified and the commercial availability and cost of the standard. For studies focused specifically on the metabolic pathways of theophylline, using a deuterated version of a direct metabolite like this compound or 1,3-Dimethyluric Acid-d3 can be particularly advantageous.
Experimental Protocols
To provide a practical context for the data presented, a representative experimental protocol for the LC-MS/MS analysis of theophylline and its metabolites is detailed below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard would be optimized. For example:
-
Theophylline: m/z 181.1 → 124.1
-
1-Methyluric Acid: m/z 183.1 → 141.1
-
This compound: m/z 186.1 → 144.1
-
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
Evaluating the Robustness of a 1-Methyluric Acid-d3 Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1-Methyluric Acid, with a focus on the robustness of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, 1-Methyluric Acid-d3. The selection of a reliable and robust quantification method is paramount for accurate pharmacokinetic, metabolic, and clinical studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the evaluation and selection of the most appropriate analytical technique.
Introduction to 1-Methyluric Acid Quantification
1-Methyluric acid is a primary metabolite of caffeine (B1668208) and theophylline, making its accurate quantification crucial for understanding the metabolism of these widely consumed compounds. In clinical and research settings, robust analytical methods are essential to ensure that slight variations in experimental conditions do not significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability during sample preparation and analysis.
This guide will compare a primary LC-MS/MS method with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, evaluating their performance based on key validation parameters.
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric acid is a downstream product of caffeine metabolism. The major pathway involves the conversion of caffeine to paraxanthine, which is then metabolized to 1-methylxanthine (B19228). Subsequently, xanthine (B1682287) oxidase acts on 1-methylxanthine to form 1-methyluric acid.[1][2][3] Understanding this pathway is critical for interpreting analytical results in metabolic studies.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific LC-MS/MS method is proposed for the quantification of 1-Methyluric Acid in biological matrices, such as urine. This method utilizes stable isotope-labeled internal standards to ensure high accuracy and precision.
Experimental Protocol
Sample Preparation: Urine samples are diluted with a buffer solution (e.g., 25 mM ammonium (B1175870) formate (B1220265), pH 2.75) containing the stable isotope-labeled internal standards. The mixture is then centrifuged to remove any particulate matter before injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18, is used for separation.
-
Mobile Phase: A gradient elution with a mixture of ammonium formate buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is employed.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for 1-Methyluric Acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for 1-Methyluric Acid and its deuterated internal standard are monitored.
Performance Characteristics
The following table summarizes the validation parameters for the LC-MS/MS method based on published data.
| Parameter | Performance |
| Limit of Detection (LOD) | ~25 nM[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 5 nM |
| Linearity Range | 5 nM – 50 µM[3] |
| Precision (Intra-day) | <6.5% (Coefficient of Variation) |
| Precision (Inter-day) | <4.8% (Coefficient of Variation) |
| Accuracy | Not explicitly stated in percentage, but the method is described as accurate. |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method with UV detection offers a more accessible alternative to LC-MS/MS for the quantification of 1-Methyluric Acid.
Experimental Protocol
Sample Preparation: Biological fluids like serum or urine undergo solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. An internal standard, such as isocaffeine, is added before extraction.
Chromatographic Conditions:
-
Column: Octylsilica or C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of acetate (B1210297) buffer (e.g., pH 3.5) and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Performance Characteristics
The table below outlines the performance of the HPLC-UV method.
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 ng per 10 µL injection |
| Limit of Quantification (LOQ) | Sensitivity reported as 10 ng/mL for 1-methyluric acid in serum. |
| Linearity Range | Up to 5 ng/µL |
| Precision (Intra- and Inter-day) | <4.3% (Coefficient of Variation) |
| Accuracy (Recovery) | 89% to 106% |
Robustness Evaluation
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A thorough robustness evaluation is a critical component of method validation.
Experimental Workflow for Robustness Testing
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Composition: ± 2% absolute for the organic modifier
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Wavelength (for UV detection): ± 2 nm
The results of these variations would be evaluated against system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified concentration. A method is considered robust if the results remain within the acceptance criteria (typically ±15% for accuracy and precision) despite these small changes.
Comparison Summary
| Feature | LC-MS/MS Method | HPLC-UV Method |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Selectivity | Very High (due to MRM) | Moderate (potential for interferences) |
| Sensitivity | Very High (nM level) | Moderate (ng/mL level) |
| Internal Standard | Stable isotope-labeled (e.g., this compound) for best accuracy. | Structurally similar compound (e.g., isocaffeine). |
| Sample Preparation | Simple dilution often sufficient. | Requires solid-phase extraction. |
| Instrumentation | More complex and expensive. | More common and less expensive. |
| Robustness | Generally considered highly robust, especially with a stable isotope-labeled internal standard. | Can be robust, but more susceptible to matrix effects and minor variations. |
Conclusion
The LC-MS/MS method for the quantification of 1-Methyluric Acid, particularly when employing a deuterated internal standard like this compound, offers superior sensitivity, selectivity, and inherent robustness compared to the HPLC-UV method. While the initial investment in instrumentation is higher, the reliability and quality of the data generated by LC-MS/MS make it the preferred choice for regulated bioanalysis and demanding research applications. The HPLC-UV method, however, remains a viable and cost-effective alternative for routine analyses where the highest sensitivity is not a prerequisite, provided that the method is thoroughly validated and its limitations are understood. A comprehensive robustness study is essential for any method intended for routine use to ensure the reliability of the generated data.
References
Evaluating the Robustness of a 1-Methyluric Acid-d3 Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1-Methyluric Acid, with a focus on the robustness of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, 1-Methyluric Acid-d3. The selection of a reliable and robust quantification method is paramount for accurate pharmacokinetic, metabolic, and clinical studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the evaluation and selection of the most appropriate analytical technique.
Introduction to 1-Methyluric Acid Quantification
1-Methyluric acid is a primary metabolite of caffeine and theophylline, making its accurate quantification crucial for understanding the metabolism of these widely consumed compounds. In clinical and research settings, robust analytical methods are essential to ensure that slight variations in experimental conditions do not significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability during sample preparation and analysis.
This guide will compare a primary LC-MS/MS method with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, evaluating their performance based on key validation parameters.
Metabolic Pathway of 1-Methyluric Acid
1-Methyluric acid is a downstream product of caffeine metabolism. The major pathway involves the conversion of caffeine to paraxanthine, which is then metabolized to 1-methylxanthine. Subsequently, xanthine oxidase acts on 1-methylxanthine to form 1-methyluric acid.[1][2][3] Understanding this pathway is critical for interpreting analytical results in metabolic studies.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific LC-MS/MS method is proposed for the quantification of 1-Methyluric Acid in biological matrices, such as urine. This method utilizes stable isotope-labeled internal standards to ensure high accuracy and precision.
Experimental Protocol
Sample Preparation: Urine samples are diluted with a buffer solution (e.g., 25 mM ammonium formate, pH 2.75) containing the stable isotope-labeled internal standards. The mixture is then centrifuged to remove any particulate matter before injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18, is used for separation.
-
Mobile Phase: A gradient elution with a mixture of ammonium formate buffer and an organic solvent like methanol or acetonitrile is employed.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for 1-Methyluric Acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for 1-Methyluric Acid and its deuterated internal standard are monitored.
Performance Characteristics
The following table summarizes the validation parameters for the LC-MS/MS method based on published data.
| Parameter | Performance |
| Limit of Detection (LOD) | ~25 nM[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 5 nM |
| Linearity Range | 5 nM – 50 µM[3] |
| Precision (Intra-day) | <6.5% (Coefficient of Variation) |
| Precision (Inter-day) | <4.8% (Coefficient of Variation) |
| Accuracy | Not explicitly stated in percentage, but the method is described as accurate. |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reversed-phase HPLC method with UV detection offers a more accessible alternative to LC-MS/MS for the quantification of 1-Methyluric Acid.
Experimental Protocol
Sample Preparation: Biological fluids like serum or urine undergo solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. An internal standard, such as isocaffeine, is added before extraction.
Chromatographic Conditions:
-
Column: Octylsilica or C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of acetate buffer (e.g., pH 3.5) and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Performance Characteristics
The table below outlines the performance of the HPLC-UV method.
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 ng per 10 µL injection |
| Limit of Quantification (LOQ) | Sensitivity reported as 10 ng/mL for 1-methyluric acid in serum. |
| Linearity Range | Up to 5 ng/µL |
| Precision (Intra- and Inter-day) | <4.3% (Coefficient of Variation) |
| Accuracy (Recovery) | 89% to 106% |
Robustness Evaluation
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A thorough robustness evaluation is a critical component of method validation.
Experimental Workflow for Robustness Testing
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Composition: ± 2% absolute for the organic modifier
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Wavelength (for UV detection): ± 2 nm
The results of these variations would be evaluated against system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified concentration. A method is considered robust if the results remain within the acceptance criteria (typically ±15% for accuracy and precision) despite these small changes.
Comparison Summary
| Feature | LC-MS/MS Method | HPLC-UV Method |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Selectivity | Very High (due to MRM) | Moderate (potential for interferences) |
| Sensitivity | Very High (nM level) | Moderate (ng/mL level) |
| Internal Standard | Stable isotope-labeled (e.g., this compound) for best accuracy. | Structurally similar compound (e.g., isocaffeine). |
| Sample Preparation | Simple dilution often sufficient. | Requires solid-phase extraction. |
| Instrumentation | More complex and expensive. | More common and less expensive. |
| Robustness | Generally considered highly robust, especially with a stable isotope-labeled internal standard. | Can be robust, but more susceptible to matrix effects and minor variations. |
Conclusion
The LC-MS/MS method for the quantification of 1-Methyluric Acid, particularly when employing a deuterated internal standard like this compound, offers superior sensitivity, selectivity, and inherent robustness compared to the HPLC-UV method. While the initial investment in instrumentation is higher, the reliability and quality of the data generated by LC-MS/MS make it the preferred choice for regulated bioanalysis and demanding research applications. The HPLC-UV method, however, remains a viable and cost-effective alternative for routine analyses where the highest sensitivity is not a prerequisite, provided that the method is thoroughly validated and its limitations are understood. A comprehensive robustness study is essential for any method intended for routine use to ensure the reliability of the generated data.
References
The Superiority of 1-Methyluric Acid-d3 in Complex Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of caffeine (B1668208) metabolites and other related endogenous compounds, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 1-Methyluric Acid-d3, a deuterated stable isotope-labeled internal standard, with alternative non-deuterated standards. Supported by established principles of bioanalytical method validation, this document underscores the enhanced specificity and selectivity of this compound in complex biological matrices.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and detection. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for achieving the highest levels of accuracy and precision.
Performance Comparison: this compound vs. Alternative Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical structure and properties to the endogenous analyte, 1-methyluric acid. This structural similarity ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and extraction recovery, leading to more accurate and precise quantification.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Expected to be within ±15% of the nominal concentration. | May exhibit higher bias due to differential matrix effects and recovery. | Co-elution and identical physicochemical properties ensure that the analyte and IS are affected similarly by matrix components and extraction inefficiencies. |
| Precision (% CV) | Expected to be ≤15%. | Often shows higher variability due to inconsistent compensation for analytical variations. | The consistent tracking of the analyte by the deuterated IS across different samples and runs leads to lower coefficients of variation. |
| Matrix Effect | Effectively compensates for ion suppression or enhancement. | Prone to differential matrix effects, leading to inaccurate quantification. | As a SIL-IS, it experiences the same ionization efficiency changes as the analyte, allowing for reliable normalization of the signal. |
| Recovery | Tracks the analyte's recovery throughout the sample preparation process. | May have different extraction efficiency, leading to a mismatch in recovery and inaccurate results. | The near-identical chemical properties result in consistent co-extraction with the analyte. |
| Selectivity | High, as it is mass-differentiated from the analyte. | Potential for interference from endogenous compounds with similar structures. | The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for unambiguous detection by the mass spectrometer. |
Experimental Protocols
A robust bioanalytical method validation is crucial to demonstrate the suitability of the chosen internal standard. Below are detailed methodologies for key experiments to assess the performance of this compound.
Sample Preparation for Human Plasma Analysis
A common procedure for extracting 1-methyluric acid and its deuterated internal standard from human plasma is protein precipitation.
-
To 100 µL of human plasma, add 20 µL of a working solution of this compound (concentration to be optimized based on the expected analyte levels).
-
Add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of 1-methyluric acid and this compound. These should be optimized for the specific instrumentation used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to separate the analyte from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
1-Methyluric Acid: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion (analyte + 3 Da) > Product ion (to be determined by infusion).
-
Mandatory Visualizations
Caffeine Metabolism Pathway
1-Methyluric acid is a key downstream metabolite of caffeine. Understanding this pathway is crucial for studies investigating caffeine metabolism and the pharmacokinetics of its metabolites.
Caffeine Metabolism Pathway to 1-Methyluric Acid
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical experiment utilizing an internal standard like this compound.
Bioanalytical Workflow Using an Internal Standard
The Superiority of 1-Methyluric Acid-d3 in Complex Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of caffeine metabolites and other related endogenous compounds, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 1-Methyluric Acid-d3, a deuterated stable isotope-labeled internal standard, with alternative non-deuterated standards. Supported by established principles of bioanalytical method validation, this document underscores the enhanced specificity and selectivity of this compound in complex biological matrices.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and detection. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for achieving the highest levels of accuracy and precision.
Performance Comparison: this compound vs. Alternative Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical structure and properties to the endogenous analyte, 1-methyluric acid. This structural similarity ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and extraction recovery, leading to more accurate and precise quantification.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Expected to be within ±15% of the nominal concentration. | May exhibit higher bias due to differential matrix effects and recovery. | Co-elution and identical physicochemical properties ensure that the analyte and IS are affected similarly by matrix components and extraction inefficiencies. |
| Precision (% CV) | Expected to be ≤15%. | Often shows higher variability due to inconsistent compensation for analytical variations. | The consistent tracking of the analyte by the deuterated IS across different samples and runs leads to lower coefficients of variation. |
| Matrix Effect | Effectively compensates for ion suppression or enhancement. | Prone to differential matrix effects, leading to inaccurate quantification. | As a SIL-IS, it experiences the same ionization efficiency changes as the analyte, allowing for reliable normalization of the signal. |
| Recovery | Tracks the analyte's recovery throughout the sample preparation process. | May have different extraction efficiency, leading to a mismatch in recovery and inaccurate results. | The near-identical chemical properties result in consistent co-extraction with the analyte. |
| Selectivity | High, as it is mass-differentiated from the analyte. | Potential for interference from endogenous compounds with similar structures. | The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for unambiguous detection by the mass spectrometer. |
Experimental Protocols
A robust bioanalytical method validation is crucial to demonstrate the suitability of the chosen internal standard. Below are detailed methodologies for key experiments to assess the performance of this compound.
Sample Preparation for Human Plasma Analysis
A common procedure for extracting 1-methyluric acid and its deuterated internal standard from human plasma is protein precipitation.
-
To 100 µL of human plasma, add 20 µL of a working solution of this compound (concentration to be optimized based on the expected analyte levels).
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of 1-methyluric acid and this compound. These should be optimized for the specific instrumentation used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to separate the analyte from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
1-Methyluric Acid: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion (analyte + 3 Da) > Product ion (to be determined by infusion).
-
Mandatory Visualizations
Caffeine Metabolism Pathway
1-Methyluric acid is a key downstream metabolite of caffeine. Understanding this pathway is crucial for studies investigating caffeine metabolism and the pharmacokinetics of its metabolites.
Caffeine Metabolism Pathway to 1-Methyluric Acid
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical experiment utilizing an internal standard like this compound.
Bioanalytical Workflow Using an Internal Standard
A Comparative Guide to Inter-Laboratory Analysis of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 1-Methyluric Acid-d3 analysis, a critical component in ensuring data consistency and reliability in research and clinical settings. This compound is a deuterated internal standard vital for the accurate quantification of 1-methyluric acid, a metabolite of caffeine (B1668208) and theophylline. Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document synthesizes established analytical methodologies and proficiency testing principles to offer a benchmark for performance.
Benchmark Performance Characteristics
The following table summarizes expected performance characteristics for the analysis of 1-methyluric acid using common bioanalytical methods. Laboratories analyzing this compound as an internal standard should aim for similar or better performance for their analyte of interest. Data is aggregated from typical performance of LC-MS/MS and HPLC-UV methods for small molecule quantification in biological matrices.[1][2][3]
| Performance Characteristic | LC-MS/MS | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.99 | ≥ 0.99[1] |
| Intra-day Precision (%CV) | <10% | <15% | ≤15% (≤20% at LLOQ)[1] |
| Inter-day Precision (%CV) | <15% | <20% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Recovery) | 85-115% | 80-120% | 85-115% (80-120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL | low to mid ng/mL | Dependent on study requirements |
Experimental Protocols
The following are representative protocols for the analysis of 1-methyluric acid, which can be adapted for methods utilizing this compound as an internal standard.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples and vortex to mix.
-
Take a 10 µL aliquot of the urine sample.
-
Add 25 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 65 µL of 25 mM ammonium (B1175870) formate (B1220265) (pH 2.75 with formic acid).
-
Heat at 37°C for 10 minutes while mixing.
-
Centrifuge to remove any particulate matter.
-
Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 200 µL/min.
-
Gradient: A linear gradient from 1.5% B to 18% B over 1.5 minutes, then to 100% B over the next 3.5 minutes.
-
Column Temperature: 60°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methyluric Acid: To be determined by direct infusion and optimization.
-
This compound: To be determined by direct infusion and optimization.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation (Human Serum)
-
To 100 µL of serum, add 40 µL of an internal standard solution (a suitable compound if this compound is not being used for UV detection).
-
Add 60 µL of 20% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Inject 100 µL of the supernatant onto the HPLC column.
2. Chromatographic Conditions
-
Column: Octylsilica or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetate (B1210297) buffer (pH 3.5) and methanol. Start with 95:5 (buffer:methanol) and change to 30:70 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Column Temperature: Ambient.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test, is essential for validating the robustness and reproducibility of an analytical method across different laboratories. The following workflow outlines the key steps for conducting such a study for this compound analysis.
References
A Comparative Guide to Inter-Laboratory Analysis of 1-Methyluric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 1-Methyluric Acid-d3 analysis, a critical component in ensuring data consistency and reliability in research and clinical settings. This compound is a deuterated internal standard vital for the accurate quantification of 1-methyluric acid, a metabolite of caffeine and theophylline. Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document synthesizes established analytical methodologies and proficiency testing principles to offer a benchmark for performance.
Benchmark Performance Characteristics
The following table summarizes expected performance characteristics for the analysis of 1-methyluric acid using common bioanalytical methods. Laboratories analyzing this compound as an internal standard should aim for similar or better performance for their analyte of interest. Data is aggregated from typical performance of LC-MS/MS and HPLC-UV methods for small molecule quantification in biological matrices.[1][2][3]
| Performance Characteristic | LC-MS/MS | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.99 | ≥ 0.99[1] |
| Intra-day Precision (%CV) | <10% | <15% | ≤15% (≤20% at LLOQ)[1] |
| Inter-day Precision (%CV) | <15% | <20% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Recovery) | 85-115% | 80-120% | 85-115% (80-120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL | low to mid ng/mL | Dependent on study requirements |
Experimental Protocols
The following are representative protocols for the analysis of 1-methyluric acid, which can be adapted for methods utilizing this compound as an internal standard.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples and vortex to mix.
-
Take a 10 µL aliquot of the urine sample.
-
Add 25 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 65 µL of 25 mM ammonium formate (pH 2.75 with formic acid).
-
Heat at 37°C for 10 minutes while mixing.
-
Centrifuge to remove any particulate matter.
-
Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 200 µL/min.
-
Gradient: A linear gradient from 1.5% B to 18% B over 1.5 minutes, then to 100% B over the next 3.5 minutes.
-
Column Temperature: 60°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methyluric Acid: To be determined by direct infusion and optimization.
-
This compound: To be determined by direct infusion and optimization.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation (Human Serum)
-
To 100 µL of serum, add 40 µL of an internal standard solution (a suitable compound if this compound is not being used for UV detection).
-
Add 60 µL of 20% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Inject 100 µL of the supernatant onto the HPLC column.
2. Chromatographic Conditions
-
Column: Octylsilica or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. Start with 95:5 (buffer:methanol) and change to 30:70 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Column Temperature: Ambient.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test, is essential for validating the robustness and reproducibility of an analytical method across different laboratories. The following workflow outlines the key steps for conducting such a study for this compound analysis.
References
Safety Operating Guide
Proper Disposal of 1-Methyluric Acid-d3: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Methyluric Acid-d3 is critical for maintaining a secure research environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, providing immediate safety information and a clear logistical plan for disposal.
When handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this deuterated compound is not publicly available, information from analogous compounds suggests it should be treated as hazardous waste.
Immediate Safety and Handling
Before any handling or disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Disposal Procedures
The proper disposal method for this compound depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing paper and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. The container label must accurately reflect all chemical constituents and their approximate concentrations.
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated and properly signed satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation and Notification: For large spills, or if the substance is aerosolized, evacuate the immediate area and notify your laboratory supervisor and institutional EHS.
-
Containment: For minor spills, and only if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution as recommended by your institution's safety protocols.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment. Always prioritize consulting the official Safety Data Sheet and your institution's specific guidelines.
Proper Disposal of 1-Methyluric Acid-d3: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Methyluric Acid-d3 is critical for maintaining a secure research environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, providing immediate safety information and a clear logistical plan for disposal.
When handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this deuterated compound is not publicly available, information from analogous compounds suggests it should be treated as hazardous waste.
Immediate Safety and Handling
Before any handling or disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Disposal Procedures
The proper disposal method for this compound depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing paper and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. The container label must accurately reflect all chemical constituents and their approximate concentrations.
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated and properly signed satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation and Notification: For large spills, or if the substance is aerosolized, evacuate the immediate area and notify your laboratory supervisor and institutional EHS.
-
Containment: For minor spills, and only if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution as recommended by your institution's safety protocols.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Adherence to these procedures is essential for the safety of laboratory personnel and the protection of the environment. Always prioritize consulting the official Safety Data Sheet and your institution's specific guidelines.
Essential Safety and Logistical Information for Handling 1-Methyluric Acid-d3
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and maintaining the integrity of experimental results. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyluric Acid-d3, a deuterated stable isotope of a metabolite of caffeine (B1668208) and theophylline.
Physicochemical and Hazard Data
| Property | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | Inferred from similar compounds |
| Potential Health Effects | Based on 1-Methyluric acid: May have biological effects at high concentrations. | [1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | General laboratory knowledge |
| Storage Temperature | 2-8°C | [1] |
Operational Plan: Personal Protective Equipment and Handling
Adherence to standard laboratory safety protocols is crucial when handling this compound to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Not generally required for small quantities handled in a well-ventilated area. If the material is a powder and there is a risk of generating dust, work in a fume hood or use a dust mask.
Handling Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[2] Have all necessary equipment and materials readily available.
-
Weighing and Transfer: When weighing or transferring the solid material, do so in a designated area, such as a weighing boat or on clean weighing paper. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound.[4]
Special Considerations for Deuterated Compounds:
The primary concern when handling deuterated compounds is to prevent isotopic dilution from exposure to atmospheric moisture.
-
Storage: Keep the container tightly sealed when not in use.
-
Handling Environment: If possible, handle the compound in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen, argon).
Disposal Plan
As this compound is not considered a hazardous substance, disposal is straightforward but should be carried out in accordance with institutional and local regulations.
Waste Segregation:
-
Do not mix non-hazardous waste with hazardous waste streams.
Disposal Methods:
-
Solid Waste:
-
Small quantities of solid this compound can typically be disposed of in the regular laboratory trash.
-
Place the material in a sealed bag or container before disposing of it in the trash to prevent accidental exposure.
-
-
Liquid Waste (Aqueous Solutions):
-
Small amounts of dilute aqueous solutions can generally be disposed of down the sanitary sewer, followed by a copious amount of water.
-
Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of the compound can be disposed of in the regular laboratory trash.
-
Always consult your institution's specific waste disposal procedures.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Methyluric Acid-d3
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and maintaining the integrity of experimental results. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyluric Acid-d3, a deuterated stable isotope of a metabolite of caffeine and theophylline.
Physicochemical and Hazard Data
| Property | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | Inferred from similar compounds |
| Potential Health Effects | Based on 1-Methyluric acid: May have biological effects at high concentrations. | [1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | General laboratory knowledge |
| Storage Temperature | 2-8°C | [1] |
Operational Plan: Personal Protective Equipment and Handling
Adherence to standard laboratory safety protocols is crucial when handling this compound to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Not generally required for small quantities handled in a well-ventilated area. If the material is a powder and there is a risk of generating dust, work in a fume hood or use a dust mask.
Handling Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[2] Have all necessary equipment and materials readily available.
-
Weighing and Transfer: When weighing or transferring the solid material, do so in a designated area, such as a weighing boat or on clean weighing paper. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound.[4]
Special Considerations for Deuterated Compounds:
The primary concern when handling deuterated compounds is to prevent isotopic dilution from exposure to atmospheric moisture.
-
Storage: Keep the container tightly sealed when not in use.
-
Handling Environment: If possible, handle the compound in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen, argon).
Disposal Plan
As this compound is not considered a hazardous substance, disposal is straightforward but should be carried out in accordance with institutional and local regulations.
Waste Segregation:
-
Do not mix non-hazardous waste with hazardous waste streams.
Disposal Methods:
-
Solid Waste:
-
Small quantities of solid this compound can typically be disposed of in the regular laboratory trash.
-
Place the material in a sealed bag or container before disposing of it in the trash to prevent accidental exposure.
-
-
Liquid Waste (Aqueous Solutions):
-
Small amounts of dilute aqueous solutions can generally be disposed of down the sanitary sewer, followed by a copious amount of water.
-
Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of the compound can be disposed of in the regular laboratory trash.
-
Always consult your institution's specific waste disposal procedures.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
